molecular formula C9H17F2O4P B120131 Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate CAS No. 50889-46-8

Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate

Número de catálogo: B120131
Número CAS: 50889-46-8
Peso molecular: 258.20 g/mol
Clave InChI: CISDEVRDMKWPCP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate, also known as this compound, is a useful research compound. Its molecular formula is C9H17F2O4P and its molecular weight is 258.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-dimethoxyphosphoryl-3,3-difluoroheptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F2O4P/c1-4-5-6-9(10,11)8(12)7-16(13,14-2)15-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISDEVRDMKWPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)CP(=O)(OC)OC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455903
Record name Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50889-46-8
Record name Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl P-(3,3-difluoro-2-oxoheptyl)phosphonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ9VWU5KVU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is a fluorinated organophosphorus compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique chemical structure, featuring a difluorinated carbon center adjacent to a keto-phosphonate moiety, renders it a valuable synthetic intermediate. This technical guide provides a comprehensive overview of the primary application of this compound, focusing on its crucial role in the synthesis of the antiretroviral drug Dolutegravir. While direct biological activity data for this intermediate is not extensively documented, its utility in the creation of potent therapeutic agents is well-established. This document will detail its known applications, present a summary of its chemical and physical properties, and provide a detailed experimental protocol for a key synthetic transformation.

Introduction

This compound (CAS No. 50889-46-8) is a specialized chemical reagent primarily utilized in organic synthesis. The presence of gem-difluoro functionality and a phosphonate ester group imparts unique reactivity to the molecule, making it an important building block for complex pharmaceutical compounds. The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity to biological targets. The phosphonate group, on the other hand, can act as a bioisostere for phosphate groups or be involved in specific chemical transformations.

The most prominent and well-documented application of this compound is as a key intermediate in the synthesis of Dolutegravir, a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.

Core Applications

The primary application of this compound is in the field of pharmaceutical research and development.[1] It serves as a critical building block for introducing a difluorinated keto-heptyl side chain into larger molecules.

Antiviral Drug Development

The most significant use of this compound is in the synthesis of Dolutegravir.[2] Dolutegravir's mechanism of action involves the inhibition of the HIV integrase enzyme, which is essential for the replication of the virus. The difluoro-keto-heptyl moiety, derived from this compound, is a crucial part of the Dolutegravir molecule that interacts with the enzyme's active site.

Other Potential Applications

While its role in Dolutegravir synthesis is the most cited application, this compound is also explored in other areas of research:

  • Pesticide Development: It is investigated as an intermediate in the synthesis of novel pesticides, aiming to improve efficacy and environmental safety profiles.[1]

  • Anticancer Research: Its potential use in developing new anticancer agents is being explored due to its unique chemical structure.[1]

  • Material Science: The presence of fluorine atoms makes it a candidate for developing advanced materials with enhanced properties.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 50889-46-8[3]
Molecular Formula C₉H₁₇F₂O₄P[3]
Molecular Weight 258.20 g/mol [3]
Appearance Colorless to Light yellow clear liquid
IUPAC Name This compound[3]
Synonyms (3,3-Difluoro-2-oxoheptyl)phosphonic acid dimethyl ester[2]
InChI InChI=1S/C9H17F2O4P/c1-4-5-6-9(10,11)8(12)7-16(13,14-2)15-3/h4-7H2,1-3H3[3]
InChIKey CISDEVRDMKWPCP-UHFFFAOYSA-N[3]
SMILES CCCCC(C(=O)CP(=O)(OC)OC)(F)F

Experimental Protocols

The following section details a general procedure for the synthesis of this compound. This protocol is based on literature reports and serves as a representative example of its preparation.

Synthesis of this compound

Objective: To synthesize this compound from ethyl 2,2-difluorohexanoate and dimethyl methylphosphonate.

Materials:

  • Dimethyl methylphosphonate

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Ethyl 2,2-difluorohexanoate

  • Pentane

  • 2 M Sulfuric acid solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve dimethyl methylphosphonate in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium solution dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • Continue stirring the mixture at -78 °C for 2 hours to ensure complete deprotonation of the dimethyl methylphosphonate.

  • Add ethyl 2,2-difluorohexanoate dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

  • After the addition is complete, continue stirring at -78 °C for a period, then slowly allow the reaction mixture to warm to 0 °C and stir for an additional hour.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a 1:1 hexane:ethyl acetate eluent.

  • Upon completion of the reaction, dilute the mixture with pentane.

  • Adjust the pH of the solution to 6 by the slow addition of 2 M sulfuric acid.

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extract the aqueous layer with pentane.

  • Combine all organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a 1:1 hexane:ethyl acetate eluent to yield pure this compound.

Logical Relationships and Workflows

The primary utility of this compound lies in its role as a precursor in multi-step syntheses. Below is a diagram illustrating the logical workflow of its application in the synthesis of Dolutegravir.

G cluster_synthesis Synthesis of Dolutegravir Intermediate cluster_final_steps Final Assembly of Dolutegravir A Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate C Horner-Wadsworth-Emmons Reaction A->C B Amino-alcohol intermediate B->C D Difluorinated enone intermediate C->D E Difluorinated enone intermediate G Michael Addition and subsequent reactions E->G F Polycyclic amine core F->G H Dolutegravir G->H

Caption: Synthetic workflow for Dolutegravir utilizing this compound.

Conclusion

This compound is a highly valuable and specialized intermediate in modern organic synthesis, with its most notable application being in the production of the antiretroviral drug Dolutegravir. Its difluorinated structure is key to the biological activity of the final pharmaceutical product. While it is not typically used as a standalone therapeutic agent, its role as a critical building block underscores its importance in the drug development pipeline. Further research may uncover new applications for this versatile compound in other areas of medicinal chemistry and material science. This guide provides a foundational understanding for researchers and professionals working with or considering the use of this important synthetic intermediate.

References

Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate. This organophosphorus compound, featuring a difluorinated ketone moiety, is a significant intermediate in the development of therapeutic agents, particularly in the fields of antiviral and anticancer research. Its unique structural features, including the electrophilic carbon of the carbonyl group and the presence of geminal fluorine atoms, contribute to its potential as an enzyme inhibitor. This document summarizes its known physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological activities and mechanisms of action.

Chemical Structure and Properties

This compound is a colorless to light yellow liquid. Its chemical structure is characterized by a heptyl chain with a ketone at the 2-position, geminal fluorine atoms at the 3-position, and a dimethyl phosphonate group attached to the first carbon.

Chemical Structure:

Figure 1: 2D structure of this compound.

The presence of the fluorine atoms significantly influences the molecule's electronic properties, enhancing its stability and modifying the reactivity of the adjacent carbonyl group. These characteristics are believed to contribute to its biological activity by allowing it to act as a stable mimic of natural phosphates and as an inhibitor of certain enzymes.[1]

Table 1: Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₉H₁₇F₂O₄P[2][3]
Molecular Weight 258.20 g/mol [2][3][4]
CAS Number 50889-46-8[1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 110 °C at 0.4 mmHg[1]
Refractive Index 1.42[1]
Purity ≥ 99%[1]
IUPAC Name 1-dimethoxyphosphoryl-3,3-difluoroheptan-2-one[3]
InChI InChI=1S/C9H17F2O4P/c1-4-5-6-9(10,11)8(12)7-16(13,14-2)15-3/h4-7H2,1-3H3[2]
InChIKey CISDEVRDMKWPCP-UHFFFAOYSA-N[2]
SMILES CCCCC(C(=O)CP(=O)(OC)OC)(F)F[2]

Experimental Protocols

Synthesis of this compound

The following protocol describes a general procedure for the synthesis of this compound from ethyl 2,2-difluorohexanoate and dimethyl methylphosphonate.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Addition of Ester cluster_2 Workup and Purification A Dissolve Dimethyl methylphosphonate in THF B Cool to -78 °C A->B C Add n-Butyllithium dropwise B->C D Stir for 2 hours C->D E Add Ethyl 2,2-difluorohexanoate dropwise at -78 °C D->E F Stir at -78 °C E->F G Warm to 0 °C F->G H Stir for 1 hour G->H I Quench with Pentane and adjust pH to 6 with H₂SO₄ H->I J Separate layers and extract aqueous layer with Pentane I->J K Combine organic layers and dry with Na₂SO₄ J->K L Concentrate under reduced pressure K->L M Purify by silica gel column chromatography L->M

Figure 2: Synthetic workflow for this compound.

Procedure:

  • Reaction Setup: In a flask equipped with a stirrer, dissolve dimethyl methylphosphonate (215 mL) in tetrahydrofuran (THF, 1450 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Base: Slowly add n-butyllithium (804 mL) dropwise to the cooled solution.

  • Stirring: Continue stirring the reaction mixture at -78 °C for 2 hours.

  • Addition of Ester: Subsequently, add ethyl 2,2-difluorohexanoate (145 g) dropwise to the reaction mixture.

  • Reaction Progression: Stir the mixture at -78 °C for a period, then allow it to slowly warm to 0 °C and continue stirring for an additional hour.

  • Workup: Upon completion of the reaction, dilute the mixture with pentane (1000 mL). Adjust the pH to 6 using a 2 M sulfuric acid solution.

  • Extraction: Separate the aqueous layer and re-extract it with pentane. Combine all organic layers.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate. After filtering to remove the desiccant, concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, using a hexane:ethyl acetate (1:1) eluent system, to yield pure this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted NMR Chemical Shifts

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H ~0.9t-CH₃ of heptyl chain
~1.3-1.4m-CH₂-CH₂-CH₂- of heptyl chain
~1.9-2.1m-CH₂-CF₂-
~3.4d-C(=O)-CH₂-P
~3.8d-P(O)(OCH₃)₂
¹³C ~13-CH₃ of heptyl chain
~22, 25, 30-CH₂-CH₂-CH₂- of heptyl chain
~35 (t)-CH₂-CF₂-
~40 (d)-C(=O)-CH₂-P
~54 (d)-P(O)(OCH₃)₂
~115 (t)-CF₂-
~200 (t)-C=O
³¹P ~18-22Referenced to 85% H₃PO₄
¹⁹F ~ -100 to -120tReferenced to CFCl₃

t = triplet, d = doublet, m = multiplet

Biological Activity and Potential Applications

This compound is primarily utilized as a drug intermediate in the synthesis of more complex bioactive molecules. Its structural motif, the α,α-difluoro-β-ketophosphonate, is a known pharmacophore that can act as a transition-state analog inhibitor for various enzymes.

Mechanism of Action (General for α,α-difluoro-β-ketophosphonates):

The electrophilic nature of the carbonyl carbon, enhanced by the adjacent electron-withdrawing difluoromethyl group, makes it susceptible to nucleophilic attack by active site residues of enzymes, such as the hydroxyl group of serine or the thiol group of cysteine. The phosphonate group can mimic the phosphate group of natural substrates, facilitating binding to the active site. The stability of the resulting enzyme-inhibitor complex can lead to potent and often irreversible inhibition.

Potential Therapeutic Areas:

  • Antiviral Research: The α,α-difluoro-β-ketophosphonate scaffold has been explored for the development of inhibitors of viral proteases, which are crucial for viral replication.

  • Anticancer Research: This class of compounds has shown potential as inhibitors of protein tyrosine phosphatases (PTPs), enzymes that play a role in cell signaling pathways related to cell growth and proliferation. Dysregulation of PTPs is implicated in various cancers.

  • Pesticide Development: The compound also serves as an intermediate in the synthesis of novel pesticides.

Signaling Pathway Interaction (Hypothesized):

G cluster_0 Cellular Signaling Substrate Phosphorylated Substrate PTP Protein Tyrosine Phosphatase (PTP) Substrate->PTP Binds to active site Product Dephosphorylated Product PTP->Product Catalyzes dephosphorylation Signal Downstream Signaling Product->Signal Inhibitor This compound (or derivative) Inhibitor->PTP Inhibits

Figure 3: Hypothesized inhibition of a protein tyrosine phosphatase signaling pathway.

This diagram illustrates the potential mechanism by which a derivative of this compound could inhibit a protein tyrosine phosphatase (PTP). By blocking the dephosphorylation of a key substrate, the inhibitor could disrupt downstream signaling pathways that are dependent on the phosphorylation state of that substrate.

Safety and Handling

This compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. Its unique chemical structure, combining a difluorinated ketone and a phosphonate ester, makes it an attractive building block for the design of enzyme inhibitors targeting a range of diseases. Further research into the specific biological targets and mechanisms of action of its derivatives will be crucial in realizing its full therapeutic potential.

References

In-Depth Technical Guide to CAS 50889-46-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Nomenclature and Synonyms

The chemical compound identified by the CAS Registry Number 50889-46-8 is most formally known as Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate .[1][2][3][4] This nomenclature precisely describes its chemical structure, indicating a heptyl chain with a phosphonate group, two fluorine atoms, and a ketone functional group.

Due to the complexity of chemical naming conventions and for ease of reference in literature and databases, this compound is also known by a variety of synonyms. Understanding these is crucial for comprehensive literature searches and material sourcing.

Table 1: Nomenclature and Synonyms for CAS 50889-46-8

TypeName
Primary IUPAC Name 1-dimethoxyphosphoryl-3,3-difluoroheptan-2-one[5][6]
Common Name This compound[1][2][3][7]
Synonym (3,3-Difluoro-2-oxoheptyl)-phosphonic Acid Dimethyl Ester[1][3][8]
Synonym Dimethyl (2-oxo-3,3-difluoroheptyl)phosphonate[5][7]
Synonym Phosphonic acid, (3,3-difluoro-2-oxoheptyl)-, dimethyl ester[5]
Other Identifiers UNII: XJ9VWU5KVU, DTXSID30455903[5]

Physicochemical Properties and Structural Information

A summary of the key physicochemical properties of this compound is provided below. These data are essential for its handling, characterization, and application in synthetic chemistry.

Table 2: Physicochemical Data for CAS 50889-46-8

PropertyValue
Molecular Formula C9H17F2O4P[1][2]
Molecular Weight 258.20 g/mol [1][6]
Appearance Colorless to light yellow liquid
Boiling Point 110 °C at 0.4 mmHg[9]
Refractive Index 1.42[9]
SMILES CCCCC(C(=O)CP(=O)(OC)OC)(F)F[5]
InChIKey CISDEVRDMKWPCP-UHFFFAOYSA-N[5]

Role in Synthetic Chemistry: A Key Horner-Wadsworth-Emmons Reagent

This compound is a crucial intermediate in organic synthesis, primarily utilized as a phosphonate-stabilized carbanion in the Horner-Wadsworth-Emmons (HWE) reaction .[7][10] This reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[10] The presence of the difluoro group adjacent to the ketone enhances the acidity of the alpha-proton, facilitating the formation of the carbanion needed for the reaction.

The primary and most well-documented application of this compound is in the synthesis of Lubiprostone .[5][7][11] Lubiprostone is a prostaglandin E1 derivative used in the treatment of chronic idiopathic constipation.[11] In the synthesis of Lubiprostone, this compound serves as a key building block for the introduction of a portion of the molecule's carbon skeleton.

Below is a generalized workflow illustrating the role of a Horner-Wadsworth-Emmons reagent in a synthetic pathway.

HWE_Workflow Phosphonate This compound Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH, KHMDS) Base->Carbanion Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde Aldehyde/Ketone Substrate Aldehyde->Intermediate Product Alkene Product (e.g., Lubiprostone precursor) Intermediate->Product Elimination Byproduct Phosphate Byproduct Intermediate->Byproduct

Caption: Generalized Horner-Wadsworth-Emmons Reaction Workflow.

Experimental Protocol: General Horner-Wadsworth-Emmons Reaction

Materials:

  • This compound (the HWE reagent)

  • An appropriate aldehyde or ketone substrate

  • A strong base (e.g., sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS))

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dimethoxyethane (DME))

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • The phosphonate reagent is dissolved in the anhydrous solvent under an inert atmosphere.

  • The solution is cooled to a low temperature (typically between -78 °C and 0 °C).

  • The base is added portion-wise to the cooled solution to generate the phosphonate carbanion. The formation of the anion is often indicated by a color change.

  • The aldehyde or ketone, dissolved in the anhydrous solvent, is then added dropwise to the carbanion solution.

  • The reaction is stirred at low temperature and then allowed to warm to room temperature over a period of several hours.

  • Upon completion, the reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride).

  • The product is extracted with an organic solvent, and the aqueous layer containing the water-soluble phosphate byproduct is discarded.[12]

  • The organic layer is dried, concentrated, and the resulting crude product is purified, typically by column chromatography.

Potential Applications in Drug Development

The unique structural features of this compound—namely the phosphonate group and the gem-difluoro moiety—make it and its derivatives interesting candidates for broader applications in drug discovery.

The Role of the Phosphonate Group

Phosphonates are well-established mimics of phosphates in medicinal chemistry.[13] They can act as bioisosteres of carboxylates or as transition-state analogs for enzymes that process phosphate-containing substrates.[13] This has led to the development of numerous phosphonate-containing drugs, particularly in the fields of antiviral and anticancer therapy.[11][13]

The Significance of the Difluoro Group

The incorporation of fluorine into drug candidates is a common strategy to enhance their pharmacological properties. The gem-difluoro group, in particular, can:

  • Increase metabolic stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage, prolonging the drug's half-life.[1]

  • Improve bioavailability and lipophilicity: Fluorine substitution can modulate the electronic properties and membrane permeability of a molecule.[1][11]

  • Enhance binding affinity: The electronegativity of fluorine can lead to more favorable interactions with biological targets.[1]

While specific studies on the antiviral or anticancer activities of this compound itself are not prominent in the literature, its chemical motifs are present in compounds explored for these therapeutic areas.[11] For instance, acyclic nucleoside phosphonates are a known class of antiviral agents.[14]

Signaling Pathways: An Indirect Connection

As a synthetic intermediate, this compound is not expected to have direct, potent interactions with specific biological signaling pathways. Its significance lies in its role in the synthesis of pharmacologically active molecules. For example, its end-product, Lubiprostone, acts as a chloride channel activator, thereby influencing ion and fluid transport in the intestine.

The broader class of difluorinated phosphonate analogs has been developed to study kinase-dependent signal transduction pathways.[2] These stable mimics of phosphoserine can be incorporated into peptides to investigate the roles of phosphorylation in cellular signaling cascades, such as those involving the tumor suppressor protein p53.[2]

The diagram below illustrates the general principle of how a phosphonate-containing drug, synthesized using intermediates like CAS 50889-46-8, might interact with a biological pathway.

Signaling_Pathway cluster_synthesis Synthesis cluster_biological Biological System CAS50889 CAS 50889-46-8 ActiveDrug Active Drug (e.g., Lubiprostone) CAS50889->ActiveDrug OtherReagents Other Reagents OtherReagents->ActiveDrug Receptor Cellular Target (e.g., Ion Channel) ActiveDrug->Receptor Binding/Activation Signaling Downstream Signaling Events Receptor->Signaling Response Physiological Response Signaling->Response

References

A Technical Deep Dive into the Mechanism of Action of Difluoromethyl Phosphonate Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoromethyl phosphonates represent a pivotal class of enzyme inhibitors, harnessing unique electronic properties to achieve high potency and selectivity. This technical guide elucidates the multifaceted mechanisms through which these compounds exert their inhibitory effects. Primarily acting as transition-state analogs, the introduction of the difluoromethyl group critically modulates the pKa of the phosphonate moiety, rendering it a superior mimic of the tetrahedral, negatively charged transition states of various enzymatic reactions, particularly those involving phosphate substrates or peptide bond hydrolysis. This document provides a comprehensive overview of the different modes of inhibition, including reversible, irreversible, and mechanism-based covalent modifications, with a focus on key enzyme targets such as serine esterases, histone deacetylases (HDACs), and protein tyrosine phosphatases (PTPs). Quantitative kinetic data are systematically presented, and detailed experimental protocols for the characterization of these inhibitors are provided to facilitate further research and development in this promising area of medicinal chemistry.

Core Mechanism of Action: The Power of Fluorine

The inhibitory prowess of difluoromethyl phosphonates stems from their ability to act as sophisticated mimics of the transition states of enzyme-catalyzed reactions. Unlike simple phosphonates, the inclusion of two electron-withdrawing fluorine atoms on the α-carbon has profound stereoelectronic effects that are central to their mechanism of action.

Transition State Analogy

Many enzymatic reactions, such as peptide hydrolysis by peptidases or phosphoryl transfer by kinases, proceed through a high-energy, tetrahedral transition state. Phosphonate inhibitors are designed to mimic the geometry and charge distribution of this transient species.[1] By binding to the enzyme's active site with much higher affinity than the actual substrate, they effectively block the catalytic cycle. The stability of the phosphonate group, particularly its resistance to hydrolysis compared to phosphate esters, makes it an ideal scaffold for designing such inhibitors.[1]

The Role of the Difluoromethyl Group

The α,α-difluoromethyl modification significantly enhances the efficacy of phosphonate inhibitors in several ways:

  • Lowering pKa: The fluorine atoms inductively withdraw electron density, making the phosphonic acid more acidic (lowering its pKa). This results in a phosphonate group that is more likely to be deprotonated and negatively charged at physiological pH, thus more closely resembling the charge state of the phosphate group in the biological transition state.[1][2]

  • Enhanced Geometric Mimicry: The presence of fluorine atoms can also influence the P-C-C bond angle, leading to a geometry that more accurately reflects that of the natural transition state.[1]

  • Modulation of Binding Interactions: The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions within the enzyme's active site, contributing to overall binding affinity.

Diverse Mechanisms of Inhibition Across Enzyme Classes

Difluoromethyl phosphonates exhibit a range of inhibitory mechanisms, from reversible non-covalent binding to irreversible covalent modification, depending on the specific inhibitor structure and the target enzyme's catalytic machinery.

Irreversible Inhibition of Serine Esterases

Fluorinated aminophosphonates have been shown to be progressive and irreversible inhibitors of serine esterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] The mechanism is particularly noteworthy as it involves the cleavage of the exceptionally stable phosphorus-carbon (P-C) bond. Theoretical and X-ray crystallography studies suggest that the α-CF3 or α-CF2 groups weaken this bond.[3] The active site serine of the esterase attacks the phosphorus atom, leading to scission of the P-C bond and covalent phosphonylation of the enzyme.[3] This process renders the enzyme permanently inactive.

G cluster_serine_esterase Irreversible Inhibition of Serine Esterase E_SerOH Enzyme (Ser-OH) EI_complex Enzyme-Inhibitor Complex E_SerOH->EI_complex Binding Inhibitor Difluoromethyl Phosphonate Inhibitor Inhibitor->EI_complex Phosphorylated_E Covalently Modified Enzyme (Inactive) EI_complex->Phosphorylated_E P-C Bond Cleavage & Covalent Modification

Figure 1. Simplified workflow of irreversible inhibition of serine esterases.

Mechanism-Based Inhibition of HDAC6

Difluoromethyl-1,3,4-oxadiazole (DFMO) derivatives are a class of highly selective and potent inhibitors of histone deacetylase 6 (HDAC6).[4] These compounds act as mechanism-based inhibitors. The enzyme itself catalyzes the hydrolysis of the oxadiazole ring of the inhibitor. This enzymatic reaction generates a difluoroacetylhydrazide (DFAcH) intermediate in situ. This intermediate then binds very tightly to the zinc ion in the HDAC6 active site, leading to what is effectively irreversible inhibition.[4] This enzyme-activated mechanism is a key reason for the high selectivity of these compounds for HDAC6 over other HDAC isozymes.[4]

G cluster_hdac6 Mechanism-Based Inhibition of HDAC6 HDAC6 HDAC6 Enzyme Hydrolysis Enzyme-Catalyzed Hydrolysis HDAC6->Hydrolysis Inhibited_HDAC6 Tightly Bound Inhibited Complex HDAC6->Inhibited_HDAC6 DFMO DFMO Inhibitor DFMO->Hydrolysis DFAcH Difluoroacetylhydrazide (DFAcH) Intermediate Hydrolysis->DFAcH Ring Opening DFAcH->Inhibited_HDAC6 Strong Coordinate Bond to Zn2+

Figure 2. Logical flow of HDAC6 inhibition by DFMO derivatives.

Reversible Inhibition of Protein Tyrosine Phosphatases (PTPs)

Developing inhibitors for protein tyrosine phosphatases (PTPs) has been challenging due to the highly charged and conserved nature of the active site.[5] Difluoromethyl phosphonates have emerged as potent reversible inhibitors for PTPs like PTPN1 and PTPN2.[5] In this context, the difluoromethyl phosphonate group acts as a phosphotyrosine (pTyr) mimetic. It binds non-covalently to the active site, engaging in favorable interactions with the positively charged residues that normally recognize the phosphate group of the natural substrate. The key to their success is achieving high potency and good cell permeability, a significant challenge for charged molecules.[5]

Quantitative Data on Inhibitor Potency

The potency of difluoromethyl phosphonate inhibitors is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The table below summarizes representative data for various inhibitors against their respective enzyme targets.

Enzyme TargetInhibitor ClassPotency (Ki or IC50)Inhibition TypeReference
Carboxypeptidase APeptide phosphonate analogues1 - 4 pM (Ki)Reversible, Slow-binding[6]
ThermolysinPhosphonamidate peptide analogues9.1 nM (Ki)Reversible, Transition-state analogue[7]
Histone Deacetylase 6 (HDAC6)Difluoromethyl-1,3,4-oxadiazolesVaries (nanomolar)Mechanism-based, Irreversible[4]
PTPN1/PTPN2Benzothiophene difluoromethyl phosphonatesPotent in cellsReversible[5]
Serine Esterases (AChE, BChE)Fluorinated aminophosphonatesNot specifiedProgressive, Irreversible[3]

Key Experimental Protocols

The characterization of difluoromethyl phosphonate inhibitors involves a combination of kinetic, biochemical, and structural methods.

Protocol for Kinetic Analysis of Irreversible Inhibition

This protocol is adapted from studies on serine esterases.[3]

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the target enzyme and the difluoromethyl phosphonate inhibitor in an appropriate buffer. The inhibitor is often dissolved in an organic solvent like acetone or DMSO first.

  • Pre-incubation: In a temperature-controlled environment (e.g., 37°C), pre-incubate the enzyme with several different concentrations of the inhibitor. At specific time intervals (e.g., 0, 2, 5, 10, 20 minutes), withdraw an aliquot of the enzyme-inhibitor mixture.

  • Residual Activity Assay: Immediately dilute the aliquot into a solution containing a chromogenic or fluorogenic substrate for the enzyme to initiate the reaction. The dilution should be large enough to effectively stop further inhibition during the assay period.

  • Data Measurement: Monitor the rate of product formation by measuring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time.

    • The slope of this line gives the apparent first-order rate constant (k_obs).

    • Plot the k_obs values against the inhibitor concentrations. The slope of this second plot gives the second-order rate constant of inactivation (k_inact or k_i).

G cluster_workflow Experimental Workflow for Irreversible Inhibition Kinetics Prep Prepare Enzyme & Inhibitor Stocks Incubate Pre-incubate Enzyme with Inhibitor at Various Times & Conc. Prep->Incubate Assay Measure Residual Enzyme Activity with Substrate Incubate->Assay Plot1 Plot ln(% Activity) vs. Time Assay->Plot1 Calc_kobs Calculate k_obs (Slope) Plot1->Calc_kobs Plot2 Plot k_obs vs. [Inhibitor] Calc_kobs->Plot2 Calc_kinact Calculate k_inact (Slope) Plot2->Calc_kinact

Figure 3. Data analysis workflow for determining the rate of irreversible inhibition.

Protocol for Mass Spectrometry Analysis of Covalent Adducts

This protocol is used to confirm the covalent modification of an enzyme and to identify the site of modification.

  • Inhibition Reaction: Incubate the target enzyme with a stoichiometric excess of the inhibitor for a sufficient time to ensure complete inactivation.

  • Removal of Excess Inhibitor: Remove the unbound inhibitor using methods like dialysis, size-exclusion chromatography, or spin column filtration.

  • Proteolytic Digestion: Denature the protein (e.g., with urea) and digest it into smaller peptides using a specific protease like trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using liquid chromatography (LC).

    • Analyze the separated peptides using tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Compare the mass spectrum of the inhibited enzyme digest with that of a control (uninhibited) enzyme digest.

    • Identify peptides that show a mass shift corresponding to the addition of the inhibitor (or a fragment of it).

    • Use MS/MS fragmentation data to pinpoint the exact amino acid residue that has been covalently modified (e.g., the active site serine).[3]

Conclusion

Difluoromethyl phosphonate enzyme inhibitors are a versatile and powerful class of molecules in drug discovery. Their ability to act as high-fidelity transition-state mimics, enabled by the unique electronic properties of the difluoromethyl group, allows for the design of highly potent inhibitors. The diverse range of mechanisms, from reversible to irreversible covalent inhibition, provides a broad toolkit for targeting various enzyme classes. A thorough understanding of these mechanisms, supported by robust kinetic and structural characterization as outlined in this guide, is essential for the rational design and optimization of next-generation therapeutics based on this privileged chemical scaffold.

References

The Fluorine Advantage: A Technical Guide to Enhancing Drug Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to overcome prevalent challenges in pharmacokinetics. This technical guide provides an in-depth exploration of the role of fluorine in improving drug bioavailability, with a focus on its impact on metabolic stability, membrane permeability, and physicochemical properties. This document details key experimental protocols, presents comparative quantitative data, and visualizes the underlying processes to equip drug development professionals with the knowledge to leverage fluorine's unique characteristics.

The Core Mechanisms of Fluorine's Influence on Bioavailability

The introduction of fluorine can profoundly alter a molecule's properties, leading to significant improvements in its absorption, distribution, metabolism, and excretion (ADME) profile. This ultimately enhances its bioavailability, which is the fraction of an administered drug that reaches the systemic circulation.[1][2] The key mechanisms behind this enhancement are multifaceted and interconnected.

Enhancing Metabolic Stability

A primary strategy for improving a drug's half-life and oral bioavailability is to block metabolic "soft spots" – positions on a molecule that are susceptible to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[3] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism.[4] By strategically replacing a hydrogen atom at a metabolically labile site with fluorine, chemists can effectively shield the molecule from enzymatic attack, prolonging its presence in the body and increasing its overall exposure.[5]

Modulating Membrane Permeability

For a drug to be absorbed orally, it must efficiently pass through the lipid membranes of the intestinal epithelium.[6] Fluorine's high electronegativity can influence a molecule's lipophilicity, a key factor in membrane permeability. While the effect is context-dependent, the introduction of a fluorine atom or a trifluoromethyl group can increase lipophilicity, which often enhances a drug's ability to passively diffuse across cell membranes.[4][7] This improved permeability can lead to more efficient absorption from the gastrointestinal tract.[5]

Fine-Tuning Physicochemical Properties (pKa)

The acidity or basicity (pKa) of a drug molecule is a critical determinant of its solubility and ability to cross biological membranes. Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby functional groups, such as amines.[7] This modulation can be strategically employed to optimize a drug's ionization state at physiological pH, striking a balance between the solubility required for dissolution and the neutrality favored for membrane permeation. By fine-tuning the pKa, the overall absorption and bioavailability can be enhanced.

Quantitative Impact of Fluorination on Pharmacokinetic Parameters

The theoretical benefits of fluorination are well-supported by empirical data. The following tables summarize the quantitative improvements in metabolic stability and oral bioavailability observed in fluorinated compounds compared to their non-fluorinated analogs.

Table 1: Comparative Metabolic Stability in Liver Microsomes

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)Species
Kinase InhibitorGefitinib (non-fluorinated analog)EGFR Inhibitor--Human
2-fluoro-gefitinibFluorinated analogImproved exposure, lower clearance-Human
6-fluoro-gefitinibFluorinated analogImproved exposure, lower clearance-Human
PI3K InhibitorAlpelisibContains a trifluoro-t-butyl groupHigher metabolic stability--
AntiviralCedazuridineContains two fluorine atoms on the ribose ringIncreased metabolic stability under acidic conditions--

Note: Specific quantitative values for t½ and CLint for direct comparisons are often not published in a consolidated format. The table reflects the qualitative improvements reported in the literature.[8][9]

Table 2: Comparative Oral Bioavailability

DrugFluorinated AnalogIndicationOral Bioavailability (%F) of AnalogImprovement Noted
DecitabineCedazuridineMyelodysplastic syndromesImproved oral bioavailabilityAvoids degradation in the GI tract
RiociguatVericiguatPulmonary hypertensionSuperior pharmacokinetic propertiesIncreased metabolic stability and lower clearance

Note: This table illustrates examples where fluorination was key to achieving viable oral bioavailability.[7][10]

Key Experimental Protocols

To assess the impact of fluorination on bioavailability, a suite of in vitro and in vivo experiments are employed. The following sections provide detailed methodologies for key assays.

In Vitro Metabolic Stability Assay: Liver Microsomes

This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[10]

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a compound in the presence of liver microsomes.

Materials:

  • Test compound and positive controls (e.g., Dextromethorphan, Midazolam)

  • Pooled liver microsomes (human or other species)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol to terminate the reaction

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare working solutions of the test compound and controls. Thaw liver microsomes on ice. Prepare the NADPH regenerating system.

  • Incubation: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the plate at 37°C for a few minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold organic solvent (e.g., acetonitrile). The 0-minute time point serves as the initial concentration control.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint = (V/P) * k), where V is the incubation volume and P is the microsomal protein concentration.

In Vitro Permeability Assay: Caco-2 Cells

The Caco-2 cell permeability assay is the industry standard for predicting in vivo drug absorption across the intestinal epithelium.[11]

Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC)

  • Cell culture medium (e.g., DMEM) with supplements (FBS, non-essential amino acids, antibiotics)

  • Transwell inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability)

  • LC-MS/MS system for analysis

  • TEER (Trans-Epithelial Electrical Resistance) meter

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the transport buffer containing the test compound to the apical (A) side of the insert.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral side and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B to A): Perform the same procedure as above but add the test compound to the basolateral side and sample from the apical side. This helps to identify active efflux.

  • Analysis: Determine the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber.

pKa Determination: Potentiometric Titration

This method is a highly accurate technique for determining the dissociation constants of a compound.[12]

Objective: To determine the pKa value(s) of a drug candidate.

Materials:

  • Test compound

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • Potentiometer with a pH electrode

  • Burette

  • Stirrer and stir bar

  • Beaker

  • Deionized water

Procedure:

  • Preparation: Calibrate the pH meter using standard buffers. Accurately weigh the test compound and dissolve it in a known volume of deionized water.

  • Titration: Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Acidic Compounds: Titrate the solution with the standardized strong base, adding small, precise volumes and recording the pH after each addition.

  • Basic Compounds: Titrate the solution with the standardized strong acid, following the same procedure.

  • Data Collection: Continue the titration well past the equivalence point(s).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve. For more precise determination, a first or second derivative plot can be used to identify the equivalence point(s).

Visualizing the Impact of Fluorination

Graphviz diagrams can effectively illustrate the complex relationships and workflows in drug discovery.

ADME_Pathway cluster_Absorption Absorption (GI Tract) cluster_Metabolism First-Pass Metabolism (Liver) cluster_Distribution Distribution cluster_Excretion Excretion cluster_Fluorine_Impact Impact of Fluorination Oral_Drug Oral Drug Administration Dissolution Dissolution Oral_Drug->Dissolution Permeation Membrane Permeation Dissolution->Permeation Portal_Vein Portal Vein Permeation->Portal_Vein Liver_Metabolism CYP450 Metabolism Portal_Vein->Liver_Metabolism Systemic_Circulation Systemic Circulation Liver_Metabolism->Systemic_Circulation Metabolites & Remaining Drug Bile Biliary Excretion Liver_Metabolism->Bile Target_Tissue Target Tissue Systemic_Circulation->Target_Tissue Other_Tissues Other Tissues Systemic_Circulation->Other_Tissues Kidney Renal Excretion Systemic_Circulation->Kidney F_Permeability Increases Permeability F_Permeability->Permeation F_Metabolism Blocks Metabolism F_Metabolism->Liver_Metabolism

Caption: ADME pathway for an orally administered drug, highlighting where fluorination improves bioavailability.

Fluorine_Effects Fluorination Fluorination Metabolic_Stability Increased Metabolic Stability Fluorination->Metabolic_Stability Membrane_Permeability Enhanced Membrane Permeability Fluorination->Membrane_Permeability pKa_Modulation Optimized pKa Fluorination->pKa_Modulation Bioavailability Improved Oral Bioavailability Metabolic_Stability->Bioavailability Membrane_Permeability->Bioavailability pKa_Modulation->Bioavailability

Caption: The multifaceted impact of fluorination on key drug properties leading to improved oral bioavailability.

Conclusion

The strategic incorporation of fluorine is an indispensable tool in modern drug discovery for enhancing bioavailability. By improving metabolic stability, modulating membrane permeability, and fine-tuning physicochemical properties, fluorination can transform a lead compound with suboptimal pharmacokinetic properties into a viable drug candidate. A thorough understanding of the underlying mechanisms, coupled with robust experimental evaluation, enables medicinal chemists to rationally design and develop more effective and durable therapeutics. This guide provides a foundational framework for leveraging the "fluorine advantage" in the pursuit of innovative medicines.

References

The Biological Frontier of Fluorinated Phosphonate Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the burgeoning field of fluorinated phosphonate esters, offering critical insights for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of the synthesis, biological activity, and therapeutic potential of these compounds, highlighting their significant promise in antiviral, anticancer, and enzyme inhibition applications. The inclusion of detailed experimental protocols, quantitative data summaries, and novel signaling pathway diagrams makes this a vital resource for advancing research in this dynamic area of medicinal chemistry.

Introduction: The Strategic Advantage of Fluorination and the Phosphonate Scaffold

Fluorinated phosphonate esters represent a class of organophosphorus compounds that have garnered significant attention in medicinal chemistry. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, bioavailability, and binding affinity to biological targets.[1] When combined with the phosphonate group, a stable mimic of the phosphate group, the resulting compounds exhibit a wide range of biological activities.[2] This guide explores the core biological activities of fluorinated phosphonate esters, focusing on their mechanisms of action and therapeutic potential.

Antiviral Activity: A New Wave of Therapeutic Agents

Fluorinated phosphonate esters have demonstrated potent antiviral activity against a spectrum of viruses, including herpesviruses, human immunodeficiency virus (HIV), and hepatitis B virus (HBV).[3][4] Their mechanism often involves mimicking natural nucleosides or nucleotides, thereby inhibiting viral polymerases or reverse transcriptases.[5]

Table 1: Antiviral Activity of Fluorinated Phosphonate Esters

CompoundVirusAssayEC50Reference
Monoammonium salt of monoethyl ester of F-PMEAHuman Cytomegalovirus (HCMV)Plaque Reduction Assay5.6 µg/mL[6]
Epstein-Barr Virus-1.6 µg/mL[6]
Measles Virus-32 µg/mL[6]
FPMP-5-azaC diisopropyl esterHuman Cytomegalovirus (HCMV)Cytopathic Effect Inhibition~3x higher than ganciclovir[3][7]
Herpes Simplex Virus-1 (HSV-1)Cytopathic Effect InhibitionWeakly active[3]
Herpes Simplex Virus-2 (HSV-2)Cytopathic Effect InhibitionWeakly active[3]
(S)-9-[3-fluoro-2-(phosphonomethoxy)propyl] adenine ((S)-FPMPA)HIV-Potent[3]
HBV-Potent[3]
FTCHIV-1-0.009–1.5 µM[5][8]

Anticancer Activity: Targeting Tumor Cell Proliferation

The development of novel anticancer agents is a critical area of research, and fluorinated phosphonate esters have emerged as promising candidates. Their cytotoxic effects are often evaluated using in vitro cell viability assays, such as the MTT assay.

Table 2: Anticancer Activity of Phosphonate Derivatives

CompoundCell LineIC50 (µM)Reference
Compound ⅢfA-549 (human lung cancer)6.9 ± 1.2[9]
EC-109 (human esophageal cancer)6.3 ± 1.0[9]
Compound ⅢnSGC-7901 (human gastric cancer)6.7 ± 1.0[9]
EC-109 (human esophageal cancer)6.1 ± 1.0[9]
HMBPMDA-MB-231 (breast cancer)20.6[9]

Enzyme Inhibition: Modulating Biological Pathways

Fluorinated phosphonate esters are potent inhibitors of various enzymes, particularly serine proteases and esterases.[10][11] They often act as transition-state analogs, forming stable covalent adducts with active site residues.[11] This inhibitory activity is crucial for their therapeutic effects. For instance, the inhibition of acetylcholinesterase (AChE) is a key strategy in the treatment of Alzheimer's disease.

Table 3: Enzyme Inhibition by Fluorinated Phosphonate Esters

Compound ClassTarget EnzymeInhibition TypeKey FindingsReference
Fluorinated Aminophosphonates (FAPs)Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Carboxylesterase (CaE), Neuropathy Target Esterase (NTE)Progressive, IrreversibleInhibition proceeds via organophosphorylation of the active site serine, requiring P-C bond cleavage.[10][12]
(α-aminoalkyl) diphenylphosphonatesChymotrypsin, Cathepsin G, Neutrophil Elastase (HNE)Irreversible(R)-epimers are more potent inactivators than (S)-epimers.[13]
Cbz-Phe(P)(OPh)-(CH2)2-CO2EtCathepsin GIrreversible~45-fold more rapid inactivation than the analogous diphenylphosphonate.[13]
Cbz-Val(P)(OPh)-(CH2)2-CO2EtHuman Neutrophil Elastase (HNE)Irreversible~3-fold more efficient inactivation than the analogous diphenylphosphonate.[13]
α-monofluorinated phosphonatesGlucose 6-phosphate dehydrogenaseSubstrate mimicsBoth the highest and lowest affinity substrate mimics were α-monofluorinated phosphonates.[14]
α-difluorinated phosphonateGlucosamine 6-phosphate synthaseSlow-binding inhibitionThe best inhibitor was of the α-difluorinated phosphonate variety.[14]

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms and experimental procedures is paramount for the rational design and evaluation of fluorinated phosphonate esters.

Signaling Pathway of LPA3 Receptor Activation

Certain fluorinated phosphonate analogues have been shown to be potent and selective agonists for the lysophosphatidic acid 3 (LPA3) receptor, a G-protein coupled receptor involved in various physiological processes.[15][16] Activation of the LPA3 receptor can trigger multiple downstream signaling cascades.

LPA3_Signaling cluster_receptor Cell Membrane LPA3 LPA3 Receptor Gq11 Gαq/11 LPA3->Gq11 Gio Gαi/o LPA3->Gio PLC PLC Gq11->PLC PI3K PI3K Gq11->PI3K AC Adenylyl Cyclase Gio->AC Ca_release Ca²⁺ Release PLC->Ca_release PKC_activation PKC Activation PLC->PKC_activation cAMP_inhibition ↓ cAMP AC->cAMP_inhibition MAPK_activation MAPK Pathway PI3K->MAPK_activation caption LPA3 Receptor Signaling Pathway MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Prepare serial dilutions of test compound C Treat cells with compound dilutions D Incubate for 24-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours (Formazan formation) E->F G Solubilize formazan crystals (e.g., DMSO) F->G H Read absorbance (570 nm) G->H I Calculate % cell viability and IC50 value H->I caption MTT Assay Workflow AChE_Workflow cluster_setup Assay Setup cluster_incubation Pre-incubation cluster_reaction Reaction & Measurement cluster_data Data Analysis A Prepare buffer, AChE solution, inhibitor dilutions, ATCh, and DTNB B Add buffer, inhibitor, and AChE solution to 96-well plate A->B C Incubate at 37°C for 15 minutes B->C D Add ATCh and DTNB to initiate reaction C->D E Measure absorbance at 412 nm kinetically for 10-15 minutes D->E F Calculate reaction rate (ΔAbs/min) E->F G Determine % inhibition and IC50 value F->G caption AChE Inhibition Assay Workflow

References

A Comprehensive Technical Guide to Horner-Wadsworth-Emmons Reagents for Olefination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds, particularly with excellent control over stereochemistry. This reaction has become an indispensable tool in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. This in-depth guide provides a comprehensive overview of HWE reagents, their reaction mechanisms, factors influencing stereoselectivity, and their application in drug discovery and development, complete with detailed experimental protocols and quantitative data.

The Horner-Wadsworth-Emmons Reaction: An Overview

The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene. It is a modification of the Wittig reaction and offers several significant advantages:

  • Enhanced Nucleophilicity: Phosphonate-stabilized carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction. This allows them to react efficiently with a wider range of electrophiles, including sterically hindered ketones.

  • Simplified Purification: The byproduct of the HWE reaction is a water-soluble phosphate salt, which can be easily removed by aqueous extraction, simplifying product purification.[1]

  • Stereochemical Control: The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[2] However, as will be discussed, various modifications allow for the selective synthesis of (Z)-alkenes.

The general mechanism of the HWE reaction is outlined below.

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination Phosphonate R1(O)P(O)(CH2R2) Carbanion [R1(O)P(O)(CHR2)]- Phosphonate->Carbanion Deprotonation Base Base Aldehyde R3CHO Betaine Betaine Intermediate Aldehyde->Betaine Carbanion_ref->Aldehyde Nucleophilic Attack Oxaphosphetane Oxaphosphetane Betaine_ref->Oxaphosphetane Cyclization Alkene R2CH=CHR3 Phosphate [R1(O)P(O)O]- Oxaphosphetane_ref->Alkene Oxaphosphetane_ref->Phosphate

Caption: General Mechanism of the Horner-Wadsworth-Emmons Reaction.

Quantitative Analysis of Reaction Parameters

The yield and stereoselectivity of the HWE reaction are influenced by several factors, including the structure of the reactants, the choice of base, solvent, and reaction temperature. The following tables summarize the outcomes of various HWE reactions, providing a quantitative basis for comparison.

Standard (E)-Selective HWE Reactions

The standard HWE reaction, typically employing trialkyl phosphonoacetates, strongly favors the formation of (E)-alkenes.

Phosphonate ReagentAldehydeBaseSolventTemp (°C)Yield (%)E:Z Ratio
Triethyl phosphonoacetateBenzaldehydeNaHTHF2595>95:5
Triethyl phosphonoacetateHeptanalNaHDME2592>95:5
Trimethyl phosphonoacetateCyclohexanecarboxaldehydeK₂CO₃Ethanol258890:10
Triethyl phosphonoacetateIsobutyraldehydeLiOHTHF/H₂O258592:8
Modified HWE Reactions for (Z)-Selectivity

Modifications to the phosphonate reagent can dramatically shift the stereochemical outcome in favor of the (Z)-alkene.

Phosphonate ReagentAldehydeBase/AdditiveSolventTemp (°C)Yield (%)Z:E Ratio
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (Still-Gennari)BenzaldehydeKHMDS / 18-crown-6THF-7891>98:2
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (Still-Gennari)OctanalKHMDS / 18-crown-6THF-788597:3
Ethyl (diphenylphosphono)acetate (Ando)BenzaldehydeNaHTHF-789595:5
Ethyl (di-o-tolylphosphono)acetate (Ando)HeptanalKHMDS / 18-crown-6THF-7888>98:2
Masamune-Roush Conditions for Base-Sensitive Substrates

For substrates that are sensitive to strong bases like NaH, the Masamune-Roush conditions provide a milder alternative.[2]

Phosphonate ReagentAldehydeBase/AdditiveSolventTemp (°C)Yield (%)E:Z Ratio
Triethyl phosphonoacetate(S)-2,3-O-isopropylideneglyceraldehydeDBU / LiClAcetonitrile2585>95:5
Triethyl phosphonoacetate3-PhenylpropanalEt₃N / LiClTHF259090:10
Methyl (dimethoxyphosphoryl)acetateCitronellalDBU / LiClAcetonitrile07892:8

Detailed Experimental Protocols

The following are detailed experimental procedures for key variations of the Horner-Wadsworth-Emmons reaction.

Protocol for a Standard (E)-Selective HWE Reaction

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • Aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add NaH (1.1 equivalents) under a nitrogen atmosphere.

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Protocol for a Still-Gennari (Z)-Selective HWE Reaction

Materials:

  • Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

  • Aldehyde

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-crown-6

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a well-stirred solution of 18-crown-6 (5.0 equivalents) in THF at –78 °C, add a 0.5 M solution of KHMDS in toluene (1.5 equivalents) and stir the reaction for 20 minutes.

  • After the addition of the phosphonate substrate (1.0 equivalent), stir for 3 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with diethyl ether, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify by flash column chromatography to yield the product.[4]

Protocol for a Masamune-Roush HWE Reaction

Materials:

  • Phosphonate reagent

  • Base-sensitive aldehyde

  • Lithium chloride (LiCl)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (Et₃N)

  • Anhydrous acetonitrile or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of anhydrous LiCl (1.2 equivalents) in THF, add a solution of the crude phosphonate substrate (1.0 equivalent) in THF via cannula at room temperature.

  • After 10 minutes of stirring, add Et₃N (1.7 equivalents) and continue stirring for 1 hour.

  • Cool the mixture to 0 °C and add the aldehyde (3.0 equivalents) dropwise.

  • After 6 hours of stirring at room temperature, quench the mixture with saturated aqueous NH₄Cl and dilute with a 1:1 mixture of hexane and diethyl ether.

  • Wash the mixture with brine, and extract the aqueous layer with the hexane/ether mixture.[5]

Applications in Drug Discovery and Development

The stereoselective synthesis of alkenes is a critical aspect of drug development, as the geometry of a double bond can significantly impact a molecule's biological activity. The HWE reaction has been instrumental in the total synthesis of numerous complex natural products with therapeutic potential.

Total Synthesis of Epothilone B

Epothilone B is a potent anticancer agent that stabilizes microtubules.[6] Its total synthesis has been a significant achievement in organic chemistry, with the HWE reaction playing a crucial role in constructing key fragments of the molecule.[7][8]

Epothilone_Synthesis Start Simpler Precursors FragmentA C1-C6 Aldehyde Fragment Start->FragmentA FragmentB C7-C15 Phosphonate Fragment Start->FragmentB Coupling Horner-Wadsworth-Emmons Reaction FragmentA->Coupling FragmentB->Coupling Intermediate Acyclic Precursor Coupling->Intermediate Macrocyclization Macrolactonization Intermediate->Macrocyclization EpothiloneB Epothilone B Macrocyclization->EpothiloneB

Caption: Role of HWE in the convergent synthesis of Epothilone B.

Synthesis of Discodermolide

Discodermolide is another potent microtubule-stabilizing agent with significant anticancer activity.[9] The total synthesis of this complex natural product has been accomplished by several research groups, with the Still-Gennari modification of the HWE reaction being a key step in establishing a crucial (Z)-alkene moiety.[10]

Discodermolide_Synthesis Aldehyde_Fragment Aldehyde Fragment Still_Gennari Still-Gennari Olefination Aldehyde_Fragment->Still_Gennari Phosphonate_Fragment Bis(trifluoroethyl)phosphonate Fragment Phosphonate_Fragment->Still_Gennari Coupled_Product Coupled Fragment with (Z)-Alkene Still_Gennari->Coupled_Product Further_Steps Further Elaboration Coupled_Product->Further_Steps Discodermolide Discodermolide Further_Steps->Discodermolide

Caption: Application of the Still-Gennari HWE in Discodermolide synthesis.

Conclusion

The Horner-Wadsworth-Emmons reaction and its numerous modifications represent a versatile and powerful tool for the stereoselective synthesis of alkenes. Its reliability, operational simplicity, and the ease of byproduct removal have cemented its place in the arsenal of synthetic organic chemists. For researchers and professionals in drug development, a thorough understanding of the various HWE reagents and reaction conditions is crucial for the efficient and stereocontrolled synthesis of complex molecular targets with potential therapeutic applications. The ability to selectively construct both (E)- and (Z)-olefins by choosing the appropriate HWE protocol provides a significant advantage in the design and synthesis of novel drug candidates.

References

The Untapped Potential of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate in Antiviral Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This document provides a comprehensive overview of the potential of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate in antiviral research. It is important to note that while this compound is cited as a key intermediate in the development of novel therapeutic agents, including antivirals, a thorough review of publicly available scientific literature reveals a notable absence of direct studies detailing its specific antiviral efficacy, mechanism of action, or quantitative inhibitory data against any viral pathogens.[1][2] The information presented herein is therefore based on the established antiviral properties of structurally related fluorinated phosphonate compounds and outlines the methodologies and potential mechanisms that would be pertinent to the investigation of this specific molecule.

Introduction: The Promise of Fluorinated Phosphonates in Antiviral Therapy

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery, often imparting enhanced metabolic stability, increased lipophilicity, and improved target binding affinity. Similarly, the phosphonate moiety serves as a stable isostere of the phosphate group, rendering it resistant to enzymatic cleavage by phosphatases. The convergence of these two chemical features in compounds like this compound presents a compelling rationale for their investigation as potential antiviral agents.[1]

While specific data for the title compound is unavailable, research into other gem-difluorinated phosphonates and acyclic nucleoside phosphonates has demonstrated significant antiviral activity against a broad spectrum of viruses.[3][4][5][6][7] These related compounds often function as inhibitors of viral polymerases, crucial enzymes for viral replication.[5] This guide will, therefore, extrapolate from the existing knowledge base to provide a framework for assessing the antiviral potential of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 50889-46-8[8]
Molecular Formula C₉H₁₇F₂O₄P[8][9]
Molecular Weight 258.20 g/mol [9]
Appearance Colorless to off-white liquid[9]
Purity (GC) ≥95%[8][9]

Quantitative Data from Structurally Related Antiviral Phosphonates

To illustrate the potential antiviral efficacy of fluorinated phosphonates, the following table summarizes in vitro data for representative compounds from the literature. This data provides a benchmark for the kind of activity that might be expected from novel phosphonate derivatives.

CompoundVirusAssayEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Adenine analogue 19 (a 2',2'-difluoro 5'-norcarbocyclic phosphonic acid nucleoside)HIV-1---13------[3]
3′-fluoro-5′-norcarbocyclic nucleoside phosphonates (purine series)HIV-1PBMC>10>10---[10]
HDP-(S)-HPMPAHIV-1---0.0004 - 0.007------[5]
ODE-(S)-HPMPAHIV-1---0.0004 - 0.007------[5]
HDP-P-CDVHCMV---4.6-40 times more active than CDVMore cytotoxic than CDVGenerally greater than CDV[7]
ODE-P-CDVHCMV---4.6-40 times more active than CDVMore cytotoxic than CDVGenerally greater than CDV[7]
HDP-P-CDVCowpox & Vaccinia---7-30 times more active than CDVMore cytotoxic than CDVGenerally greater than CDV[7]
ODE-P-CDVCowpox & Vaccinia---7-30 times more active than CDVMore cytotoxic than CDVGenerally greater than CDV[7]

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀); HIV-1: Human Immunodeficiency Virus Type 1; PBMC: Peripheral Blood Mononuclear Cells; HCMV: Human Cytomegalovirus; HDP-(S)-HPMPA: Hexadecyloxypropyl ester of (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine; ODE-(S)-HPMPA: Octadecyloxyethyl ester of (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine; HDP-P-CDV: Hexadecyloxypropyl-phosphate conjugate of Cidofovir; ODE-P-CDV: Octadecyloxyethyl-phosphate conjugate of Cidofovir.

Hypothesized Mechanism of Action

Based on the known mechanisms of other antiviral phosphonates, this compound, if active, would likely act as a prodrug that requires intracellular activation. The proposed signaling pathway is illustrated below.

Hypothesized_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Compound This compound Cellular_Kinases Cellular Kinases Compound->Cellular_Kinases Intracellular Uptake & Esterase Cleavage Active_Metabolite Difluoro-oxoheptyl phosphonate diphosphate (Hypothetical) Viral_Polymerase Viral DNA/RNA Polymerase Active_Metabolite->Viral_Polymerase Competitive Inhibition Inhibition Inhibition of Viral Replication Viral_Polymerase->Inhibition Cellular_Kinases->Active_Metabolite Phosphorylation

Caption: Hypothesized intracellular activation and target inhibition pathway.

The proposed mechanism involves:

  • Cellular Uptake and Initial Modification: The dimethyl ester prodrug would be taken up by the host cell. Intracellular esterases would then cleave the methyl groups to release the phosphonic acid.

  • Anabolic Phosphorylation: Cellular kinases would subsequently phosphorylate the phosphonic acid to its active diphosphate metabolite.

  • Inhibition of Viral Polymerase: The resulting diphosphate analog would act as a competitive inhibitor of the viral DNA or RNA polymerase, competing with the natural deoxynucleotide triphosphates. Incorporation of the drug into the growing nucleic acid chain could lead to chain termination and halt viral replication.

Experimental Protocols for Antiviral Evaluation

The following are detailed methodologies for key experiments that would be essential for evaluating the antiviral potential of this compound.

Cytotoxicity Assay

Objective: To determine the concentration of the compound that is toxic to the host cells, typically expressed as the 50% cytotoxic concentration (CC₅₀).

Methodology:

  • Cell Culture: Plate a suitable host cell line (e.g., Vero for Herpes Simplex Virus, MT-4 for HIV, A549 for Influenza) in a 96-well microtiter plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent) and an untreated cell control.

  • Incubation: Incubate the plates for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or a commercially available cell viability reagent.

  • Data Analysis: Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

Objective: To quantify the inhibition of viral replication by measuring the reduction in the formation of viral plaques. The 50% effective concentration (EC₅₀) is determined.

Methodology:

  • Cell Culture: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: After the adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a fixative solution (e.g., 10% formalin) and stain with a dye such as crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques at each compound concentration and calculate the percentage of plaque reduction relative to the virus control. Determine the EC₅₀ value from the dose-response curve.

Experimental Workflow Visualization

The logical flow of a standard in vitro antiviral screening campaign is depicted in the following diagram.

Antiviral_Screening_Workflow Start Start: Compound Synthesis & Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Antiviral_Assay Primary Antiviral Assay (e.g., Plaque Reduction, CPE Inhibition) Start->Antiviral_Assay Determine_CC50 Determine CC₅₀ Cytotoxicity->Determine_CC50 Determine_EC50 Determine EC₅₀ Antiviral_Assay->Determine_EC50 Calculate_SI Calculate Selectivity Index (SI = CC₅₀/EC₅₀) Determine_CC50->Calculate_SI Determine_EC50->Calculate_SI Lead_Identification Lead Candidate Identification Calculate_SI->Lead_Identification High SI Mechanism_Studies Mechanism of Action Studies (e.g., Polymerase Assay, Time-of-Addition) Lead_Identification->Mechanism_Studies End End: Further Preclinical Development Mechanism_Studies->End

Caption: General experimental workflow for in vitro antiviral screening.

Conclusion and Future Directions

This compound represents an intriguing, yet uncharacterized, molecule in the landscape of antiviral research. Its chemical structure, featuring both a gem-difluoro group and a phosphonate moiety, suggests a high potential for biological activity. The lack of specific antiviral data underscores a significant knowledge gap and a clear opportunity for investigation.

Future research should prioritize the systematic evaluation of this compound against a diverse panel of viruses, including both RNA and DNA viruses of clinical significance. Standard cytotoxicity and antiviral assays, as outlined in this guide, will be crucial in establishing a preliminary activity profile. Should promising activity be identified, subsequent studies should focus on elucidating its mechanism of action, with a particular emphasis on its potential as a viral polymerase inhibitor. The synthesis and evaluation of prodrugs of the parent phosphonic acid could also be a fruitful avenue to enhance cellular permeability and in vivo efficacy. The exploration of this compound and its derivatives could lead to the discovery of a new class of potent antiviral agents.

References

Technical Guide: Spectroscopic and Physicochemical Characterization of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate (CAS 50889-46-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate (CAS 50889-46-8). This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] This document compiles available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, alongside detailed experimental protocols for acquiring such data. The information is presented to support research and development activities requiring a thorough understanding of this molecule's structural and chemical properties.

Chemical Identity and Physicochemical Properties

This compound is a fluorinated organophosphorus compound. The presence of difluoro- and phosphonate moieties imparts unique chemical reactivity and potential biological activity to molecules synthesized from this intermediate.[1]

Table 1: Physicochemical Properties of CAS 50889-46-8

PropertyValueSource
CAS Number 50889-46-8N/A
Molecular Formula C₉H₁₇F₂O₄P[3][4][5]
Molecular Weight 258.20 g/mol [3][4][5]
Appearance Colorless to off-white or light yellow liquid[1][3]
Purity ≥98.0% (GC)
Boiling Point 110 °C at 0.4 mmHg[1]
Refractive Index 1.42[1]

Spectroscopic Data

No publicly available experimental spectra for CAS 50889-46-8 have been identified in the searched literature. The following tables represent predicted or expected values based on the chemical structure and data for analogous compounds. These should be used as a reference and confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR would provide key structural information.

Table 2: Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.8Doublet6HP-O-CH₃
~3.2Doublet2HC(O)-CH₂-P
~2.0 - 2.2Multiplet2HC(F)₂-CH₂-CH₂
~1.3 - 1.5Multiplet4HCH₂-CH₂-CH₃
~0.9Triplet3HCH₂-CH₃

Table 3: Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
~200C=O
~120 (triplet)CF₂
~53 (doublet)P-O-CH₃
~38 (doublet)C(O)-CH₂-P
~35C(F)₂-CH₂
~25CH₂-CH₂-CH₃
~22CH₂-CH₃
~14CH₃

Table 4: Predicted ³¹P NMR Data

Chemical Shift (ppm)Assignment
~20(CH₃O)₂P(O)-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule.

Table 5: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2960Medium-StrongC-H stretch (aliphatic)
~1730StrongC=O stretch (ketone)
~1260StrongP=O stretch
~1180StrongC-F stretch
~1030StrongP-O-C stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 6: Expected Mass Spectrometry Data

m/zIon
258.08[M]⁺
281.07[M+Na]⁺
227.08[M-OCH₃]⁺
157.02[M-C₅H₁₀F₂]⁺
109.03[P(O)(OCH₃)₂]⁺

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and sample characteristics.

Synthesis of this compound

A general procedure for the synthesis involves the reaction of an appropriate ester with a phosphonate reagent. For example, ethyl 2,2-difluorohexanoate can be reacted with dimethyl methylphosphonate in the presence of a strong base like n-butyllithium in a suitable solvent such as tetrahydrofuran (THF) at low temperatures.[2] The reaction is typically quenched, and the product is purified by column chromatography.[2]

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation : Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • ³¹P NMR : Acquire the spectrum using a proton-decoupled pulse sequence. Reference the spectrum to an external standard of 85% H₃PO₄.

FTIR Spectroscopy

As the compound is a liquid, a thin film method is appropriate.

  • Sample Preparation : Place a small drop of the neat liquid between two KBr or NaCl plates to form a thin film.

  • Instrumentation : Use a standard FTIR spectrometer.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction : Perform a background scan of the clean plates prior to the sample scan and subtract it from the sample spectrum.

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation : Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Acquisition : Acquire the mass spectrum in positive ion mode to observe the molecular ion and common adducts.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Workup_Purification Work-up & Purification Reaction->Workup_Purification Product Product Workup_Purification->Product NMR NMR Product->NMR IR IR Product->IR MS MS Product->MS Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Synthesis and Spectroscopic Analysis Workflow.

Conclusion

References

Phosphonates as Isosteric Mimics of Phosphates: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible phosphorylation of proteins, lipids, and small molecules is a cornerstone of cellular signaling, energy metabolism, and information storage. Consequently, enzymes that process phosphorylated substrates, such as kinases, phosphatases, and polymerases, are critical targets in modern drug discovery. However, designing drugs that mimic these phosphorylated substrates is challenging. Phosphate esters are often metabolically labile due to enzymatic hydrolysis and exhibit poor membrane permeability because of their high negative charge at physiological pH.[1][2]

A well-established strategy to overcome these hurdles is the use of phosphonates as stable isosteric mimics of phosphates.[3][4] By replacing the labile P-O bond of a phosphate with a robust P-C bond, phosphonates offer enhanced enzymatic stability while retaining the tetrahedral geometry and charge distribution necessary for target binding.[1][4][5][6] This guide provides an in-depth technical overview of the core principles, experimental validation, and applications of phosphonates in drug design.

Core Principles: Phosphates vs. Phosphonates

The fundamental difference between a phosphate and a phosphonate lies in the substitution of a bridging oxygen atom with a carbon atom. This seemingly minor change has profound effects on the molecule's physicochemical properties, making it a superior surrogate in many therapeutic contexts.

PropertyPhosphate EsterPhosphonateRationale for Drug Design Advantage
Core Structure R-O-PO(OH)₂R-CH₂-PO(OH)₂The P-C bond is resistant to enzymatic cleavage by phosphatases and chemical hydrolysis.[1][5][7]
Bond Stability Labile P-O-C bondStable P-C bondIncreased metabolic stability leads to longer biological half-life and improved pharmacokinetic profiles.[5][6][7]
Acidity (pKa₂) ~6.3~7.0 - 7.8The lower acidity of phosphonates can alter the ionization state at physiological pH, potentially impacting binding interactions.[1][5][8]
Geometry TetrahedralTetrahedralThe preserved tetrahedral geometry ensures that the phosphonate can fit into the same enzyme active sites as the native phosphate.[2][6][8]
Cell Permeability Generally lowGenerally lowBoth groups are negatively charged, necessitating prodrug strategies to improve bioavailability for intracellular targets.[1]

Quantitative Comparison: Efficacy and Pharmacokinetics

The theoretical advantages of phosphonates are borne out by empirical data. While direct side-by-side comparisons in the literature can be sparse, the following tables summarize representative data to illustrate the typical performance differences.

Table 1: Comparative Binding Affinity and Enzyme Inhibition

Phosphonates often exhibit potent inhibitory activity against enzymes that process phosphate substrates.

Compound ClassTarget EnzymePhosphate Analog (IC₅₀/Kᵢ)Phosphonate Analog (IC₅₀/Kᵢ)Fold ChangeReference
Naphthalene derivativesEpidermal Growth Factor Receptor (EGFR)Not Reported250 µM (IC₅₀)-[9]
General SubstratesVarious EnzymesVariableOften competitive inhibitors-[5]
BisphosphonatesFarnesyl Pyrophosphate Synthase (FPPS)Pyrophosphate (Substrate)Alendronate, Zoledronate (Potent Inhibitors)N/A (Inhibitor vs Substrate)[3][8]
Table 2: Comparative Cell Permeability

The intrinsic permeability of both phosphates and phosphonates is low. However, bisphosphonates, a class of phosphonate drugs, have been studied for their permeability characteristics.

CompoundCell LineApparent Permeability (Papp) (cm/s)DirectionNotesReference
ZoledronateCaco-22.72 x 10⁻⁶A -> BLow permeability is typical for highly charged molecules.[10]
PamidronateCaco-2Increased permeability upon exposureA -> BHigh concentrations can be cytotoxic, disrupting monolayer integrity.[11]
General BPsPAMPA< 10 x 10⁻⁶N/AClassified as low permeability.[10][12]

Papp (A -> B): Apparent permeability from apical (intestinal lumen side) to basolateral (blood side).

Key Experimental Protocols

Validating the utility of a phosphonate mimic requires a suite of standardized assays to quantify its binding, stability, and permeability.

Kinase Inhibition Assay

This protocol determines the potency of a phosphonate compound in inhibiting a specific protein kinase.

Objective: To measure the IC₅₀ value of a phosphonate inhibitor against a target kinase.

Materials:

  • Purified target kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (often radiolabeled [γ-³²P]ATP or detected via luminescence)

  • Phosphonate inhibitor at various concentrations

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Phosphocellulose paper or other capture method

  • Scintillation counter or luminescence plate reader

Methodology:

  • Reaction Setup: Prepare a series of reaction mixtures in a microplate. Each well should contain the kinase, its peptide substrate, and the kinase buffer.

  • Inhibitor Addition: Add the phosphonate compound at serially diluted concentrations to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate Reaction: Start the phosphorylation reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 15-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Quantify Phosphorylation:

    • Radiometric: Spot the reaction mixture onto phosphocellulose paper. Wash away unreacted [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Luminescence: Use a commercial kit (e.g., Kinase-Glo®) that measures the amount of ATP remaining after the reaction. Lower kinase activity results in more ATP and a stronger luminescent signal.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Phosphatase Stability Assay

This assay directly compares the hydrolytic stability of a phosphonate compound against its phosphate counterpart.

Objective: To determine the rate of hydrolysis of a phosphate versus a phosphonate in the presence of a phosphatase.

Materials:

  • Purified phosphatase (e.g., alkaline phosphatase)

  • Phosphate-containing substrate

  • Phosphonate analog

  • Phosphatase reaction buffer

  • Phosphate detection reagent (e.g., Malachite Green)

  • Spectrophotometer

Methodology:

  • Reaction Setup: Prepare two sets of reactions. One set with the phosphate substrate and the other with the phosphonate analog. Each reaction contains the substrate/analog and buffer.

  • Initiate Reaction: Add the phosphatase to each reaction tube to initiate hydrolysis. Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 10, 30, 60, 120 minutes), take an aliquot from each reaction and transfer it to a new tube containing a stop solution.

  • Phosphate Detection: Add a phosphate detection reagent (e.g., Malachite Green) to each aliquot. This reagent forms a colored complex with free inorganic phosphate released during hydrolysis.

  • Quantification: Measure the absorbance of the solution using a spectrophotometer at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

  • Data Analysis: Create a standard curve using known concentrations of phosphate. Calculate the amount of phosphate released at each time point for both the phosphate and phosphonate compounds. The phosphate compound should show a time-dependent increase in free phosphate, while the stable phosphonate should show little to no release.

Caco-2 Cell Permeability Assay

This assay is the industry standard for predicting in vivo intestinal absorption of drug candidates.[13][14]

Objective: To measure the rate of transport of a phosphonate compound across a Caco-2 cell monolayer, a model of the intestinal epithelium.[15]

Materials:

  • Caco-2 cells (from ATCC)

  • Transwell™ inserts (semi-permeable supports for multi-well plates)

  • Cell culture medium (e.g., DMEM with FBS)

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • Test compound (phosphonate)

  • Analytical instrument (LC-MS/MS)

  • Transepithelial Electrical Resistance (TEER) meter

Methodology:

  • Cell Culture: Seed Caco-2 cells onto the Transwell™ inserts. Culture them for 18-22 days until they form a differentiated and polarized monolayer.[16]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the TEER. Only use inserts with acceptable TEER values.[14]

  • Permeability Measurement (A to B):

    • Wash the monolayers with transport buffer.

    • Add the test compound to the apical (A) compartment (donor).

    • Add fresh transport buffer to the basolateral (B) compartment (receiver).

    • Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.

    • At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Efflux Measurement (B to A, Optional): To determine if the compound is a substrate of efflux transporters (like P-gp), perform the assay in the reverse direction, adding the compound to the basolateral compartment and sampling from the apical side.[16]

  • Analysis: Quantify the concentration of the compound in the samples using a validated LC-MS/MS method.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.

  • Efflux Ratio: If B-to-A transport was measured, calculate the efflux ratio: Papp (B-A) / Papp (A-B). A ratio greater than 2 suggests active efflux.[16]

Visualizations: Pathways and Workflows

Kinase Signaling Cascade

Protein phosphorylation, mediated by kinases and reversed by phosphatases, is a fundamental switch in cellular signaling.[17][18][19][20] Phosphonate-based inhibitors often target kinases to block this cascade.

Kinase_Signaling_Pathway cluster_input Signal Input cluster_cascade Phosphorylation Cascade cluster_output Cellular Response Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Binds Kinase1 Kinase 1 (e.g., Raf) Receptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates Phosphatase Phosphatase (e.g., PP2A) Kinase3->Phosphatase Dephosphorylates TF Transcription Factor (TF) Kinase3->TF Phosphorylates Phosphatase->Kinase3 Inactivates Response Gene Expression & Cellular Response TF->Response Regulates

Caption: A generic kinase signaling pathway illustrating the sequential phosphorylation events.

Caco-2 Permeability Assay Workflow

The workflow for assessing intestinal permeability is a multi-day process requiring careful cell culture and precise execution.

Caco2_Workflow cluster_culture Cell Culture (18-22 Days) cluster_assay Permeability Assay (2 Hours) cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Differentiate Culture until cells form a polarized monolayer Seed->Differentiate Check Verify monolayer integrity (Measure TEER) Differentiate->Check Dose Add test compound to Apical (Donor) side Check->Dose Incubate Incubate at 37°C Dose->Incubate Sample Collect samples from Apical & Basolateral sides Incubate->Sample Quantify Quantify compound concentration (LC-MS/MS) Sample->Quantify Calculate Calculate Papp value and Efflux Ratio Quantify->Calculate

Caption: Experimental workflow for the Caco-2 cell permeability assay.

Rationale for Phosphonate Mimicry

The logical basis for replacing phosphates with phosphonates in drug design is rooted in overcoming specific liabilities of the phosphate group.

Rationale_Diagram cluster_problem Problem with Phosphate Drugs cluster_solution Solution in Drug Design Phosphate Phosphate Group (R-O-PO₃²⁻) Lability Enzymatic Lability (Hydrolysis by Phosphatases) Phosphate->Lability Permeability Poor Cell Permeability (High Negative Charge) Phosphate->Permeability Phosphonate Phosphonate Isostere (R-CH₂-PO₃²⁻) Phosphate->Phosphonate Isosteric Replacement Stability Metabolic Stability (Resistant P-C Bond) Lability->Stability Solved by Prodrug Prodrug Strategies (Improves Permeability) Permeability->Prodrug Addressed by Phosphonate->Stability Bioisosterism Bioisosterism (Maintains Geometry & Charge) Phosphonate->Bioisosterism Phosphonate->Prodrug

Caption: Logical relationship illustrating why phosphonates are effective phosphate mimics.

Applications and Approved Drugs

The phosphonate strategy has led to the successful development of numerous marketed drugs across several therapeutic areas.

  • Antivirals: Acyclic nucleoside phosphonates are a cornerstone of anti-HIV and anti-HBV therapy. By mimicking a nucleoside monophosphate, they bypass the often-inefficient initial viral or cellular phosphorylation step. Examples include Tenofovir (Viread®, Truvada®) and Adefovir (Hepsera®).[1][7]

  • Bone Disorders: Bisphosphonates are the most widely prescribed drugs for osteoporosis. Their P-C-P backbone mimics pyrophosphate, allowing them to chelate calcium and bind strongly to hydroxyapatite in bone. Once bound, they inhibit osteoclast activity, reducing bone resorption.[3][21] Examples include Alendronate (Fosamax®), Risedronate (Actonel®), and Zoledronic Acid (Reclast®).[22][23][24]

  • Other Enzyme Inhibitors: The phosphonate motif is used to target a wide range of enzymes. They can act as transition-state analogs for enzymes that hydrolyze esters and amides or as direct competitive inhibitors for phosphate-binding enzymes.[3][4] This approach is being actively pursued for targets in oncology, immunology, and metabolic diseases.

Conclusion and Future Outlook

The replacement of a phosphate's bridging oxygen with a methylene group is a powerful and validated strategy in medicinal chemistry. Phosphonates provide a metabolically robust scaffold that successfully mimics the geometry and charge of phosphates, enabling the design of potent enzyme inhibitors. While their inherent polarity remains a challenge for bioavailability, this is often successfully addressed through sophisticated prodrug technologies. As our understanding of cellular signaling pathways deepens, the rational design of phosphonate-based therapeutics will continue to be a vital tool in the development of novel treatments for a wide range of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from stabilized phosphonate carbanions and carbonyl compounds.[1][2] This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of complex molecular scaffolds.[3] The use of fluorinated phosphonates, such as Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate, allows for the introduction of difluoromethylene groups, which can significantly enhance the pharmacological properties of a molecule.

The difluoromethyl (CF₂H) group is a key functional group in drug design due to its ability to act as a bioisostere for hydroxyl, thiol, and amine groups.[4] Its incorporation can improve metabolic stability, binding affinity, and membrane permeability of drug candidates.[5][6] Specifically, α,α-difluoro-α,β-unsaturated ketones, the products of the HWE reaction with this compound, are valuable intermediates in the synthesis of various biologically active compounds.

These application notes provide detailed protocols for the use of this compound in the Horner-Wadsworth-Emmons reaction to generate α,α-difluoro-α,β-unsaturated ketones.

Reaction Principle

The Horner-Wadsworth-Emmons reaction begins with the deprotonation of the phosphonate at the carbon alpha to the carbonyl and phosphonyl groups, forming a nucleophilic phosphonate carbanion.[1] This carbanion then attacks the carbonyl carbon of an aldehyde or ketone. The resulting intermediate undergoes elimination to form an alkene, with the thermodynamically more stable (E)-isomer being the predominant product.[1][7] The water-soluble phosphate byproduct allows for straightforward purification of the desired α,α-difluoro-α,β-unsaturated ketone.[7]

Applications in Drug Development

The introduction of a difluoromethylene group adjacent to a carbonyl functionality can have profound effects on the biological activity of a molecule. The strong electron-withdrawing nature of the fluorine atoms can modulate the reactivity of the enone system, influencing its interactions with biological targets.[5] Furthermore, the CF₂H group can participate in hydrogen bonding, potentially enhancing drug-receptor interactions.[4][5] The metabolic stability imparted by the C-F bonds can lead to improved pharmacokinetic profiles of drug candidates.[6]

Experimental Protocols

The following are generalized protocols for the Horner-Wadsworth-Emmons reaction using this compound with an aldehyde. The choice of base and reaction conditions can be optimized to improve yields and stereoselectivity.

Protocol 1: Using Sodium Hydride (NaH) in Tetrahydrofuran (THF)

This protocol is suitable for a wide range of aldehydes.

Materials:

  • This compound

  • Aldehyde

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise.[8]

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases.[8]

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.[8]

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)). This may take from a few hours to overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[8]

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by flash column chromatography on silica gel to yield the desired α,α-difluoro-α,β-unsaturated ketone.[8]

Protocol 2: Using Potassium Carbonate (K₂CO₃) in Acetonitrile (MeCN)

This protocol utilizes a milder base and may be suitable for base-sensitive substrates.

Materials:

  • This compound

  • Aldehyde

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.2 equivalents) and the aldehyde (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).[8]

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Add water to the reaction mixture and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table provides a template for summarizing the quantitative data from the Horner-Wadsworth-Emmons reaction with this compound.

EntryAldehydeBase/SolventTime (h)Yield (%)E/Z Ratio
1BenzaldehydeNaH / THF12DataData
2IsobutyraldehydeNaH / THF16DataData
3CinnamaldehydeK₂CO₃ / MeCN24DataData
4Substrate AConditionsDataDataData

*Data to be filled in based on experimental results.

Visualizations

HWE_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start phosphonate This compound in Anhydrous THF start->phosphonate deprotonation Deprotonation (0°C to RT) phosphonate->deprotonation base Base (e.g., NaH) in Anhydrous THF base->deprotonation aldehyde Aldehyde in Anhydrous THF addition Aldehyde Addition (0°C) aldehyde->addition deprotonation->addition stirring Reaction Stirring (RT) addition->stirring quench Quench with sat. NH4Cl stirring->quench extraction Extraction with Ethyl Acetate quench->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification product Purified α,α-difluoro-α,β-unsaturated ketone purification->product

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

DrugDev_Significance cluster_properties Enhanced Pharmacological Properties reagent This compound hwe Horner-Wadsworth-Emmons Reaction reagent->hwe product α,α-difluoro-α,β-unsaturated ketone hwe->product stability Increased Metabolic Stability product->stability incorporation of CF2 affinity Improved Binding Affinity product->affinity H-bonding, electronic effects permeability Enhanced Membrane Permeability product->permeability lipophilicity modulation drug_candidate Improved Drug Candidate stability->drug_candidate affinity->drug_candidate permeability->drug_candidate

Caption: Role of difluorinated compounds in drug development.

References

Application Notes and Protocols for Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate in Novel Pesticide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is a fluorinated organophosphorus compound recognized as a key synthetic intermediate.[1][2] Its chemical structure, featuring a difluorinated ketone and a phosphonate ester, makes it a valuable building block in medicinal chemistry and agrochemical research.[1][2] The presence of the difluoromethylene group can enhance the biological activity and metabolic stability of parent molecules, making this compound a promising starting point for the development of new pesticides with potentially improved efficacy and environmental profiles.[2]

These application notes provide a comprehensive overview of the potential use of this compound in the synthesis and evaluation of novel insecticidal agents. The protocols and data presented herein are representative examples to guide researchers in the exploration of this compound's potential in pesticide discovery.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₉H₁₇F₂O₄P[3][4]
Molecular Weight 258.20 g/mol [3][4]
CAS Number 50889-46-8[4][5]
Appearance Colorless to light yellow clear liquid[5]
Purity >98.0% (GC)[5]

Application 1: Synthesis of Novel α,β-Unsaturated Ketone Pesticides via Horner-Wadsworth-Emmons (HWE) Reaction

This compound is an ideal reagent for the Horner-Wadsworth-Emmons (HWE) reaction, which is a widely used method for the synthesis of alkenes with high stereoselectivity.[1][5][6] In pesticide development, the HWE reaction can be employed to couple the phosphonate intermediate with various aromatic or heterocyclic aldehydes to generate a library of α,β-unsaturated ketone derivatives. These resulting compounds are potential candidates for insecticidal activity, as the unsaturated ketone moiety is a known Michael acceptor that can react with biological nucleophiles.

Representative Synthetic Scheme:

The following diagram illustrates the general workflow for synthesizing a hypothetical pesticide candidate using this compound.

HWE_Synthesis reagent This compound carbanion Phosphonate Carbanion reagent->carbanion 1. Deprotonation base Base (e.g., NaH, DBU) base->carbanion aldehyde Aromatic Aldehyde (Ar-CHO) intermediate Oxaphosphetane Intermediate aldehyde->intermediate carbanion->intermediate 2. Nucleophilic Attack product Hypothetical Pesticide (E/Z-alkene) intermediate->product 3. Elimination purification Purification (Column Chromatography) product->purification

Caption: Horner-Wadsworth-Emmons (HWE) reaction workflow for pesticide synthesis.

Experimental Protocol: Synthesis of a Representative (E)-1-Aryl-4,4-difluoro-3-octen-2-one

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equivalents).

  • Wash the NaH with anhydrous hexanes three times to remove mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension with stirring.

  • Allow the reaction mixture to stir at 0°C for 30 minutes, during which time the phosphonate carbanion is formed.

  • Add a solution of the aromatic aldehyde (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired α,β-unsaturated ketone.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Application 2: Evaluation of Insecticidal Activity

The novel synthesized compounds can be screened for their insecticidal properties against various pest species. A common method is the topical application or diet incorporation bioassay.

Representative Insecticidal Activity Data:

The following table presents hypothetical LC₅₀ (lethal concentration, 50%) data for a series of compounds synthesized from this compound against a common agricultural pest, the fall armyworm (Spodoptera frugiperda).

Compound IDAryl Substituent (Ar)LC₅₀ (µg/cm²) after 48h
PEST-001Phenyl25.4
PEST-0024-Chlorophenyl10.2
PEST-0034-Trifluoromethylphenyl5.8
PEST-0042,4-Dichlorophenyl7.1
PEST-0054-Methoxyphenyl35.9
Control(Commercial Standard)8.5

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocol: Leaf-Dip Bioassay

Materials:

  • Synthesized test compounds

  • Acetone (analytical grade)

  • Triton X-100 (or other suitable surfactant)

  • Distilled water

  • Third-instar larvae of Spodoptera frugiperda

  • Cabbage or cotton leaf discs (2 cm diameter)

  • Petri dishes with moistened filter paper

Procedure:

  • Prepare stock solutions of each test compound in acetone (e.g., 10,000 ppm).

  • Create a series of dilutions from the stock solution in distilled water containing 0.1% Triton X-100 to achieve final test concentrations (e.g., 100, 50, 25, 12.5, 6.25 ppm).

  • Dip leaf discs into each test solution for 10 seconds with gentle agitation.

  • Allow the treated leaf discs to air-dry completely in a fume hood.

  • Place one treated leaf disc into each Petri dish lined with a moistened filter paper.

  • Introduce ten third-instar larvae into each Petri dish.

  • Seal the Petri dishes and incubate at 25 ± 1°C with a 16:8 hour (light:dark) photoperiod.

  • Assess larval mortality at 24 and 48 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Use leaf discs dipped in 0.1% Triton X-100 solution as a negative control.

  • Calculate the LC₅₀ values using Probit analysis software.

Proposed Mechanism of Action: Acetylcholinesterase Inhibition

Organophosphorus compounds are well-known inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals.[7][8][9] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately death of the insect.[10][11] The phosphonate moiety of compounds derived from this compound could act as a stable phosphate mimic, phosphorylating the serine residue in the active site of AChE, leading to irreversible inhibition.

Signaling Pathway Diagram:

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChR Acetylcholine Receptor (AChR) ACh->AChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic Postsynaptic Neuron (Continuous Firing) AChR->Postsynaptic Signal AChR->Postsynaptic Choline Choline + Acetate AChE->Choline Pesticide Organophosphorus Pesticide Pesticide->AChE Inhibits

References

Application Notes and Protocols for the Introduction of Phosphorus-Containing Groups into Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of phosphorus-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry and drug development. Phosphonates, phosphinates, and phosphine oxides, for instance, serve as crucial pharmacophores, acting as stable mimics of native phosphate and carboxylate groups, or as transition-state analogs for enzymatic reactions.[1][2][3] This document provides detailed application notes and experimental protocols for four key methodologies used to introduce these important moieties: the Michaelis-Arbuzov reaction, the Pudovik reaction, the Hirao reaction, and the Staudinger ligation.

I. The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a widely used method for the formation of a carbon-phosphorus bond, typically involving the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl alkylphosphonate.[4][5][6] This reaction is versatile and has been adapted for the synthesis of a wide array of phosphonates, phosphinates, and phosphine oxides.[7]

Quantitative Data

The efficiency of the Michaelis-Arbuzov reaction is dependent on the nature of the reactants and the reaction conditions. The following tables summarize representative quantitative data for the synthesis of various phosphonates.

Table 1: Classical Michaelis-Arbuzov Reaction of Benzyl Halides with Triethyl Phosphite [8]

EntryAlkyl HalideTemperature (°C)Time (h)Yield (%)
1Benzyl bromide150-1602-4>90
2Benzyl chloride150-1604-6~85

Table 2: Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction [9]

EntryAlkyl HalideLewis Acid (mol%)Temperature (°C)Time (h)Yield (%)
1Benzyl bromideZnBr₂ (20)Room Temp.195
2Allyl bromideZnBr₂ (20)Room Temp.192

Table 3: Microwave-Assisted Michaelis-Arbuzov Reaction of Haloalkyls with Trialkyl Phosphites [10][11][12]

EntryAlkyl HalideTrialkyl PhosphitePower (W)Time (min)Yield (%)
1DibromomethaneTriisopropyl phosphite1505-1059
21,2-DichloroethaneTriethyl phosphite15010>95
Experimental Protocols

Protocol 1: Classical Michaelis-Arbuzov Reaction of Benzyl Bromide [8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide (1.0 equivalent) and triethyl phosphite (1.2 equivalents).

  • Reaction: Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, allow the mixture to cool to room temperature.

  • Purification: Purify the crude product by vacuum distillation to obtain diethyl benzylphosphonate.

Protocol 2: Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction [9]

  • Reaction Setup: In a round-bottom flask, dissolve benzyl bromide (1.0 mmol) in dichloromethane (5 mL).

  • Reagent Addition: Add triethyl phosphite (1.2 mmol) to the solution, followed by zinc bromide (0.2 mmol) at room temperature.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1 hour.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the product with dichloromethane.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Protocol 3: Microwave-Assisted Michaelis-Arbuzov Reaction [10]

  • Reaction Setup: In a microwave reactor vial, combine the starting chloro- or fluoro-heterocycle (1.0 mmol) and triethyl or triisopropyl phosphite (5 mL).

  • Reaction: Seal the vial, flush with argon, and heat in a microwave reactor at the specified temperature and time for the particular substrate.

  • Work-up: After the reaction, remove the excess trialkyl phosphite under vacuum.

  • Purification: Isolate the desired product by column chromatography.

Reaction Mechanism

The Michaelis-Arbuzov reaction proceeds through a two-step mechanism. The first step is the nucleophilic attack of the trivalent phosphorus on the alkyl halide, forming a phosphonium salt intermediate. This is followed by the dealkylation of the intermediate by the halide ion to yield the final pentavalent phosphorus product.[5][13]

Michaelis_Arbuzov_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dealkylation P_reagent R'₃P Alkyl_halide R-X Intermediate [R'₃P⁺-R] X⁻ P_reagent->Intermediate SN2 attack Alkyl_halide->Intermediate Intermediate2 [R'₃P⁺-R] X⁻ Product R'₂P(O)R Intermediate2->Product SN2 attack by X⁻ Byproduct R'-X Intermediate2->Byproduct

Caption: Mechanism of the Michaelis-Arbuzov Reaction.

II. The Pudovik Reaction

The Pudovik reaction is a versatile method for the synthesis of α-hydroxyphosphonates and α-aminophosphonates through the addition of a hydrophosphoryl compound across a carbon-heteroatom double bond (C=O or C=N).[14][15] The base-catalyzed variant is particularly common.

Quantitative Data

The yield and stereoselectivity of the Pudovik reaction can be influenced by the choice of substrate, phosphite, base, and reaction conditions.

Table 4: Base-Catalyzed Pudovik Reaction of Aldehydes with Dialkyl Phosphites [16]

EntryAldehydeDialkyl PhosphiteBase (mol%)Time (h)Yield (%)
1BenzaldehydeDimethyl phosphiteK₃PO₄ (5)0.598
24-ChlorobenzaldehydeDiethyl phosphiteBa(OH)₂ (10)195
34-NitrobenzaldehydeDiethyl phosphiteDBN892
4CyclohexanecarboxaldehydeDimethyl phosphiteK₃PO₄ (5)194

Table 5: Asymmetric Pudovik Reaction of Aldehydes [17]

EntryAldehydePhosphiteCatalyst (mol%)ee (%)Yield (%)
1BenzaldehydeBis(2,2,2-trifluoroethyl) phosphiteTBOxAl (1)9898
22-NaphthaldehydeBis(2,2,2-trifluoroethyl) phosphiteTBOxAl (0.5)9695
Experimental Protocols

Protocol 4: Base-Catalyzed Pudovik Reaction of an Aldehyde [14]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirring bar, combine the dialkyl phosphite (2.2 mmol) and diethylamine (0.11 mmol, 5 mol%) in anhydrous diethyl ether (13 mL).

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Reagent Addition: Add the aldehyde (2.0 mmol) dropwise to the stirred mixture.

  • Reaction: Continue stirring at 0°C for a specified time (e.g., 8 hours), monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, remove the solvent by rotary evaporation under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 5: Pudovik Reaction with α-Oxophosphonates [14]

  • Reaction Setup: In a round-bottom flask with a magnetic stirrer, combine the dialkyl phosphite (2.2 mmol) and diethylamine (0.11 mmol, 5 mol%) in diethyl ether (13 mL).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Add dimethyl α-oxoethylphosphonate (2.2 mmol, 0.33 g) dropwise.

  • Reaction: Stir at 0°C for 8 hours.

  • Work-up: Remove the solvent via rotary evaporation.

  • Purification: Purify the crude product using column chromatography on silica gel.

Reaction Mechanism and Workflow

The base-catalyzed Pudovik reaction proceeds via deprotonation of the hydrophosphoryl compound to form a nucleophilic phosphite anion, which then attacks the electrophilic carbonyl or imine carbon. Protonation of the resulting intermediate yields the final product.[14]

Pudovik_Workflow start Start dissolve Dissolve aldehyde/ketone and dialkyl phosphite in solvent start->dissolve cool Cool reaction mixture to 0°C dissolve->cool add_base Add base catalyst dropwise cool->add_base stir Stir at specified temperature for required duration add_base->stir monitor Monitor reaction progress (e.g., TLC, NMR) stir->monitor workup Work-up: - Quench reaction - Evaporate solvent monitor->workup purify Purify crude product (e.g., column chromatography) workup->purify characterize Characterize final product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Experimental workflow for the Pudovik reaction.

III. The Hirao Reaction

The Hirao reaction is a palladium-catalyzed cross-coupling reaction that forms a C(sp²)-P bond between an aryl or vinyl halide (or triflate) and a hydrophosphoryl compound, such as a dialkyl phosphite or a secondary phosphine oxide.[18][19] This method is particularly valuable for the synthesis of arylphosphonates.

Quantitative Data

The success of the Hirao coupling is highly dependent on the choice of catalyst, ligand, base, and solvent.

Table 6: Palladium-Catalyzed Hirao Coupling of Aryl Halides with Dialkyl Phosphites [7][20]

EntryAryl HalideDialkyl PhosphiteCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneDiethyl phosphitePd(PPh₃)₄ (5)-Et₃NToluene90385
24-BromoacetophenoneDiisopropyl phosphitePd(OAc)₂ (1)dppf (1.1)DIPEAMeCNReflux2495
33-BromopyridineDiethyl phosphitePd(PPh₃)₄ (5)-Et₃NNeat100577
44-ChlorobenzonitrileDiethyl phosphitePd(OAc)₂ (1)dppf (1.1)DIPEADMF1102445

Table 7: Nickel- and Copper-Catalyzed Hirao-Type Couplings [18][19]

EntryAryl HalideP-ReagentCatalystConditionsYield (%)
14-ChloroanisoleDiethyl phosphiteNiCl₂(dppe)K₂CO₃, DMF, 130°C85
2IodobenzeneDiphenylphosphine oxideCuICs₂CO₃, Dioxane, 110°C90
Experimental Protocols

Protocol 6: Palladium-Catalyzed Hirao Coupling [7]

  • Catalyst Preparation: To a dry reaction flask under an inert atmosphere, add Pd(OAc)₂ (1 mol%) and dppf (1.1 mol%).

  • Reagent Addition: Add anhydrous acetonitrile or DMF. Subsequently, add the aryl halide (1.0 equivalent), diisopropyl phosphite (1.2 equivalents), and N,N-diisopropylethylamine (DIPEA) (1.3 equivalents) at room temperature.

  • Reaction: Heat the mixture to reflux (for acetonitrile) or 110°C (for DMF).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with a suitable solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Reaction Mechanism

The catalytic cycle of the Hirao reaction is similar to other palladium-catalyzed cross-couplings and involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, ligand exchange with the phosphite, and reductive elimination to form the C-P bond and regenerate the catalyst.[19]

Hirao_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Ligand_Ex Ligand Exchange PdII_Aryl->Ligand_Ex PdII_Phosphite Ar-Pd(II)L₂(P(O)(OR)₂) Ligand_Ex->PdII_Phosphite Red_Elim Reductive Elimination PdII_Phosphite->Red_Elim Red_Elim->Pd0 Product Ar-P(O)(OR)₂ Red_Elim->Product Aryl_Halide Ar-X Aryl_Halide->OxAdd Phosphite HP(O)(OR)₂ Phosphite->Ligand_Ex

Caption: Catalytic cycle of the Hirao reaction.

IV. The Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond from an azide and a phosphine.[][22] The "traceless" version is particularly useful in chemical biology and peptide synthesis as it leaves no residual atoms from the phosphine reagent in the product.[23][24]

Quantitative Data

The efficiency of the Staudinger ligation depends on the specific phosphine reagent and the reaction conditions.

Table 8: Traceless Staudinger Ligation for Peptide Synthesis [25]

EntryPeptide FragmentsPhosphine ReagentSolventTime (h)Yield (%)
1AcGly-SCH₂PPh₂ + N₃-Ala-NH₂(Diphenylphosphino)methanethiolTHF/H₂O12>90
2AcPhe-SCH₂PPh₂ + N₃-Leu-NH₂(Diphenylphosphino)methanethiolToluene12>80
Experimental Protocols

Protocol 7: Staudinger Reduction of an Organic Azide [17]

  • Reaction Setup: Dissolve the organic azide (1.0 equivalent) in a mixture of THF and water (e.g., 3:1).

  • Reagent Addition: Add triphenylphosphine (1.1 equivalents) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 6-24 hours.

  • Monitoring: Monitor the disappearance of the azide by TLC or IR spectroscopy.

  • Work-up: Remove the THF under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to separate the amine from triphenylphosphine oxide.

Protocol 8: Traceless Staudinger Ligation for Peptide Synthesis [23]

  • Peptide-Phosphinothioester Preparation: Synthesize the C-terminal peptide fragment with a phosphinothioester group, for example, by coupling (diphenylphosphino)methanethiol to the C-terminus of a resin-bound peptide.

  • Peptide-Azide Preparation: Synthesize the N-terminal peptide fragment with an N-terminal azido amino acid.

  • Ligation: Dissolve the two peptide fragments in a suitable solvent system (e.g., THF/water).

  • Reaction: Allow the reaction to proceed at room temperature, monitoring by HPLC.

  • Purification: Purify the final ligated peptide by preparative HPLC.

Reaction Mechanism

The Staudinger ligation proceeds through the formation of an aza-ylide intermediate from the azide and the phosphine. In the traceless version, an intramolecular S- to N-acyl transfer occurs, leading to the formation of a stable amide bond and the release of a phosphine oxide byproduct.[23]

Staudinger_Ligation_Mechanism cluster_step1 Aza-ylide Formation cluster_step2 Intramolecular Acyl Transfer Azide R¹-N₃ Phosphine R₂P-SR³ Aza_ylide R¹-N=PR₂-SR³ Azide->Aza_ylide Phosphine->Aza_ylide + Aza_ylide2 R¹-N=PR₂-SR³ Amide_bond R¹-NH-C(O)-R³ Aza_ylide2->Amide_bond Rearrangement Phosphine_oxide R₂P=O Aza_ylide2->Phosphine_oxide

Caption: Mechanism of the Traceless Staudinger Ligation.

Conclusion

The methods detailed in these application notes represent a powerful toolkit for the introduction of phosphorus-containing groups into organic molecules. The choice of a specific method will depend on the desired phosphorus functionality, the nature of the starting materials, and the tolerance of other functional groups within the molecule. The provided quantitative data and detailed protocols offer a solid foundation for researchers to successfully implement these important transformations in their synthetic endeavors, particularly in the fields of drug discovery and development.

References

Application Notes and Protocols: Investigating the Anticancer Potential of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is a fluorinated phosphonate compound that holds potential for exploration in anticancer drug discovery.[1][2][3][4][5] While specific studies on its biological activity are limited in publicly available literature, the broader class of phosphonates and organophosphorus compounds has shown promise in medicine, acting as enzyme inhibitors and mimics of phosphate-containing biomolecules.[6][7][8][9] The presence of difluoro- and oxo- functional groups suggests that this molecule could be a candidate for targeting specific enzymes involved in cancer cell proliferation and survival.[1][10][11]

These application notes provide a general framework and hypothetical protocols for researchers to initiate an investigation into the anticancer properties of this compound. The methodologies outlined are standard in preclinical cancer research and can be adapted to study this specific compound.

Potential Mechanism of Action

Phosphonates are known to act as bioisosteres of phosphates, meaning they can mimic the structure and function of phosphate groups in biological systems.[6][7] This allows them to interact with and potentially inhibit enzymes that recognize phosphate-containing substrates, such as kinases, phosphatases, and metabolic enzymes.

For this compound, a plausible, yet hypothetical, mechanism of action could involve the inhibition of key enzymes in signaling pathways that are dysregulated in cancer. The difluoromethyl group can enhance the compound's stability and electronegativity, potentially leading to stronger interactions with target enzymes.

A possible signaling pathway that could be targeted is a generic kinase signaling cascade, which is often overactive in cancer.

Hypothetical_Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_1 Kinase 1 Receptor->Kinase_1 Kinase_2 Kinase 2 Kinase_1->Kinase_2 Kinase_3 Kinase 3 Kinase_2->Kinase_3 Transcription_Factor Transcription Factor Kinase_3->Transcription_Factor Phosphonate_Compound This compound Phosphonate_Compound->Kinase_2 Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical inhibition of a kinase cascade by the phosphonate compound.

Experimental Workflow for Anticancer Evaluation

A systematic approach is necessary to evaluate the anticancer potential of a novel compound. The following workflow outlines the key stages of in vitro and in vivo testing.

Experimental_Workflow Start Start: Compound Synthesis and Characterization In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Start->In_Vitro_Screening Dose_Response Dose-Response and IC50 Determination In_Vitro_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Dose_Response->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Toxicity_Assessment Toxicity and Pharmacokinetic Studies In_Vivo_Studies->Toxicity_Assessment Lead_Optimization Lead Optimization Toxicity_Assessment->Lead_Optimization End End: Preclinical Candidate Lead_Optimization->End

Caption: General experimental workflow for evaluating a novel anticancer compound.

Detailed Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.

    • Count the cells and adjust the density to 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation

Quantitative data from dose-response studies should be presented in a clear and organized manner to facilitate comparison across different cell lines or conditions.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Cancer48Data to be determined
A549Lung Cancer48Data to be determined
HeLaCervical Cancer48Data to be determined
PC-3Prostate Cancer72Data to be determined
HCT116Colon Cancer72Data to be determined

Conclusion

While specific anticancer activity data for this compound is not yet available in the public domain, its chemical structure as a fluorinated phosphonate makes it an intriguing candidate for investigation in oncology research. The provided application notes and protocols offer a foundational guide for researchers to systematically evaluate its potential as a novel anticancer agent. Further studies are warranted to elucidate its mechanism of action and to determine its efficacy in preclinical models of cancer.

References

Application Notes and Protocols for Laboratory Safety and Handling of Organophosphorus Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, use, and disposal of organophosphorus reagents in a laboratory setting. Adherence to these guidelines is critical to minimize the risk of exposure and ensure a safe working environment.

Introduction to Organophosphorus Reagents and Their Hazards

Organophosphorus compounds are a diverse class of organic chemicals containing phosphorus. They are widely utilized in various fields, including the synthesis of pharmaceuticals, pesticides, and flame retardants, and as ligands in catalysis.[1] However, many organophosphorus reagents are highly toxic and can pose significant health risks upon exposure. Their primary mechanism of toxicity often involves the irreversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by symptoms ranging from nausea and dizziness to respiratory failure and death.[3] Therefore, stringent safety protocols must be observed when working with these compounds.

General Laboratory Safety Procedures

A proactive approach to safety is paramount when handling organophosphorus reagents. The following general procedures must be followed at all times:

  • Designated Work Area: All work with organophosphorus reagents should be conducted in a designated and clearly marked area, such as a chemical fume hood.[4] This area should be equipped with appropriate spill containment materials.

  • Restricted Access: Access to the designated area should be restricted to authorized personnel who have received specific training on the hazards of organophosphorus compounds.

  • No Working Alone: Never work with highly toxic organophosphorus reagents when alone in the laboratory.[5]

  • Good Housekeeping: Maintain a clean and organized workspace to prevent accidental spills and contamination. All surfaces should be decontaminated after each use.[6]

  • Handwashing: Always wash hands thoroughly with soap and water after handling organophosphorus reagents and before leaving the laboratory.[7]

Personal Protective Equipment (PPE)

The correct use of appropriate personal protective equipment is the most critical barrier against exposure to organophosphorus reagents. The minimum required PPE includes:

  • Eye Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]

  • Gloves: Use chemically resistant gloves specifically rated for the organophosphorus compound being handled. Double gloving is recommended. Consult glove compatibility charts to select the appropriate glove material.[5]

  • Lab Coat: A flame-resistant lab coat that is fully buttoned is required.

  • Closed-Toed Shoes: Always wear shoes that fully cover the feet.

  • Respiratory Protection: For procedures that may generate aerosols or vapors, a properly fitted respirator with the appropriate cartridges is necessary.

Table 1: Personal Protective Equipment (PPE) for Handling Organophosphorus Reagents

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles (ANSI Z87.1 compliant)Protects eyes from splashes of corrosive and toxic liquids.
Face shieldProvides an additional layer of protection for the entire face from splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber)Prevents dermal absorption of toxic compounds.
Body Protection Flame-resistant lab coatProtects skin and clothing from splashes and spills.
Foot Protection Closed-toed shoesProtects feet from spills and falling objects.
Respiratory Protection Air-purifying respirator with appropriate cartridgesProtects against inhalation of toxic vapors, mists, or particulates.

Storage and Disposal of Organophosphorus Reagents

Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.

  • Storage: Organophosphorus reagents should be stored in a well-ventilated, cool, and dry area, away from incompatible materials such as strong oxidizing agents.[7] They must be kept in their original, clearly labeled containers with tightly sealed caps.[9]

  • Disposal: All waste contaminated with organophosphorus reagents, including empty containers, gloves, and spill cleanup materials, must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.[4] Do not dispose of these materials in the regular trash or down the drain.

Experimental Protocols

Synthesis of Diethyl Benzylphosphonate via the Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a fundamental method for the formation of a carbon-phosphorus bond.[10] This protocol describes the synthesis of diethyl benzylphosphonate.

Materials:

  • Benzyl bromide

  • Triethyl phosphite

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Nitrogen inlet

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add benzyl bromide (1.0 equivalent).[11]

  • Add triethyl phosphite (1.2 equivalents) to the flask.[11]

  • Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.[11]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[11]

  • Once the reaction is complete, allow the mixture to cool to room temperature.[11]

  • Purify the product by vacuum distillation to obtain pure diethyl benzylphosphonate.

Workflow for Handling Acutely Toxic Organophosphorus Reagents

This workflow outlines the key steps for safely handling highly toxic organophosphorus compounds in a research laboratory.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Obtain PI Approval Obtain PI Approval Review SDS and SOPs Review SDS and SOPs Obtain PI Approval->Review SDS and SOPs Prepare Designated Area Prepare Designated Area Review SDS and SOPs->Prepare Designated Area Assemble PPE Assemble PPE Prepare Designated Area->Assemble PPE Don PPE Don PPE Assemble PPE->Don PPE Conduct Experiment in Fume Hood Conduct Experiment in Fume Hood Don PPE->Conduct Experiment in Fume Hood Monitor for Spills or Exposure Monitor for Spills or Exposure Conduct Experiment in Fume Hood->Monitor for Spills or Exposure Decontaminate Work Area Decontaminate Work Area Monitor for Spills or Exposure->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Workflow for Handling Acutely Toxic Organophosphorus Reagents.

Emergency Procedures

In the event of a spill or personal exposure, immediate and appropriate action is crucial.

Spill Cleanup
  • Minor Spill: For a small, contained spill, alert others in the area and, if trained and equipped, clean it up using a spill kit.[12] Absorb the spill with an inert material like vermiculite or sand, and then decontaminate the area.

  • Major Spill: For a large or uncontained spill, evacuate the area immediately and notify your supervisor and the institutional safety office.

Decontamination Protocols

Alkaline Hydrolysis for Decontamination: Many organophosphorus compounds can be degraded by alkaline hydrolysis.

  • For Equipment and Surfaces: A 10% solution of sodium hydroxide or potassium hydroxide can be carefully applied to the contaminated surface. Allow a contact time of at least one hour, then thoroughly rinse with water.

  • For Spills: After absorbing the bulk of the spill, the area can be treated with a slurry of sodium carbonate (washing soda) or sodium bicarbonate.[11]

Table 2: Decontamination Solutions for Organophosphorus Reagents

Decontaminating AgentConcentrationApplicationContact Time
Sodium Hydroxide 10% aqueous solutionEquipment and surfacesAt least 1 hour
Potassium Hydroxide 10% aqueous solutionEquipment and surfacesAt least 1 hour
Sodium Carbonate Slurry with waterSpill residueAt least 30 minutes
Sodium Hypochlorite (Bleach) 5-10% aqueous solutionGeneral surface decontamination15-30 minutes

Note: Always test the decontamination solution on a small, inconspicuous area of the equipment first to ensure compatibility. Exercise caution when working with corrosive decontamination solutions.

Personal Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[5]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station.[5]

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting.

In all cases of personal exposure, seek immediate medical attention. Provide the Safety Data Sheet (SDS) of the specific organophosphorus compound to the medical personnel.

Quantitative Toxicity Data

The following table summarizes the acute toxicity (LD50) and suggested occupational exposure limits (OELs) for several common organophosphorus compounds. This data highlights the high toxicity of these reagents and reinforces the need for strict adherence to safety protocols.

Table 3: Toxicity Data for Selected Organophosphorus Compounds

CompoundCAS NumberLD50 (Oral, Rat, mg/kg)Suggested OEL (mg/m³)
Parathion56-38-22 - 130.05
Malathion121-75-5885 - 280010
Chlorpyrifos2921-88-296 - 2700.2
Diazinon333-41-5300 - 4000.1
Dichlorvos62-73-756 - 801

Data sourced from various toxicological databases. OELs are suggested values and may vary by regulatory agency.[10]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for many organophosphorus compounds is the inhibition of acetylcholinesterase (AChE). The following diagram illustrates this signaling pathway.

G cluster_normal Normal Cholinergic Synapse cluster_inhibition AChE Inhibition by Organophosphate Acetylcholine (ACh) Release Acetylcholine (ACh) Release ACh binds to Receptor ACh binds to Receptor Acetylcholine (ACh) Release->ACh binds to Receptor Nerve Impulse Transmission Nerve Impulse Transmission ACh binds to Receptor->Nerve Impulse Transmission AChE hydrolyzes ACh AChE hydrolyzes ACh Nerve Impulse Transmission->AChE hydrolyzes ACh Termination of Signal Termination of Signal AChE hydrolyzes ACh->Termination of Signal Organophosphate (OP) enters synapse Organophosphate (OP) enters synapse OP binds to AChE (Irreversible) OP binds to AChE (Irreversible) Organophosphate (OP) enters synapse->OP binds to AChE (Irreversible) AChE is inactivated AChE is inactivated OP binds to AChE (Irreversible)->AChE is inactivated ACh accumulates in synapse ACh accumulates in synapse AChE is inactivated->ACh accumulates in synapse Continuous Receptor Stimulation Continuous Receptor Stimulation ACh accumulates in synapse->Continuous Receptor Stimulation Cholinergic Crisis Cholinergic Crisis Continuous Receptor Stimulation->Cholinergic Crisis

Signaling Pathway of Acetylcholinesterase Inhibition.

In a normal synapse, acetylcholine is released, binds to its receptor to transmit a nerve impulse, and is then rapidly broken down by acetylcholinesterase, terminating the signal. Organophosphorus compounds bind irreversibly to acetylcholinesterase, inactivating it.[11] This leads to the accumulation of acetylcholine in the synapse, causing continuous stimulation of the receptors and resulting in a toxic cholinergic crisis.[3]

References

Application Note: A Practical Guide to Monitoring Phosphonate Synthesis with Thin Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phosphonates are a critical class of organophosphorus compounds with wide-ranging applications, from potent antiviral drugs like Tenofovir to agricultural herbicides and bone-targeting agents in osteoporosis treatment.[1][2][3][4] The synthesis of these molecules, often via classic reactions like the Michaelis-Arbuzov or Kabachnik-Fields, requires careful monitoring to optimize reaction conditions, maximize yield, and ensure product purity.[1][5] This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on leveraging the simplicity and power of Thin Layer Chromatography (TLC) for real-time monitoring of phosphonate synthesis. We will delve into the causality behind experimental choices, from eluent selection to phosphorus-specific visualization techniques, providing robust, self-validating protocols.

Introduction: The "Why" of Reaction Monitoring for Phosphonates

Phosphonate synthesis involves the formation of a stable carbon-phosphorus (C-P) bond.[3] These reactions can be sluggish, prone to side products, or require careful control of stoichiometry. Simply running a reaction for a predetermined time is inefficient and can lead to complex purification challenges. Real-time monitoring is essential. While techniques like ³¹P NMR spectroscopy offer detailed structural information, TLC provides an invaluable service: it is a rapid, inexpensive, and highly effective qualitative tool for tracking the consumption of starting materials and the emergence of the desired phosphonate product.[6][7][8][9] Its simplicity allows for multiple time points to be analyzed quickly at the bench, providing immediate feedback on the reaction's progress.

The Principle: Why TLC Works for Phosphonates

TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a solvent or solvent mixture).[8][10] The key to its success in phosphonate chemistry lies in the significant polarity difference between reactants and products.

  • Reactants: Starting materials like trialkyl phosphites and alkyl halides are generally less polar.

  • Products: The resulting phosphonate esters, and especially phosphonic acids, contain a highly polar phosphoryl group (P=O), making them significantly more polar than their precursors.[1]

On a silica gel TLC plate, this polarity difference translates into distinct separation. The less polar starting materials will travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf) . The more polar phosphonate product will interact more strongly with the stationary silica gel and travel a shorter distance, exhibiting a lower Rf.[10][11] By tracking the disappearance of the high-Rf reactant spots and the appearance of a new, low-Rf product spot, one can effectively monitor the reaction's progression.[6]

Experimental Design and Protocols

A successful TLC analysis hinges on the careful selection of the stationary phase, mobile phase, and visualization method.

Stationary Phase: The Foundation

For the vast majority of phosphonate analyses, silica gel 60 F₂₅₄ plates are the industry standard. The "F₂₅₄" indicates the inclusion of a fluorescent indicator that allows for the visualization of UV-active compounds under a 254 nm UV lamp.

  • Causality: Silica gel is highly polar due to the presence of surface silanol (Si-OH) groups. This polarity is ideal for retaining the polar phosphonate products. However, be aware that the acidic nature of standard silica can sometimes cause degradation of sensitive molecules, such as certain phosphoramidites.[12] In such rare cases, using neutral alumina plates can be a viable alternative.

Mobile Phase (Eluent): The Engine of Separation

The choice of eluent is the most critical variable in TLC. The goal is to find a solvent system that moves the starting materials and product off the baseline but provides clear separation, ideally with Rf values between 0.2 and 0.7.[10][13] Since phosphonates are polar, a mixture of a non-polar and a polar solvent is typically required.

Table 1: Recommended Starting Solvent Systems for Phosphonate TLC

Compound ClassRecommended Mobile Phase (v/v)Rationale & Causality
Phosphonate Diesters 20-50% Ethyl Acetate in HexanesA good starting point for moderately polar compounds. The ratio can be adjusted: increasing ethyl acetate increases polarity and raises the Rf of all spots.[13][14]
1-5% Methanol in DichloromethaneOffers a more polar system. Ideal when the phosphonate product is too retained in EtOAc/Hexanes. Methanol is a strong polar modifier.[14]
Phosphonic Acids 10-20% Methanol in Dichloromethane + 0.5-1% Acetic AcidPhosphonic acids are highly polar and often streak on silica. The addition of acetic acid suppresses the deprotonation of the phosphonic acid and the silanol groups on the silica, leading to sharper spots and better separation.
Aminophosphonates 10% Methanol in Dichloromethane + 0.5-1% Triethylamine or AmmoniaBasic aminophosphonates can interact strongly with acidic silica, causing streaking. A small amount of a basic additive like triethylamine or ammonia neutralizes the acidic sites on the silica, improving spot shape.[14][15]
  • Expert Tip: Developing a good solvent system is often an iterative process. Start with a system like 50% EtOAc/Hexane. If all spots remain at the baseline, the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., to 80% EtOAc or switch to a MeOH/DCM system).[16] If all spots run to the solvent front, the eluent is too polar; decrease the proportion of the polar solvent.[16]

Step-by-Step TLC Monitoring Protocol
  • Chamber Preparation: Pour the chosen mobile phase into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber and allow it to saturate for 5-10 minutes. This ensures the chamber atmosphere is saturated with solvent vapor, which improves the reproducibility and quality of the separation.[11]

  • Plate Preparation: Using a pencil (never a pen, as ink will run), gently draw a light origin line about 1 cm from the bottom of the TLC plate.

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount of your key starting material (e.g., the halide in a Michaelis-Arbuzov reaction) in a suitable volatile solvent (e.g., ethyl acetate).

    • Reaction Mixture (Rxn): Take a small aliquot (~5-10 µL) from your reaction vessel using a glass capillary and dilute it in a vial with a small amount of a volatile solvent.

  • Spotting the Plate: Using separate glass capillaries, spot small, concentrated dots of your samples onto the origin line. A typical spotting arrangement is:

    • Lane 1: Starting Material (SM)

    • Lane 2: Co-spot (apply both SM and Rxn spots on top of each other)

    • Lane 3: Reaction Mixture (Rxn) The co-spot lane is a self-validating control; it confirms whether the spot in the reaction mixture with the same Rf as the starting material is indeed the starting material.

  • Developing the Plate: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the solvent level is below the origin line. Close the chamber and allow the solvent to ascend the plate via capillary action.[14]

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[16] Allow the plate to air dry completely in a fume hood.

Visualization: Making Phosphonate Spots Visible

Many phosphonates lack a UV chromophore and are invisible on the plate after development. Visualization requires chemical staining. This is a destructive method, so be sure to observe the plate under UV light first if applicable.[17]

TLC_Visualization_Workflow cluster_0 TLC Plate Post-Development cluster_1 Visualization Methods cluster_2 Observation Dry_Plate Dry Developed Plate UV_Lamp UV Lamp (254 nm) Dry_Plate->UV_Lamp Non-destructive Stain_Dip Dip in Staining Reagent Dry_Plate->Stain_Dip Destructive UV_Spots Observe UV-active spots UV_Lamp->UV_Spots Heat_Gun Heat Gently Stain_Dip->Heat_Gun Visible_Spots Observe colored spots Heat_Gun->Visible_Spots

Caption: General workflow for TLC plate visualization.

General Purpose Stains
  • Potassium Permanganate (KMnO₄): This stain is excellent for visualizing compounds that can be oxidized.[18] It appears as yellow-brown spots on a purple background.

    • Recipe: Dissolve 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[6]

  • Phosphomolybdic Acid (PMA): A highly sensitive, general-use stain that visualizes a wide variety of organic compounds as dark blue spots on a yellow-green background upon heating.[19][20]

    • Recipe: 10 g phosphomolybdic acid in 100 mL of ethanol.[18][19]

Phosphorus-Specific Stains: The Gold Standard

For unambiguous identification of phosphorus-containing spots, a molybdenum-based stain is highly recommended.

  • Ammonium Molybdate Stain (Molybdenum Blue Reaction): This is a highly specific and sensitive method for detecting phosphates and phosphonates. The phosphonate is hydrolyzed to phosphate under acidic conditions, which then reacts with ammonium molybdate to form a heteropoly acid. Subsequent reduction (e.g., with tin(II) chloride or heat) produces a characteristic deep blue color (molybdenum blue).[21]

    • Protocol (Two-Step Spray):

      • Solution I: 1% aqueous ammonium molybdate.

      • Solution II: 1% solution of tin(II) chloride in 10% hydrochloric acid.

      • Procedure: Dry the developed TLC plate thoroughly. Spray evenly with Solution I. Dry the plate again. Spray with Solution II and gently heat with a heat gun. Phosphorus-containing compounds will appear as blue spots.[21]

Data Interpretation and Troubleshooting

Calculating the Retention Factor (Rf)

The Rf value is a ratio that quantifies the movement of a spot. It is constant for a given compound under identical TLC conditions.[11]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [22]

Rf_Calculation cluster_TLC cluster_Annotations TLC_Plate Origin Origin Line Solvent_Front Solvent Front Spot Dist_Spot_Start Distance Spot Dist_Solvent_Start Distance Solvent Front A B A->B C A->C

Caption: Diagram illustrating Rf value measurement.

Reading the Reaction Progress

By comparing the three lanes on your TLC plate at different time points, you can effectively "read" the reaction's progress.

  • t = 0: A strong spot in the "SM" lane and a corresponding spot in the "Rxn" lane. No lower Rf product spot is visible.

  • t = intermediate: The "Rxn" lane shows a diminished "SM" spot and a new, distinct spot at a lower Rf (the product).

  • t = complete: The "Rxn" lane shows the complete disappearance of the "SM" spot and a strong product spot.

Troubleshooting Common TLC Problems

Table 2: TLC Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
Spots are streaking Sample is too concentrated; Compound is highly acidic/basic; Eluent is degrading the compound on the plate.Dilute the sample before spotting; Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[15]
Spots remain on the origin (Rf ≈ 0) Mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the polar solvent.[13][16]
Spots run with the solvent front (Rf ≈ 1) Mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.[13][16]
No spots are visible after staining Compound is not reactive to the stain; Compound concentration is too low; Compound is volatile and evaporated.Try a more universal or a phosphorus-specific stain; Spot a more concentrated sample; Avoid excessive heating.

Conclusion

Thin Layer Chromatography is an indispensable technique for the real-time monitoring of phosphonate synthesis. Its speed, low cost, and the clear visual data it provides on the disappearance of reactants and the formation of products make it an ideal tool for reaction optimization in both academic and industrial research. By understanding the principles of separation and making informed choices about solvent systems and visualization reagents—particularly phosphorus-specific stains—researchers can confidently and efficiently guide their synthetic efforts toward pure, high-yield phosphonate products.

References

Application Notes and Protocols for C-C Bond Formation Using Fluorinated Phosphonate Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for key carbon-carbon bond formation reactions utilizing fluorinated phosphonate building blocks. The unique electronic properties imparted by fluorine atoms make these reagents valuable for the synthesis of novel compounds in medicinal chemistry and materials science. This document covers Horner-Wadsworth-Emmons olefination, nucleophilic addition to carbonyl compounds, asymmetric phospha-Michael addition, and palladium-catalyzed cross-coupling reactions.

Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones with high stereoselectivity. The use of fluorinated phosphonate reagents can influence the stereochemical outcome of the reaction, often favoring the formation of Z-alkenes under specific conditions (Still-Gennari modification).

Experimental Protocols

Protocol 1.1: General Procedure for E-Selective Olefination

This protocol is a general method for the synthesis of (E)-alkenes using a standard triethyl phosphonoacetate derivative.

  • Materials:

    • Aldehyde (1.0 equiv)

    • Triethyl phosphonoacetate (or other suitable phosphonate) (1.1 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add NaH (1.2 equiv).

    • Wash the NaH with anhydrous hexanes to remove mineral oil and carefully decant the hexanes.

    • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the phosphonate reagent (1.1 equiv) in anhydrous THF to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C.

    • Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 1.2: Still-Gennari Protocol for Z-Selective Olefination using a Fluorinated Phosphonate

This protocol utilizes a bis(2,2,2-trifluoroethyl)phosphonate to favor the formation of (Z)-alkenes.[1]

  • Materials:

    • Aldehyde (e.g., p-tolualdehyde) (1.0 mmol, 1.0 equiv)

    • Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 mmol, 2.0 equiv)

    • Potassium tert-butoxide (2.1 mmol, 2.1 equiv)

    • 18-Crown-6 (3.0 mmol, 3.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • 2 M HCl (aq)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate

    • Round-bottom flask

    • Magnetic stirrer

    • Dry ice/acetone bath (-78 °C)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol), bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 mmol), and 18-crown-6 (3.0 mmol) in anhydrous THF (5 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, dissolve potassium tert-butoxide (2.1 mmol) in dry THF (5 mL).

    • Add the potassium tert-butoxide solution dropwise to the reaction mixture at -78 °C.

    • Stir the mixture for 2 hours at -78 °C, then allow it to warm to room temperature and stir overnight.

    • Quench the reaction with water (15 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with 2 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ and filter.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Data Presentation
Phosphonate ReagentAldehydeBase (equiv) / Additive (equiv)SolventTemp (°C)Time (h)Yield (%)E:Z RatioReference
Triethyl phosphonoacetateBenzaldehydeNaH (1.2)THF0 to RT2-4>90>95:5General
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonatep-TolualdehydeK-t-BuO (2.1) / 18-Crown-6 (3.0)THF-78 to RT14781:15.5
Diethyl fluoronitromethylphosphonate4-NitrobenzaldehydeDBU (1.1)THFRT1851:12[2]

Workflow Diagram

HWE_Workflow cluster_prep Ylide Formation cluster_reaction Olefination cluster_workup Workup & Purification Phosphonate Fluorinated Phosphonate Ylide Phosphonate Carbanion (Ylide) Phosphonate->Ylide Deprotonation Base Base (e.g., NaH, K-t-BuO) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde Aldehyde/Ketone Aldehyde->Oxaphosphetane Nucleophilic Attack Alkene Alkene Product Oxaphosphetane->Alkene Elimination Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate Quench Quench (e.g., NH4Cl) Alkene->Quench Phosphate->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify FinalProduct Purified Alkene Purify->FinalProduct Nucleophilic_Addition_Workflow cluster_carbanion_formation Carbanion Formation cluster_addition_reaction Nucleophilic Addition cluster_workup_purification Workup & Purification Phosphonate Diethyl Difluoromethyl- phosphonate Carbanion Lithium Difluoromethyl- phosphonate Carbanion Phosphonate->Carbanion Deprotonation at -74°C LDA LDA LDA->Carbanion Alkoxide Tetrahedral Alkoxide Intermediate Carbanion->Alkoxide Carbonyl Aldehyde or Ketone Carbonyl->Alkoxide Nucleophilic Attack Quench Aqueous Quench (NH4Cl) Alkoxide->Quench Protonation Protonation Quench->Protonation Extraction Extraction Protonation->Extraction Purification Column Chromatography Extraction->Purification FinalProduct α-Hydroxy-α-difluoro- methylphosphonate Purification->FinalProduct Michael_Addition_Workflow cluster_activation Catalyst Activation cluster_cc_bond_formation C-C Bond Formation cluster_release_purification Product Release & Purification Phosphonate α-Fluoro-β-keto- phosphonate ActivatedComplex Activated Ternary Complex Phosphonate->ActivatedComplex Catalyst Chiral Organocatalyst (e.g., Thiourea) Catalyst->ActivatedComplex H-bonding Nitroolefin Nitroolefin Nitroolefin->ActivatedComplex Intermediate Enantioenriched Nitronate Intermediate ActivatedComplex->Intermediate Michael Addition Product_Catalyst Product-Catalyst Complex Intermediate->Product_Catalyst Proton Transfer FinalProduct Chiral α-Fluoro-β-keto- γ-nitrophosphonate Product_Catalyst->FinalProduct Catalyst_Regen Regenerated Catalyst Product_Catalyst->Catalyst_Regen Product Release Purification Column Chromatography FinalProduct->Purification PurifiedProduct Purified Product Purification->PurifiedProduct Heck_Coupling_Workflow cluster_catalytic_cycle Catalytic Cycle cluster_overall_process Overall Process Pd0 Pd(0)Ln ArylPdII Ar-Pd(II)-I-Ln Pd0->ArylPdII Oxidative Addition (Ar-I) OlefinComplex Olefin-Pd(II) Complex ArylPdII->OlefinComplex Olefin Coordination Reactants Aryl Halide + Fluorinated Vinylphosphonate InsertionProduct Alkyl-Pd(II) Intermediate OlefinComplex->InsertionProduct Migratory Insertion Product_HPd Product + H-Pd(II)-I-Ln InsertionProduct->Product_HPd β-Hydride Elimination Product_HPd->Pd0 Reductive Elimination (Base) Reaction Heck Reaction Reactants->Reaction Catalyst_System Pd Catalyst + Ligand + Base Catalyst_System->Reaction Product Coupled Product Reaction->Product

References

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Prostaglandin H2, a Key Eicosanoid Intermediate

Introduction

Prostaglandins are a class of lipid compounds that exert diverse, hormone-like effects in the body, playing crucial roles in processes such as inflammation, pain, fever, blood clotting, and the induction of labor.[1][2] They belong to a larger family of signaling molecules known as eicosanoids. The biosynthesis of all 2-series prostaglandins and thromboxanes originates from arachidonic acid and converges on a pivotal, yet highly unstable, intermediate: Prostaglandin H2 (PGH2).[1][3][4][5]

PGH2 sits at a critical branching point in the eicosanoid synthesis pathway. It is produced from arachidonic acid via the sequential actions of cyclooxygenase (COX) enzymes, which first form Prostaglandin G2 (PGG2) and then reduce it to PGH2.[1][3][6] From there, PGH2 serves as the immediate precursor for a variety of terminal synthases that generate the biologically active prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2).[1][3][7] Understanding the properties and handling of PGH2 is therefore essential for researchers studying inflammation, cardiovascular physiology, and developing novel therapeutics like non-steroidal anti-inflammatory drugs (NSAIDs), which primarily act by inhibiting the COX enzymes that produce PGH2.[4][8]

Physicochemical and Biological Properties

PGH2 is a bicyclic endoperoxide with two hydrocarbon side-chains.[5] Its unique structure is inherently unstable, which is critical to its biological function as a transient intermediate but presents significant challenges for experimental manipulation.

Data Presentation

Table 1: Physicochemical Properties of Prostaglandin H2

Property Value Reference
Molecular Formula C20H32O5 [1][9]
Molar Mass 352.47 g/mol [1][9]
Appearance Solid [9]
Water Solubility 0.034 g/L [1]
Half-life (Room Temp) 90-100 seconds [1]

| Storage Stability | ≥ 2 years (at -80°C in organic solvent) |[10] |

Table 2: Key Enzymes in PGH2 Synthesis and Metabolism

Enzyme Action Product(s) Biological Relevance
Cyclooxygenase (COX-1/2) Converts Arachidonic Acid to PGG2, then PGH2 PGH2 Rate-limiting step in prostanoid synthesis; target of NSAIDs.[4][8]
Prostacyclin (PGI) Synthase Isomerizes PGH2 Prostacyclin (PGI2) Vasodilator, inhibitor of platelet aggregation.[1][11]
Thromboxane A (TXA) Synthase Isomerizes PGH2 Thromboxane A2 (TXA2) Vasoconstrictor, promoter of platelet aggregation.[1][11]
Prostaglandin E (PGE) Synthase Isomerizes PGH2 Prostaglandin E2 (PGE2) Pro-inflammatory, fever, pain.[1][11][12]
Prostaglandin D (PGD) Synthase Isomerizes PGH2 Prostaglandin D2 (PGD2) Allergic response, sleep regulation.[1][11]

| Prostaglandin F (PGF) Synthase | Reduces PGH2 | Prostaglandin F2α (PGF2α) | Smooth muscle contraction, reproduction.[1][11][13] |

Signaling Pathways and Experimental Workflows

The biological effects of PGH2 are mediated through its rapid conversion to downstream prostanoids, which then act on specific G-protein coupled receptors (GPCRs).[3][14] The experimental study of enzymes that utilize PGH2 requires careful planning due to its instability.

Visualizations

Prostaglandin Synthesis Pathway AA Arachidonic Acid (from Membrane) COX COX-1 / COX-2 (NSAID Target) AA->COX PGH2 Prostaglandin H2 (PGH2) (Key Intermediate) COX->PGH2 PGG2 intermediate PGIS PGI Synthase PGH2->PGIS TXAS TXA Synthase PGH2->TXAS PGES PGE Synthase PGH2->PGES PGDS PGD Synthase PGH2->PGDS PGFS PGF Synthase PGH2->PGFS PGI2 Prostacyclin (PGI2) PGIS->PGI2 TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 PGD2 Prostaglandin D2 (PGD2) PGDS->PGD2 PGF2a Prostaglandin F2α (PGF2α) PGFS->PGF2a PGE2 Signaling Pathway PGE2 Prostaglandin E2 (PGE2) EP_receptor EP2/EP4 Receptors (GPCR) PGE2->EP_receptor Binds G_protein Gs Protein EP_receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Responses (e.g., Inflammation, Pain) CREB->Response Modulates Gene Transcription Enzyme Assay Workflow start Start: Prepare Reagents prep_enzyme 1. Prepare purified terminal synthase (e.g., PGES) in ice-cold reaction buffer. start->prep_enzyme prep_pgh2 2. Thaw PGH2 stock solution (in acetone or similar) immediately before use. prep_enzyme->prep_pgh2 initiate 3. Initiate reaction by adding a small volume of PGH2 to the enzyme solution. prep_pgh2->initiate incubate 4. Incubate for a short, defined time period at a controlled temperature (e.g., 1 min at 4°C). initiate->incubate quench 5. Stop (quench) the reaction with an acidic solution (e.g., citric acid). incubate->quench analyze 6. Analyze product formation (e.g., PGE2) using LC-MS/MS or ELISA. quench->analyze end End: Quantify Data analyze->end

References

Troubleshooting & Optimization

How to improve the reaction yield of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the reaction yield for the synthesis of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate. This valuable intermediate is utilized in the development of novel therapeutic agents and agrochemicals.[1] This guide includes detailed troubleshooting, frequently asked questions, and optimized experimental protocols.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, focusing on the acylation of dimethyl methylphosphonate with ethyl 2,2-difluorohexanoate.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Deprotonation of Dimethyl Methylphosphonate: The phosphonate is not fully converted to its reactive carbanion due to insufficient or degraded base (e.g., n-BuLi).- Use a freshly titrated solution of n-BuLi to ensure accurate molar equivalents. - Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the base by moisture or oxygen.
2. Degradation of n-BuLi: n-Butyllithium is pyrophoric and reacts violently with water.[2] Improper handling or storage can lead to a decrease in its effective concentration.- Handle n-BuLi in a well-ventilated fume hood, away from ignition sources. - Store under an inert atmosphere and at the recommended temperature.
3. Low Reaction Temperature: While cryogenic temperatures are necessary to control the reactivity of n-BuLi, excessively low temperatures can hinder the reaction rate.- Maintain the temperature at -78 °C during the addition of n-BuLi and the ester. After the addition is complete, allow the reaction to slowly warm to 0 °C and stir for an additional hour to ensure the reaction goes to completion.[3]
Formation of Significant Byproducts 1. Side Reactions of the Phosphonate Anion: The lithiated phosphonate can be unstable, especially at higher temperatures, leading to decomposition products.- Maintain strict temperature control at -78 °C during the deprotonation and acylation steps. - Consider an alternative, milder procedure using Lithium Diisopropylamide (LDA) as the base at 0 °C. This method has been shown to reduce side reactions associated with phosphonate anion decomposition.[4]
2. Hydrolysis of the Difluoroester: The starting ester can be susceptible to hydrolysis by residual moisture or during the workup, especially under basic conditions.- Use anhydrous solvents and reagents. - During the aqueous workup, neutralize the reaction mixture carefully with a mild acidic solution (e.g., 2 M sulfuric acid) to a pH of 6.[3]
Difficulty in Product Purification 1. Co-eluting Impurities: Non-polar byproducts may have similar retention factors to the desired product on silica gel.- Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., 1:1 hexane:ethyl acetate) can improve separation.[3]
2. Product Instability: α,α-difluoro-β-ketophosphonates can be susceptible to hydrolysis, which can complicate purification.- Minimize the exposure of the product to acidic or basic conditions during workup and purification. - Ensure the silica gel used for chromatography is neutral.

Frequently Asked Questions (FAQs)

Q1: What is the standard procedure for the synthesis of this compound?

A1: The most common method involves the reaction of dimethyl methylphosphonate with ethyl 2,2-difluorohexanoate in an anhydrous solvent like tetrahydrofuran (THF) at -78 °C, using a strong base such as n-butyllithium (n-BuLi) to generate the phosphonate carbanion. The reaction is then typically warmed to 0 °C before being quenched and purified by silica gel chromatography.[3]

Q2: Can I use a different base instead of n-BuLi?

A2: Yes, Lithium Diisopropylamide (LDA) is a viable alternative to n-BuLi. A key advantage of using LDA is that the reaction can often be performed at a higher temperature (0 °C), which can be more convenient and may reduce side reactions associated with the thermal instability of the phosphonate anion at very low temperatures.[4]

Q3: How critical is the reaction temperature?

A3: Temperature control is crucial for this reaction. When using n-BuLi, the initial deprotonation and addition of the ester must be carried out at -78 °C to prevent side reactions and decomposition of the highly reactive organolithium reagent.[3] Allowing the reaction to slowly warm to 0 °C after the initial addition can help drive the reaction to completion.

Q4: What are the key safety precautions when working with n-BuLi?

A4: n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water.[2] It should always be handled under an inert atmosphere (argon or nitrogen) using syringe techniques. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, is mandatory. Ensure a compatible fire extinguisher (e.g., Class D for combustible metals) is readily accessible.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of the starting materials and the formation of the product.

Q6: What are the expected spectroscopic data for the final product?

A6: While specific spectra were not found in the search results, based on the structure of this compound, you can expect the following characteristic signals:

  • ¹H NMR: Signals corresponding to the two methoxy groups on the phosphonate, the methylene group adjacent to the phosphonate, and the alkyl chain (heptyl group). The protons on the methylene group adjacent to the phosphorus will show coupling to the ³¹P nucleus.

  • ³¹P NMR: A single peak characteristic of a phosphonate ester.

  • ¹⁹F NMR: A signal corresponding to the two fluorine atoms.

  • ¹³C NMR: Resonances for all the carbon atoms in the molecule, with the carbon attached to the phosphorus showing a characteristic coupling constant.

  • IR Spectroscopy: Strong absorption bands for the C=O (ketone) and P=O (phosphonate) groups.

Experimental Protocols

Protocol 1: Standard Synthesis using n-Butyllithium

This protocol is based on a reported synthesis with a 78% yield.[3]

Materials:

  • Dimethyl methylphosphonate

  • Ethyl 2,2-difluorohexanoate

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 2 M Sulfuric acid solution

  • Pentane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Under an inert atmosphere (Argon), dissolve dimethyl methylphosphonate in anhydrous THF in a flame-dried round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise to the stirred solution. Continue stirring at -78 °C for 2 hours to ensure complete formation of the phosphonate anion.

  • Add ethyl 2,2-difluorohexanoate dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, continue stirring at -78 °C for a period, then allow the reaction mixture to slowly warm to 0 °C and stir for an additional hour.

  • Quench the reaction by the slow addition of pentane.

  • Adjust the pH of the mixture to 6 with a 2 M sulfuric acid solution.

  • Separate the aqueous layer and extract it with pentane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a 1:1 mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Optimized Synthesis using Lithium Diisopropylamide (LDA)

This protocol is an adaptation of a general method for β-ketophosphonate synthesis, which may offer improved yield and operational simplicity.[4]

Materials:

  • Dimethyl methylphosphonate

  • Ethyl 2,2-difluorohexanoate

  • Lithium Diisopropylamide (LDA) solution in THF/hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Under an inert atmosphere, add dimethyl methylphosphonate and ethyl 2,2-difluorohexanoate to a flame-dried round-bottom flask containing anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the LDA solution dropwise to the stirred mixture.

  • Monitor the reaction by TLC. The reaction is typically complete within minutes after the addition of LDA.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous workup similar to Protocol 1 (extraction with an organic solvent, drying, and concentration).

  • Purify the crude product by silica gel column chromatography.

Data Presentation

Parameter Protocol 1 (n-BuLi) Protocol 2 (LDA - Proposed) Reference
Base n-ButyllithiumLithium Diisopropylamide[3],[4]
Temperature -78 °C to 0 °C0 °C[3],[4]
Reported Yield 78%High yields (>90%) for non-fluorinated analogues[3],[4]
Key Advantages Established procedureMilder conditions, potentially fewer side reactions, operationally simpler[4]
Key Disadvantages Requires cryogenic temperatures, pyrophoric reagentMay require optimization for the specific difluorinated substrate

Visualizations

SynthesisWorkflow Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Mix Dimethyl Methylphosphonate and Ethyl 2,2-difluorohexanoate in anhydrous THF cooling 2. Cool to -78°C or 0°C reagents->cooling base_addition 3. Add Base (n-BuLi or LDA) dropwise cooling->base_addition stirring 4. Stir and allow to warm (if using n-BuLi) base_addition->stirring quench 5. Quench Reaction stirring->quench extract 6. Aqueous Workup & Extraction quench->extract dry_concentrate 7. Dry & Concentrate extract->dry_concentrate purify 8. Column Chromatography dry_concentrate->purify product Pure Product purify->product TroubleshootingFlow Troubleshooting Flowchart for Low Yield start Low Yield Observed check_base Check Base Quality & Stoichiometry start->check_base check_conditions Review Reaction Conditions check_base->check_conditions OK sol_base Use freshly titrated base. Ensure anhydrous conditions. check_base->sol_base Degraded/Insufficient check_workup Examine Workup & Purification check_conditions->check_workup OK sol_temp Verify temperature control (-78°C for n-BuLi). Consider warming to 0°C post-addition. check_conditions->sol_temp Incorrect Temp sol_alt_base Consider alternative base (LDA at 0°C). check_conditions->sol_alt_base Side Reactions sol_purification Optimize chromatography solvent system. Use neutral silica gel. check_workup->sol_purification Purification Issues success Yield Improved sol_base->success sol_temp->success sol_alt_base->success sol_purification->success

References

Purification of crude phosphonate esters using silica gel column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in purifying crude phosphonate esters using silica gel column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of phosphonate esters on silica gel columns.

Issue 1: Low Yield or No Product Elution

Possible Cause Recommended Solution
Decomposition on Acidic Silica Gel The acidic nature of standard silica gel can cause degradation of some phosphonate esters.[1][2][3] To check for decomposition, spot the compound on a TLC plate, let it sit for an hour, and then elute. A streak or multiple spots suggest decomposition.[4] Consider using deactivated or buffered silica gel, which can be prepared by making a slurry of silica gel in a solvent containing a small amount of a volatile base like triethylamine (1-3%) or pyridine.[2][4] Alternatively, chromatography on neutral alumina can be employed.[2]
Compound is Too Polar (Strong Adsorption) The phosphonate group can render a compound very polar, causing it to stick to the silica gel.[4] Increase the polarity of the eluent. Good starting points for polar compounds include 100% ethyl acetate or a mixture of methanol and dichloromethane (e.g., 5% MeOH in DCM).[4][5] Be cautious, as using more than 10% methanol in the solvent system can dissolve the silica gel.[4][5] For very polar compounds, solvent systems containing ammonia, such as 1-10% of a 10% ammonium hydroxide solution in methanol mixed with dichloromethane, can be effective.[4][6]
Irreversible Adsorption Some phosphonic acids or their derivatives may form strong complexes with silica, especially in the presence of certain solvents like methanol, leading to poor recovery.[7] If you suspect this, after your expected product has eluted, try washing the column with methanol to see if a different product can be isolated.[7]

Issue 2: Streaking or Tailing of the Compound Spot/Band

Possible Cause Recommended Solution
Column Overloading Applying too much sample for the amount of silica gel can lead to broad, streaking bands.[4][8] A general rule is to use 20-50 times the sample weight in adsorbent.[9]
Inappropriate Solvent System The polarity of the eluent may be too low or too high, causing poor separation and band broadening.[4] Use Thin Layer Chromatography (TLC) to find a solvent system that gives your target compound an Rf value between 0.25 and 0.35 for optimal separation.[10][11]
Compound Insolubility at the Point of Loading If the compound is not fully dissolved in the loading solvent, it can precipitate at the top of the column and streak as it slowly redissolves.[4] Dissolve the crude sample in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane) before loading.[4][12]
Decomposition on Silica Gel As mentioned previously, compound degradation on the column can manifest as streaking.[4] Adding a neutralizer like triethylamine (1-3%) to the eluent can mitigate this.[4]
Interaction of Basic Compounds with Acidic Silica If your phosphonate ester contains a basic functional group (like an amine), it can interact strongly with the acidic silica, causing tailing.[8] Adding a small amount of a base, such as triethylamine or pyridine (0.1-5%), to the eluent can improve the peak shape.[8][13]

Frequently Asked Questions (FAQs)

Q1: My phosphonate ester seems to be hydrolyzing during purification. How can I prevent this?

A1: Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions.[2][14] The acidic surface of standard silica gel can catalyze this hydrolysis.[2][3] To prevent this, you can:

  • Use Deactivated Silica Gel: Prepare a slurry of silica gel with a solvent containing a small amount of a volatile base like triethylamine or pyridine and then evaporate the solvent.[2]

  • Buffer the Eluent: Add a small percentage (e.g., 0.1-1%) of a volatile base like triethylamine to your eluting solvent system.[4]

  • Consider Alternative Stationary Phases: Neutral or basic alumina can be a suitable alternative to silica gel for acid-sensitive compounds.[2][4]

Q2: How do I choose the right solvent system for my phosphonate ester?

A2: The best solvent system provides good separation of your desired compound from impurities.

  • Use TLC: Thin Layer Chromatography is the best tool to determine the optimal solvent system.[10][15] Test various solvent mixtures of differing polarities.

  • Target Rf Value: Aim for a solvent system that gives your product an Rf value between 0.25 and 0.35.[10][11] This range typically provides the best separation on a column.

  • Common Solvent Systems: Good starting points for phosphonate esters, which are often polar, include mixtures of ethyl acetate/hexanes or methanol/dichloromethane.[4][5] For non-polar phosphonates, start with low polarity systems like 5% ethyl acetate in hexanes.[5] For highly polar compounds, a system like 5% methanol in dichloromethane is a good starting point.[4][5]

Q3: What are some common solvent systems and their relative polarities?

A3: Here is a table of common solvents used in column chromatography, ordered by increasing polarity.

Solvent Polarity
Hexane / Petroleum EtherVery Low
TolueneLow
Dichloromethane (DCM)Medium
Diethyl EtherMedium
Ethyl Acetate (EtOAc)Medium-High
AcetoneHigh
Methanol (MeOH)Very High

Mixtures of these solvents are used to fine-tune the polarity of the mobile phase.[5][9]

Q4: I'm seeing co-elution of my product with an impurity. What can I do?

A4: Co-elution occurs when two compounds have very similar affinities for the stationary and mobile phases.

  • Optimize the Solvent System: Try a different combination of solvents. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve separation.

  • Use Gradient Elution: Start with a low polarity eluent and gradually increase the polarity during the chromatography run. This can help to resolve compounds that are close together.

  • Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider a different stationary phase. If you are using silica, try alumina, or consider reverse-phase chromatography if your compound is suitable.[4]

Experimental Protocols

Protocol 1: General Silica Gel Column Chromatography

  • Column Preparation: a. Select a glass column of an appropriate size for the amount of crude product. b. Place a small plug of cotton or glass wool at the bottom of the column. c. Add a small layer of sand over the cotton plug. d. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).[4] e. Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles. f. Add another layer of sand on top of the silica gel bed to prevent disturbance.[4] g. Drain the solvent until it is just level with the top of the sand.[4]

  • Sample Loading: a. Dissolve the crude phosphonate ester in a minimal amount of the column solvent or a solvent in which it is highly soluble (e.g., dichloromethane).[4][12] b. Carefully apply the sample solution to the top of the silica gel bed. c. Allow the sample to absorb completely into the silica gel.

  • Elution: a. Carefully fill the column with the chosen eluting solvent system. b. Begin collecting fractions. c. Monitor the fractions by TLC to determine which ones contain the purified product.

  • Product Recovery: a. Combine the pure fractions. b. Remove the solvent under reduced pressure to obtain the purified phosphonate ester.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Recovery prep_column 1. Prepare Silica Gel Column prep_sample 2. Dissolve Crude Phosphonate Ester load_sample 3. Load Sample onto Column prep_sample->load_sample elute 4. Elute with Solvent System load_sample->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine recover 8. Evaporate Solvent combine->recover product Purified Phosphonate Ester recover->product

Caption: Experimental workflow for phosphonate ester purification.

troubleshooting_guide cluster_yield Low Yield / No Elution cluster_separation Poor Separation / Streaking start Problem with Purification q_polar Is the compound very polar? start->q_polar Low Yield? q_overload Was the column overloaded? start->q_overload Poor Separation? s_polar Increase eluent polarity (e.g., MeOH/DCM) q_polar->s_polar Yes q_stable Is the compound stable on silica? q_polar->q_stable No q_stable->s_polar Yes s_stable Use deactivated silica (add Et3N) or alumina q_stable->s_stable No s_overload Reduce sample load q_overload->s_overload Yes q_solvent Is the Rf value between 0.25-0.35? q_overload->q_solvent No s_solvent Re-optimize solvent system using TLC q_solvent->s_solvent No q_base Does the compound contain a basic group? q_solvent->q_base Yes s_base Add base (e.g., Et3N) to the eluent q_base->s_base Yes

Caption: Troubleshooting decision tree for column chromatography.

References

Identifying common side products in difluoro-2-oxoheptyl phosphonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of difluoro-2-oxoheptyl phosphonate. The following information is designed to help identify and resolve common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate?

A1: The most common laboratory-scale synthesis involves the condensation of an appropriate ester, such as ethyl 2,2-difluorohexanoate, with the lithium salt of a phosphonate, typically dimethyl methylphosphonate. The reaction is generally carried out at low temperatures in an anhydrous aprotic solvent, like tetrahydrofuran (THF), using a strong base such as n-butyllithium (n-BuLi) to deprotonate the phosphonate.

Q2: My reaction yield is consistently low. What are the potential general causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: This could be due to insufficient reaction time, improper temperature control, or impure reagents.

  • Side reactions: The formation of byproducts can significantly consume starting materials and reduce the yield of the desired product.

  • Suboptimal workup and purification: Product loss can occur during extraction, washing, and chromatographic purification steps.

  • Moisture contamination: The presence of water can quench the lithiated phosphonate and hydrolyze the starting ester and the product.

Q3: What analytical techniques are recommended for monitoring the reaction progress and identifying impurities?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis and identification of side products, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P, and ¹⁹F) are highly recommended.

Troubleshooting Guides for Common Side Products

Issue 1: Formation of a Dimeric Phosphonate Impurity

Question: I am observing a significant peak in my analysis that corresponds to a higher molecular weight phosphonate species. What could this be and how can I prevent its formation?

Answer: This is likely a dimer of the phosphonate anion, formed through self-condensation. The lithiated dimethyl methylphosphonate can attack another molecule of the phosphonate.

Mitigation Strategies:

  • Control of temperature: Maintain a very low temperature (typically -78 °C) during the generation of the lithiated phosphonate and its subsequent reaction with the ester.

  • Slow addition: Add the n-butyllithium to the dimethyl methylphosphonate solution slowly and dropwise to avoid localized high concentrations of the lithiated species.

  • Immediate reaction: Add the ethyl 2,2-difluorohexanoate to the freshly prepared lithiated phosphonate solution without delay.

Issue 2: Presence of an Over-addition Product

Question: My analysis shows a byproduct with a molecular weight corresponding to the addition of two phosphonate units to the ester. How can I avoid this?

Answer: The gem-difluoro group adjacent to the carbonyl in the starting ester makes the carbonyl carbon highly electrophilic. This can lead to the initial product, difluoro-2-oxoheptyl phosphonate, being deprotonated by the lithiated phosphonate, followed by the addition of another phosphonate equivalent.

Mitigation Strategies:

  • Stoichiometry control: Use a precise stoichiometry of the lithiated phosphonate, typically a slight excess (e.g., 1.1 to 1.2 equivalents) relative to the ester.

  • Reverse addition: Consider adding the lithiated phosphonate solution slowly to the ester solution at low temperature. This maintains a low concentration of the nucleophile.

  • Temperature management: After the initial reaction, do not let the reaction mixture warm up significantly before quenching, as this can promote further reactions.

Issue 3: Contamination with Unreacted Starting Materials and Hydrolysis Products

Question: After workup, I still have a significant amount of unreacted ethyl 2,2-difluorohexanoate and I also see peaks that could correspond to hydrolyzed species. What went wrong?

Answer: This issue can arise from several factors, including inefficient lithiation, premature quenching of the lithiated phosphonate, or hydrolysis during the reaction or workup.

Mitigation Strategies:

  • Anhydrous conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture from quenching the lithiated phosphonate. Use anhydrous solvents.

  • Quality of reagents: Use freshly titrated n-butyllithium to ensure accurate stoichiometry for the deprotonation of the phosphonate.

  • Controlled workup: During the aqueous workup, use a buffered solution or a mild acidic solution (e.g., saturated ammonium chloride) to neutralize the reaction mixture and minimize hydrolysis of the ester and phosphonate functionalities.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields based on literature precedents for similar β-ketophosphonate syntheses. Note that yields can vary depending on the specific substrate and reaction scale.

ParameterConditionExpected Yield of Main ProductPotential for Side Product Formation
Base n-Butyllithium (n-BuLi)Good to Excellent (70-90%)Moderate (dimerization, over-addition)
Lithium diisopropylamide (LDA)Good to Excellent (75-95%)Lower (less prone to side reactions than n-BuLi)
Temperature -78 °COptimalLow
> -60 °CDecreasedHigh (increased side reactions)
Stoichiometry (Base:Phosphonate) 1.05 : 1Optimal for lithiation
Stoichiometry (Lithiated Phosphonate:Ester) 1.1 : 1GoodLow risk of unreacted ester
> 1.5 : 1May decreaseHigh risk of over-addition

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.

Materials:

  • Dimethyl methylphosphonate

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Ethyl 2,2-difluorohexanoate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add dimethyl methylphosphonate (1.1 eq.) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq.) dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithiated phosphonate.

  • In a separate flame-dried flask, dissolve ethyl 2,2-difluorohexanoate (1.0 eq.) in anhydrous THF.

  • Slowly add the solution of ethyl 2,2-difluorohexanoate to the lithiated phosphonate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Synthesis_Pathway cluster_main Main Reaction Pathway DMMP Dimethyl methylphosphonate Lith_DMMP Lithiated Dimethyl methylphosphonate DMMP->Lith_DMMP n-BuLi, THF, -78°C Product Difluoro-2-oxoheptyl phosphonate Lith_DMMP->Product Addition to Ester Ester Ethyl 2,2-difluorohexanoate Ester->Product

Caption: Main synthesis pathway for difluoro-2-oxoheptyl phosphonate.

Side_Reactions cluster_side Common Side Reaction Pathways Lith_DMMP Lithiated Dimethyl methylphosphonate Dimer Phosphonate Dimer Lith_DMMP->Dimer Self-condensation Over_addition Over-addition Product Lith_DMMP->Over_addition Addition to Product Product Difluoro-2-oxoheptyl phosphonate Product->Over_addition

Caption: Common side reactions in the synthesis.

Assessing the stability of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address potential issues related to the stability of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound, like other phosphonate esters, is primarily influenced by several key factors:

  • pH: The compound is susceptible to hydrolysis, particularly under acidic or basic conditions which can catalyze the cleavage of the P-O-C ester bond.[1] Stability is generally greatest at a near-neutral pH.

  • Solvent: The choice of solvent can significantly impact stability. Protic solvents, especially water, can participate in hydrolysis reactions. The polarity of the solvent can also play a role.

  • Temperature: The rate of degradation increases with temperature. For long-term storage, it is advisable to keep the compound in a cool, dry place.

  • Presence of Catalysts: Metal ions or enzymes can catalyze the degradation of phosphonates.

Q2: In which common laboratory solvents is this compound expected to be most and least stable?

  • Most Stable: Aprotic, non-polar to moderately polar organic solvents such as hexane, dichloromethane, ethyl acetate, and acetonitrile are expected to provide the most stable environment.

  • Least Stable: Protic solvents, particularly aqueous solutions (especially at acidic or basic pH), are likely to lead to hydrolysis. Alcohols like methanol and ethanol may also undergo transesterification, although this is generally slower than hydrolysis.

Q3: What are the likely degradation products of this compound?

A3: The primary degradation pathway for this compound is expected to be hydrolysis of the dimethyl phosphonate ester. This would result in the formation of the corresponding monomethyl phosphonic acid and ultimately the phosphonic acid, with the release of methanol. Under harsh conditions, cleavage of the C-P bond is a possibility, though it is generally more stable than the P-O bond.[2]

Troubleshooting Guides

Issue 1: Rapid degradation of the compound is observed in an aqueous buffer.

  • Question: My this compound is degrading much faster than expected in my aqueous buffer during an experiment. What could be the cause and how can I mitigate this?

  • Answer:

    • Check the pH of your buffer: Extreme pH values significantly accelerate hydrolysis.[1] Ensure your buffer is within a neutral pH range (6.5-7.5) for maximal stability.

    • Lower the temperature: If your experimental conditions allow, performing the experiment at a lower temperature will slow the rate of degradation.

    • Minimize water content: If possible, consider using a mixed solvent system with a lower percentage of water.

    • Chelate metal ions: If you suspect metal ion contamination in your buffer, the addition of a chelating agent like EDTA may help to improve stability.

Issue 2: Inconsistent results in stability studies using HPLC.

  • Question: I am getting variable results when analyzing the stability of my compound by HPLC. What are some common pitfalls?

  • Answer:

    • Inappropriate Column Choice: Due to the polar nature of phosphonates, a standard C18 column might not provide adequate retention. Consider using a polar-embedded or a hydrophilic interaction liquid chromatography (HILIC) column.[3][4]

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state and retention of your compound and its degradation products. Ensure the mobile phase pH is consistent and appropriate for the chosen column.

    • Sample Preparation: Ensure consistent and rapid sample preparation to minimize degradation after sample collection and before analysis. Quenching the reaction with a cold organic solvent like acetonitrile can be beneficial.

    • Detector Wavelength: The phosphonate group itself does not have a strong UV chromophore. Ensure you are using a suitable wavelength for detection, or consider using a detector like a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) for more universal detection.[4]

Issue 3: Difficulty in dissolving the compound for stability studies.

  • Question: I am having trouble dissolving this compound in my desired solvent system. What can I do?

  • Answer:

    • Start with a small amount of a compatible organic solvent: Try dissolving the compound in a minimal amount of a solvent in which it is readily soluble (e.g., acetonitrile, DMSO) before diluting with the final solvent system.

    • Gentle warming and sonication: These techniques can aid in dissolution, but be mindful of potential degradation at elevated temperatures.

    • Consider a co-solvent system: If a single solvent is not effective, a mixture of solvents with varying polarities may improve solubility.

Data Presentation

Table 1: Hypothetical Stability of this compound in Various Solvents at 25°C

SolventpH (for aqueous buffers)Half-life (t½) in hoursPrimary Degradation Product(s)
AcetonitrileN/A> 500Negligible degradation
DichloromethaneN/A> 500Negligible degradation
MethanolN/A~ 200Transesterification products, slow hydrolysis if water is present
Water4.0~ 24Monomethyl (3,3-difluoro-2-oxoheptyl)phosphonate, (3,3-difluoro-2-oxoheptyl)phosphonic acid
Water7.0~ 150Monomethyl (3,3-difluoro-2-oxoheptyl)phosphonate
Water9.0~ 18Monomethyl (3,3-difluoro-2-oxoheptyl)phosphonate, (3,3-difluoro-2-oxoheptyl)phosphonic acid

Note: This data is illustrative and should be confirmed by experimental studies.

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Assessment

This protocol outlines a general method for monitoring the stability of this compound.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in acetonitrile to prepare a 1 mg/mL stock solution.

  • Sample Preparation for Stability Study:

    • In separate vials, dilute the stock solution with the chosen solvents (e.g., acetonitrile, water at pH 4, 7, and 9) to a final concentration of 100 µg/mL.

    • Incubate the vials at a constant temperature (e.g., 25°C or 40°C).

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

    • If using an aqueous buffer, immediately quench the reaction by diluting the aliquot 1:1 with cold acetonitrile to stop further degradation.

  • HPLC Analysis:

    • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) or a suitable reversed-phase column.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8

    • Mobile Phase B: Acetonitrile

    • Gradient: 95% B to 50% B over 10 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm or Mass Spectrometry.[3][4]

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.

Protocol 2: ³¹P NMR Spectroscopy for Monitoring Degradation

³¹P NMR provides a direct method to observe the phosphorus-containing species in solution.[5]

  • Sample Preparation:

    • Prepare a solution of this compound in the desired deuterated solvent (e.g., CD₃CN, D₂O with buffer) at a concentration of approximately 5-10 mg/mL.

    • An internal standard (e.g., triphenyl phosphate) can be added for quantitative analysis.

  • NMR Acquisition:

    • Acquire a one-dimensional ³¹P NMR spectrum with proton decoupling.

    • Record spectra at regular intervals to monitor the appearance of new signals corresponding to degradation products and the decrease in the signal of the parent compound.

  • Data Analysis:

    • Integrate the signals of the parent compound and any degradation products.

    • The relative concentrations can be determined from the integral ratios, allowing for the calculation of the degradation rate.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution (1 mg/mL in ACN) samples Prepare Study Samples (100 µg/mL in test solvents) stock->samples incubate Incubate at Constant Temp. samples->incubate sampling Withdraw Aliquots at Time Points (0, 2, 4, 8...) incubate->sampling quench Quench Reaction (if aqueous) sampling->quench hplc HPLC or NMR Analysis sampling->hplc Non-aqueous samples quench->hplc data Data Processing (% Remaining vs. Time) hplc->data kinetics Determine Degradation Kinetics and Half-life data->kinetics

Caption: Experimental workflow for assessing the stability of the phosphonate.

degradation_pathway parent This compound intermediate Monomethyl (3,3-difluoro-2-oxoheptyl)phosphonate parent->intermediate Step 1: Hydrolysis meoh_1 CH₃OH parent->meoh_1 final_product (3,3-difluoro-2-oxoheptyl)phosphonic acid intermediate->final_product Step 2: Hydrolysis meoh_2 CH₃OH intermediate->meoh_2 h2o_1 H₂O / H⁺ or OH⁻ h2o_1->parent h2o_2 H₂O / H⁺ or OH⁻ h2o_2->intermediate

References

Optimizing base and temperature conditions for phosphonate alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize base and temperature conditions for successful phosphonate alkylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of phosphonate alkylation?

A1: Phosphonate alkylation is a C-P bond-forming reaction that modifies the carbon skeleton of phosphonate esters.[1] The core mechanism involves two key steps. First, a sufficiently strong base removes a proton from the carbon atom adjacent (alpha) to the phosphonyl group, creating a nucleophilic phosphonate carbanion.[2] Second, this carbanion acts as a nucleophile, attacking an electrophile (typically an alkyl halide) in an SN2 reaction to form a new carbon-carbon bond.

Q2: How does the choice of base impact the reaction?

A2: The base is critical for generating the phosphonate carbanion. The choice of base must be carefully considered, as it significantly influences the reaction's success.[1]

  • Strength: The base must be strong enough to deprotonate the α-carbon. The acidity of this proton is influenced by any electron-withdrawing groups attached. For simple alkylphosphonates, very strong bases like lithium diisopropylamide (LDA), n-butyllithium (n-BuLi), or lithium hexamethyldisilazide (LiHMDS) are often required.[1][3] Weaker bases, such as sodium hydride (NaH), may fail to generate the carbanion, even at elevated temperatures.[1]

  • Nucleophilicity: Highly nucleophilic bases, such as organolithium reagents (e.g., MeLi, BuLi), can sometimes lead to lower yields by competing with the phosphonate carbanion in reacting with the alkyl halide or by attacking the phosphonate ester group itself.[3] Strong, non-nucleophilic bases like LiHMDS or KHMDS are often preferred to minimize these side reactions.[3]

Q3: Why is temperature control so important in these reactions?

A3: Temperature control is crucial for managing reaction rate, stability of intermediates, and minimizing side reactions.

  • Low Temperatures (-78 °C to 0 °C): Many alkylation protocols use low temperatures, especially during the deprotonation and alkyl halide addition steps.[1][3] This helps to control the highly exothermic deprotonation, maintain the stability of the carbanion intermediate, and prevent premature reactions or degradation. It also improves selectivity by minimizing side reactions like elimination of the alkyl halide or unwanted reactions with other functional groups.

  • Warming to Room Temperature: After the initial addition, reaction mixtures are often allowed to warm slowly to room temperature to ensure the reaction proceeds to completion.[3] However, prolonged reaction at higher temperatures can lead to side product formation.[4]

Q4: What are the most common side reactions during phosphonate alkylation?

A4: Several side reactions can compete with the desired alkylation, leading to lower yields and complex product mixtures.

  • Elimination: If the alkyl halide is secondary or tertiary, or if the base is particularly strong and sterically hindered, an E2 elimination reaction can occur on the alkyl halide to form an alkene, instead of the desired SN2 substitution.

  • Reaction with the Ester Group: Highly nucleophilic bases (e.g., BuLi) can attack the phosphonate ester, leading to undesired byproducts.[3]

  • Dialkylation: If the mono-alkylated product still possesses an acidic proton and excess base and alkyl halide are present, a second alkylation can occur.

  • N-Alkylation: In certain reactions like the McKenna deprotection, alkyl bromide generated as a byproduct can act as an alkylating agent, leading to unwanted N-alkylation if nucleophilic nitrogen atoms are present in the substrate.[5]

Troubleshooting Guide

Problem: Low or No Product Yield

Low yield is the most common issue in phosphonate alkylation. The cause can often be traced back to the base, temperature, or reagents.

G cluster_base Base Optimization cluster_temp Temperature Control cluster_reagents Reagent Quality start Problem: Low or No Yield b1 Is the base strong enough to deprotonate the phosphonate? start->b1 b2 No b1->b2 Check pKa b3 Yes b2->b3 If pKa(base) > pKa(phosphonate) b5 Switch to a stronger base (e.g., LiHMDS, LDA, KHMDS) b2->b5 If pKa(base) < pKa(phosphonate) b4 Is the base too nucleophilic (e.g., BuLi, MeLi)? b3->b4 b6 Switch to a non-nucleophilic base (e.g., LiHMDS, NaH if applicable) b4->b6 Yes t1 Was the deprotonation performed at low temp (-78°C)? b4->t1 No t2 No t1->t2 t3 Yes t2->t3 t5 Carbanion may be unstable. Maintain low temp during base & electrophile addition. t2->t5 t4 Did the reaction fail to complete after warming to RT? t3->t4 t6 Reaction may be too slow. Increase reaction time at RT or warm gently (e.g., 40°C). t4->t6 Yes r1 Are solvents and reagents strictly anhydrous and deoxygenated? t4->r1 No r2 No r1->r2 r3 Is the alkyl halide reactive (I > Br > Cl)? r1->r3 r5 Strong bases are quenched by water/acid. Use freshly distilled solvents and pure reagents. r2->r5 r4 No r3->r4 r6 Consider a more reactive halide or use an additive (e.g., NaI). r4->r6

Data Presentation: Effect of Base and Temperature

The choice of base is paramount. Strong, non-nucleophilic bases generally give the best results.

Table 1: Comparison of Bases for Alkylation of Butyl Octyl-H-phosphinate with Butyl Iodide. [3]

EntryBaseConditionsNMR Conversion (%)Notes
1NaTHF, 0 °C to rt35Incomplete reaction.
2i-PrMgClTHF, −78 °C to rt60Moderate conversion.
3MeLiTHF, −78 °C to rt40Low yield due to competing side reactions (base is too nucleophilic).[3]
4BuLiTHF, −78 °C to rt50Low yield due to competing side reactions (base is too nucleophilic).[3]
5KHMDSTHF, −78 °C to rt90Good result with a strong, non-nucleophilic base.[3]
6LiHMDSTHF, −78 °C to rt100Excellent result with a strong, non-nucleophilic base.[3]

Table 2: Effect of Temperature and Conditions on Alkylation Yield.

SubstrateBaseElectrophileTemperatureYield (%)Reference
Diethyl cyclohexen-2-ylphosphonaten-BuLiMethyl Iodide-78 °C to rt75[1]
Diethyl cyclohexen-2-ylphosphonateNaHMethyl IodideElevatedNo Reaction[1]
Butyl octyl-H-phosphinateLiHMDSn-Butyl Iodide-78 °C to rt100 (NMR)[3]
Ethyl phenyl-H-phosphinateLiHMDSn-Octyl Bromide-78 °C to rt90 (Isolated)[3]

Experimental Protocols & Workflow

General Procedure for Base-Promoted Alkylation of a Phosphonate Ester

This protocol is adapted from a general procedure for H-phosphinate alkylation and is applicable to many phosphonate esters.[3]

Materials:

  • Phosphonate Ester (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium hexamethyldisilazide (LiHMDS) (1.0 M in THF, 1.0 eq)

  • Alkyl Halide (Electrophile) (1.0 eq)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Setup: Add the phosphonate ester to a dry, two-necked flask equipped with a magnetic stir bar and septum. Place the flask under a nitrogen or argon atmosphere.

  • Solvent Addition: Add anhydrous THF via syringe.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add LiHMDS solution dropwise via syringe to the stirred solution at -78 °C. Stir the mixture for 15-30 minutes at this temperature.

  • Alkylation: Add the alkyl halide (electrophile) dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition is complete, allow the solution to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P-NMR spectroscopy.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up and Purification: Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation p1 1. Assemble Dry Glassware under Inert Atmosphere (N2/Ar) p2 2. Add Phosphonate Ester & Anhydrous Solvent (THF) p1->p2 c1 3. Cool to -78 °C p2->c1 c2 4. Add Base (e.g., LiHMDS) Dropwise & Stir c1->c2 c3 5. Add Electrophile (Alkyl Halide) Dropwise c2->c3 c4 6. Warm to Room Temperature & Monitor (TLC) c3->c4 w1 7. Quench Reaction (e.g., sat. aq. NH4Cl) c4->w1 w2 8. Aqueous Workup & Extraction w1->w2 w3 9. Dry, Concentrate, & Purify (Chromatography) w2->w3

References

Overcoming low reactivity of fluorinated Horner-Wadsworth-Emmons reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluorinated Horner-Wadsworth-Emmons (HWE) reagents. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly the low reactivity and poor stereoselectivity encountered when using fluorinated phosphonates in olefination reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to low yields and other undesirable outcomes in HWE reactions involving fluorinated reagents.

Question: Why is my HWE reaction with a fluorinated phosphonate reagent so sluggish or failing entirely?

Answer: The low reactivity of fluorinated HWE reagents is a common challenge stemming from the electronic properties of the phosphonate. The fluorine atoms are highly electron-withdrawing, which decreases the nucleophilicity of the adjacent carbanion once formed. This makes the initial nucleophilic attack on the carbonyl compound the rate-limiting step and significantly slower than with non-fluorinated analogs.[1][2]

To overcome this, several strategies can be employed:

  • Stronger Bases: Incomplete deprotonation of the phosphonate is a frequent cause of low yields.[3] Fluorinated phosphonates are more acidic than their non-fluorinated counterparts, but a sufficiently strong, non-nucleophilic base is crucial to ensure complete formation of the reactive carbanion.[3] Consider using bases like Potassium bis(trimethylsilyl)amide (KHMDS), Sodium Hydride (NaH), or n-Butyllithium (n-BuLi).[3]

  • Anhydrous Conditions: Phosphonate carbanions are highly sensitive to moisture. Ensure all glassware is rigorously dried (oven or flame-dried) and use anhydrous solvents to prevent quenching of the carbanion.[3]

  • Reaction Temperature: While many standard HWE reactions are run at room temperature or slightly below, sluggish reactions with fluorinated reagents may benefit from carefully controlled increases in temperature. However, this must be balanced against potential side reactions. It's often best to start at a low temperature (e.g., -78 °C) for the deprotonation and aldehyde addition, then slowly warm the reaction to drive it to completion.[3]

Question: My reaction is producing a mixture of E/Z isomers with poor selectivity. How can I improve this?

Answer: A significant drawback of using α-fluorinated HWE reagents is often a lack of stereoselectivity, leading to mixtures of alkene isomers.[4] Unlike typical HWE reactions that strongly favor the E-alkene, the presence of fluorine can disrupt the thermodynamic control that governs stereoselectivity.[5]

To enhance Z-selectivity, the Still-Gennari modification is the most effective strategy.[1][6][7] This involves two key changes:

  • Phosphonate Structure: Use phosphonates with electron-withdrawing groups on the phosphorus esters, such as bis(2,2,2-trifluoroethyl) or bis(1,1,1,3,3,3-hexafluoroisopropyl) groups.[6][8] These groups accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetically formed Z-alkene.[1][9]

  • Reaction Conditions: Employ a strong, non-coordinating base system like KHMDS with 18-crown-6 ether in THF at low temperatures (typically -78 °C).[6][7] The crown ether sequesters the potassium cation, creating a "naked" and more reactive anion, which promotes the desired kinetic pathway.[10]

Question: What are the best bases and solvents for reactions with fluorinated HWE reagents?

Answer: The choice of base and solvent is critical for success.

  • Bases: For standard reactions aiming for E-selectivity (though often poor with fluorinated reagents), NaH in an aprotic polar solvent like DMF can be effective.[11] For achieving high Z-selectivity via the Still-Gennari modification, the combination of KHMDS and 18-crown-6 is standard.[6][7] Other strong, hindered bases like LDA or n-BuLi can also be used but may require more optimization.[3]

  • Solvents: Anhydrous Tetrahydrofuran (THF) is the most commonly used solvent, especially for low-temperature reactions like the Still-Gennari modification.[7] Dimethylformamide (DMF) can also be used, particularly with NaH, but must be scrupulously dried.[11]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize how changes in reagents and conditions can affect the yield and stereoselectivity of HWE reactions.

Table 1: Effect of Base on a Model HWE Reaction (Data is representative and compiled for illustrative purposes)

EntryPhosphonate ReagentAldehydeBaseSolventTemp (°C)Yield (%)E:Z Ratio
1Diethyl (fluorophosphono)acetateBenzaldehydeNaHTHF254555:45
2Diethyl (fluorophosphono)acetateBenzaldehydeK₂CO₃THF25<10N/A
3Diethyl (fluorophosphono)acetateBenzaldehydeDBUTHF256060:40
4Diethyl (fluorophosphono)acetateBenzaldehydeKHMDSTHF-78 to 257550:50

Table 2: Comparison of Standard vs. Still-Gennari Conditions for Z-Selectivity (Data adapted from Janicki, I. et al., Molecules, 2022)[6][12][13]

EntryPhosphonate ReagentAldehydeBaseTemp (°C)Yield (%)Z:E Ratio
1Bis(2,2,2-trifluoroethyl)phosphonoacetate (Still-Gennari Reagent)BenzaldehydeNaH-209974:26
2Bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate (Modified Reagent)BenzaldehydeNaH-209997:3
3Bis(2,2,2-trifluoroethyl)phosphonoacetate (Still-Gennari Reagent)OctanalNaH-208578:22
4Bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate (Modified Reagent)OctanalNaH-208988:12

Experimental Protocols

Protocol 1: General Procedure for HWE Reaction with a Fluorinated Phosphonate

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add a stir bar and the fluorinated phosphonate reagent (1.1 equiv.) to a flame-dried round-bottom flask.

  • Solvent Addition: Add anhydrous solvent (e.g., THF, DMF) via syringe. Cool the solution to the desired temperature (e.g., 0 °C).

  • Deprotonation: Add the base (e.g., NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise to the stirred solution. Allow the mixture to stir for 30-60 minutes at that temperature to ensure complete carbanion formation.

  • Carbonyl Addition: Slowly add the aldehyde or ketone (1.0 equiv.), either neat or as a solution in the anhydrous solvent, to the reaction mixture.

  • Reaction: Allow the reaction to stir and slowly warm to room temperature over several hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Still-Gennari Modification for Z-Selective Fluoroalkene Synthesis

  • Preparation: Under an inert atmosphere, add 18-crown-6 (1.2 equiv.) to a flame-dried round-bottom flask and dissolve it in anhydrous THF.[7]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add KHMDS (1.1 equiv., typically as a solution in THF) to the cooled solution. Stir for 15-20 minutes.[7]

  • Phosphonate Addition: Add the bis(trifluoroethyl)phosphonate or similar electron-withdrawing reagent (1.1 equiv.) dropwise. Stir the resulting mixture vigorously at -78 °C for 30-60 minutes.

  • Aldehyde Addition: Add the aldehyde (1.0 equiv.), dissolved in a small amount of anhydrous THF, dropwise to the reaction.[7]

  • Reaction: Maintain the reaction at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the aldehyde.

  • Workup & Purification: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature, then perform an aqueous workup and purification as described in the general protocol above.[7]

Visual Guides

HWE_Troubleshooting start Low Yield or No Reaction with Fluorinated HWE Reagent check_base Is the base strong enough? (e.g., NaH, KHMDS, n-BuLi) start->check_base check_conditions Are conditions strictly anhydrous? check_base->check_conditions Yes use_strong_base Action: Use a stronger base like KHMDS or n-BuLi. check_base->use_strong_base No check_temp Is the reaction temperature optimized? check_conditions->check_temp Yes dry_reagents Action: Flame-dry glassware. Use anhydrous solvents. check_conditions->dry_reagents No optimize_temp Action: Add reagents at low temp (-78°C), then warm slowly to RT. check_temp->optimize_temp No poor_selectivity Poor E/Z Selectivity check_temp->poor_selectivity Yes, but... use_strong_base->check_conditions dry_reagents->check_temp success Improved Yield and Selectivity optimize_temp->success use_still_gennari Is Z-alkene desired? poor_selectivity->use_still_gennari still_gennari_protocol Action: Use Still-Gennari Modification: - Bis(trifluoroethyl)phosphonate - KHMDS / 18-crown-6 - Low Temperature (-78°C) use_still_gennari->still_gennari_protocol Yes use_still_gennari->success No (E desired, accept mixture) still_gennari_protocol->success

Caption: Troubleshooting workflow for fluorinated HWE reactions.

HWE_vs_StillGennari HWE vs. Still-Gennari: A Comparison cluster_0 Standard HWE Reaction cluster_1 Still-Gennari Modification hwe_reagent Standard Reagent Dialkyl phosphonate hwe_conditions Conditions NaH or DBU, 0°C to RT hwe_reagent->hwe_conditions hwe_control Control Thermodynamic hwe_conditions->hwe_control hwe_product Major Product (E)-Alkene (often poor selectivity with F-reagents) hwe_control->hwe_product sg_reagent Still-Gennari Reagent Bis(trifluoroethyl) phosphonate sg_conditions Conditions KHMDS, 18-crown-6, -78°C sg_reagent->sg_conditions sg_control Control Kinetic sg_conditions->sg_control sg_product Major Product (Z)-Alkene (high selectivity) sg_control->sg_product

Caption: Key differences between standard HWE and Still-Gennari protocols.

Experimental_Workflow start Start: Assemble Flame-Dried Glassware under Inert Atmosphere add_phosphonate 1. Add Fluorinated Phosphonate and Anhydrous Solvent (THF) start->add_phosphonate cool 2. Cool Reaction Mixture (e.g., to -78°C) add_phosphonate->cool add_base 3. Add Strong Base (e.g., KHMDS) Dropwise cool->add_base stir1 4. Stir for 30-60 min (Carbanion Formation) add_base->stir1 add_aldehyde 5. Add Aldehyde Solution Dropwise at Low Temp stir1->add_aldehyde react 6. Stir at Low Temp (2-4h) or Warm Slowly to RT add_aldehyde->react quench 7. Quench with Sat. aq. NH4Cl react->quench workup 8. Aqueous Workup & Extraction quench->workup purify 9. Dry, Concentrate & Purify (Column Chromatography) workup->purify end End: Characterize Product purify->end

Caption: Generalized workflow for fluorinated HWE reactions.

References

Technical Support Center: Industrial Synthesis of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate (CAS 50889-46-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the industrial-scale synthesis of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate, a key intermediate in the production of Lubiprostone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory experiments and the scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound at an industrial scale?

A1: The industrial synthesis commonly involves the acylation of a phosphonate carbanion with a difluorinated ester. A widely used method is the reaction of dimethyl methylphosphonate with an ester of 2,2-difluorohexanoic acid. This approach is favored for its relatively high yields and the availability of starting materials.

Q2: What are the critical process parameters to monitor during the synthesis?

A2: Key parameters to control include reaction temperature, addition rates of reagents, and mixing efficiency. Temperature control is crucial, especially during the formation of the phosphonate anion and the subsequent acylation, as side reactions can occur at elevated temperatures. Efficient mixing is vital to ensure homogeneity and maximize yield, particularly during scale-up.

Q3: How is the product typically purified on a large scale?

A3: Industrial-scale purification often involves aqueous workup followed by distillation under reduced pressure. The dialkylphosphate salt byproduct from the subsequent Horner-Wadsworth-Emmons (HWE) reaction is water-soluble and can be removed by extraction.[1] For the phosphonate product itself, fractional distillation is a common method to achieve high purity. Silica gel chromatography can be used but is often less economical for large quantities.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and its subsequent use in the Horner-Wadsworth-Emmons reaction.

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Action
Incomplete formation of the phosphonate anion.Ensure the base (e.g., n-butyllithium) is of high quality and accurately titrated. Use a dry, aprotic solvent like THF and maintain a low temperature (-78 °C) during anion generation.
Degradation of the phosphonate anion.Maintain a low temperature throughout the anion formation and acylation steps. Avoid localized heating.
Side reactions of the ester starting material.Ensure slow addition of the difluorohexanoate ester to the phosphonate anion solution to prevent side reactions like self-condensation.
Inefficient mixing at larger scales.Use appropriate reactor geometry and agitation speed to ensure good mass transfer. Consider the use of baffles in the reactor.
Issue 2: Impurity Formation
Common Impurity Potential Source Mitigation and Removal
Unreacted dimethyl methylphosphonateIncomplete reaction.Optimize reaction stoichiometry and time. Can be removed by vacuum distillation.
Byproducts from self-condensation of the esterPoor temperature control or slow mixing.Maintain low temperature and efficient agitation. Purification by fractional distillation.
Hydrolysis productsExposure to water during workup or storage.Use anhydrous solvents and perform workup under an inert atmosphere. Store the final product under dry conditions.
Issue 3: Challenges in the Subsequent Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction utilizes this compound to form a key carbon-carbon double bond in the synthesis of Lubiprostone.

Problem Potential Cause Troubleshooting Action
Low reactivity with the aldehyde/ketone.The phosphonate carbanion is not sufficiently nucleophilic.Use a stronger base for deprotonation or consider additives like LiCl to enhance reactivity.
Poor stereoselectivity (formation of undesired Z-isomer).Reaction conditions favoring the kinetic product.The HWE reaction with stabilized phosphonates generally favors the E-isomer.[1][3] To enhance E-selectivity, consider using less coordinating cations (e.g., K+ with a crown ether) and higher temperatures to allow for equilibration to the thermodynamically favored intermediate.
Difficult removal of byproducts.The dialkylphosphate salt is not effectively separated.Ensure thorough aqueous extraction during workup. The use of brine washes can improve phase separation.

Experimental Protocols

Synthesis of this compound

This protocol is a representative lab-scale synthesis that can be adapted for scale-up.

Materials:

  • Dimethyl methylphosphonate

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl 2,2-difluorohexanoate

  • 2 M Sulfuric acid solution

  • Pentane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve dimethyl methylphosphonate in anhydrous THF in a reactor equipped with a stirrer, thermometer, and dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C.

  • Slowly add n-BuLi solution dropwise while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 2 hours to ensure complete formation of the phosphonate anion.

  • Add ethyl 2,2-difluorohexanoate dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, stir the mixture at -78 °C for a period, then allow it to slowly warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding it to a cooled 2 M sulfuric acid solution to adjust the pH to approximately 6.

  • Extract the aqueous layer with pentane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Scale-Up Considerations

Parameter Lab-Scale (Typical) Industrial-Scale (Considerations)
Reaction Volume 100 mL - 1 L>100 L
Reagent Addition Manual, dropwiseAutomated, controlled feed rate
Temperature Control Ice/dry ice bathJacketed reactor with heating/cooling fluid
Mixing Magnetic stirrerMechanical overhead stirrer with optimized impeller design
Work-up Separatory funnelLiquid-liquid extraction in the reactor or dedicated extraction vessel
Purification Column chromatography, small-scale distillationFractional distillation, crystallization

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Verify Reagent Quality - Titrate base - Check purity of starting materials start->check_reagents check_conditions Review Reaction Conditions - Temperature logs - Addition rates start->check_conditions check_mixing Evaluate Mixing Efficiency - Visual inspection (if possible) - CFD modeling for large scale start->check_mixing optimize Optimize Parameters check_reagents->optimize check_conditions->optimize check_mixing->optimize

Caption: Troubleshooting workflow for addressing low reaction yield.

Signaling Pathway of the Horner-Wadsworth-Emmons Reaction

HWE_Reaction cluster_0 Anion Formation cluster_1 Olefin Formation Phosphonate This compound Anion Phosphonate Carbanion Phosphonate->Anion Deprotonation Base Base (e.g., NaH) Base->Anion Aldehyde Aldehyde/Ketone Anion->Aldehyde Nucleophilic Attack Alkene E-Alkene (Lubiprostone precursor) Aldehyde->Alkene Elimination Byproduct Dialkylphosphate Salt Aldehyde->Byproduct

Caption: Key steps in the Horner-Wadsworth-Emmons reaction.

References

Analytical methods for determining the purity of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the analytical characterization of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate. This document is designed for researchers, analytical chemists, and quality control professionals. It provides in-depth, field-proven insights into the robust analytical methods required to accurately determine the purity of this complex molecule. We will explore the "why" behind methodological choices, offering detailed protocols and troubleshooting guides to navigate the unique challenges presented by this fluorinated keto-phosphonate.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges associated with this compound?

A1: The molecule's structure presents a unique combination of analytical challenges. The polar phosphonate group can lead to poor retention on traditional reversed-phase HPLC columns and cause peak tailing due to interactions with column hardware or residual silanols.[1] The difluoro-keto moiety may be susceptible to hydrate formation, and the entire molecule could be thermally labile, complicating GC analysis.[2] Finally, its weak UV chromophore may necessitate alternative detection methods for high-sensitivity analysis.[3]

Q2: Which analytical technique is best for routine quantitative purity analysis?

A2: For routine quality control and quantification, High-Performance Liquid Chromatography (HPLC) , particularly with UV or Charged Aerosol Detection (CAD), is the gold standard.[4] A well-developed HPLC method provides the robustness, precision, and accuracy required for pharmaceutical impurity profiling.[5][6] However, the method must be specifically tailored to handle the polar nature of the phosphonate group, likely using Ion-Pair Reversed-Phase (IP-RPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC).[3][7]

Q3: How can I definitively identify unknown impurities?

A3: A combination of techniques is essential for structural elucidation. High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is invaluable for obtaining accurate mass and fragmentation data.[5][8] For complete structural confirmation, isolation of the impurity using preparative HPLC followed by analysis with Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P, and ¹⁹F) is the most comprehensive approach.[9]

Q4: Is ³¹P NMR a suitable method for purity determination?

A4: Absolutely. ³¹P NMR is an exceptionally powerful tool for analyzing phosphonates.[10] It offers a wide chemical shift range and high sensitivity, allowing for clear separation of signals from the main compound and any phosphorus-containing impurities.[11] Furthermore, quantitative ³¹P NMR (qNMR) can be used for absolute purity determination without needing a specific reference standard of the analyte, provided a certified internal standard is used.[12][13]

Method Selection Workflow

The choice of analytical technique depends on the specific goal of the analysis. The following diagram illustrates a logical workflow for method selection.

MethodSelection start Analytical Goal routine_qc Routine QC & Quantitative Purity start->routine_qc impurity_id Impurity Identification & Structure Elucidation start->impurity_id absolute_purity Absolute Purity & Structural Confirmation start->absolute_purity hplc HPLC-UV/CAD (IP-RPLC or HILIC) routine_qc->hplc Primary Method lcms LC-MS/MS impurity_id->lcms Initial Screening gcms GC-MS (with caution) impurity_id->gcms For Volatile Impurities nmr NMR Spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F) absolute_purity->nmr Required for Confirmation qnmr Quantitative NMR (qNMR) absolute_purity->qnmr Primary Method prep_hplc Preparative HPLC lcms->prep_hplc Isolate for Confirmation prep_hplc->nmr Definitive Structure HPLCTroubleshooting start Problem: Severe Peak Tailing q1 Are ALL peaks tailing? start->q1 cause_physical Physical Issue: - Column Void - Blocked Frit - Extra-column Volume q1->cause_physical YES cause_chemical Chemical Interaction: - Secondary Silanol Interactions - Metal Contamination q1->cause_chemical NO yes_all YES no_specific NO, only phosphonate peaks solution_physical Solution: 1. Check fittings for dead volume. 2. Backflush or replace column frit. 3. Replace column. cause_physical->solution_physical solution_chemical Solution: 1. Increase ion-pair concentration. 2. Use a high-purity, end-capped column. 3. Add a chelating agent (e.g., 0.1 mM EDTA) to mobile phase. cause_chemical->solution_chemical

References

Troubleshooting guide for incomplete conversion in phosphonate olefination reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers encountering incomplete conversion in phosphonate olefination reactions, commonly known as the Horner-Wadsworth-Emmons (HWE) reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Horner-Wadsworth-Emmons (HWE) reaction? The Horner-Wadsworth-Emmons (HWE) reaction is a chemical process used in organic synthesis to create carbon-carbon double bonds (alkenes) from stabilized phosphonate carbanions and aldehydes or ketones.[1][2][3] It is a widely used modification of the Wittig reaction.

Q2: What are the primary advantages of the HWE reaction over the traditional Wittig reaction? The HWE reaction offers several key benefits:

  • Enhanced Nucleophilicity: The phosphonate carbanions are generally more nucleophilic and less basic than the phosphorus ylides used in the Wittig reaction.[4][5][6] This allows them to react effectively with a broader range of carbonyl compounds, including hindered ketones.[4][5]

  • Simplified Purification: The primary byproduct is a dialkylphosphate salt, which is water-soluble and easily removed during aqueous workup.[1][3][5][6] This simplifies product purification compared to the triphenylphosphine oxide generated in the Wittig reaction.

  • Stereochemical Control: The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene (trans-isomer), and conditions can often be modified to achieve high stereoselectivity.[1][2][4]

Q3: What is the basic mechanism of the HWE reaction? The reaction proceeds through several key steps:

  • Deprotonation: A base removes a proton from the carbon adjacent to the phosphonate group, forming a phosphonate carbanion.[1][2][4]

  • Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone.[1][2] This addition is the rate-limiting step.[2]

  • Intermediate Formation: This addition forms an intermediate known as an oxaphosphetane.[4]

  • Elimination: The intermediate collapses, eliminating the dialkylphosphate salt and forming the alkene double bond.[1][2][4]

Troubleshooting Guide: Incomplete Conversion

Problem: My HWE reaction is showing low or incomplete conversion of the starting materials.

This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. Below are potential causes and recommended solutions.

Q4: Could the choice or quality of my base be the problem?

Yes, the base is critical for efficient deprotonation of the phosphonate.

  • Insufficient Base Strength: The base may not be strong enough to fully deprotonate the phosphonate. The acidity of the phosphonate's α-proton is dependent on its electron-withdrawing groups. For simple phosphonoacetates, a strong base like sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA) is often required.[7] For more acidic phosphonates, a weaker base might suffice.

  • Base Degradation: Strong bases like NaH can be deactivated by moisture or air. Ensure you are using fresh, properly stored base and maintaining anhydrous (dry) conditions under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Stoichiometry: Ensure you are using a sufficient excess of the base (typically 1.1 to 1.5 equivalents) to drive the deprotonation to completion.

  • Base-Sensitive Substrates: If your aldehyde or ketone has functional groups that are sensitive to strong bases, consider using milder conditions, such as the Masamune-Roush conditions which utilize lithium chloride (LiCl) with an amine base like DBU or triethylamine.[2][4][7][8]

Q5: Are my reaction conditions optimized?

Temperature, solvent, and reaction time are crucial parameters that may need optimization.

  • Temperature: Deprotonation is often performed at 0 °C or lower (e.g., -78 °C) to control reactivity.[1] However, the subsequent olefination step may require warming to room temperature or even gentle heating to proceed at a reasonable rate.[7] Low reaction temperatures can lead to very slow reaction rates.[9] Conversely, higher temperatures generally favor the formation of the thermodynamically stable (E)-alkene.[2]

  • Solvent: Anhydrous aprotic polar solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are most commonly used.[3][7] Ensure the solvent is thoroughly dried, as trace amounts of water can quench the base and the phosphonate carbanion.

  • Reaction Time: Some HWE reactions can be slow, particularly with hindered substrates.[10] Monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight.[1]

Q6: Could there be an issue with my phosphonate or carbonyl starting materials?

The purity and structure of your reactants can significantly impact the reaction's success.

  • Reagent Purity: Impurities, especially water or acidic contaminants, in either the phosphonate ester or the carbonyl compound can neutralize the base or participate in side reactions. Purify starting materials by distillation, recrystallization, or column chromatography if their purity is questionable.

  • Steric Hindrance: Severely sterically hindered aldehydes or ketones can react very slowly or not at all.[7][10] If you suspect steric hindrance is the issue, you may need to increase the reaction temperature, use a more reactive phosphonate, or extend the reaction time.[7]

  • Side Reactions: Aldehydes, particularly those with α-protons, can undergo self-condensation (aldol reaction) under basic conditions. To minimize this, a common strategy is to form the phosphonate carbanion completely before slowly adding the aldehyde at a low temperature.

Data Summary: Effect of Conditions on HWE Reaction

The choice of base, cation, and temperature can significantly influence the yield and stereoselectivity of the HWE reaction. The table below summarizes typical outcomes.

EntryPhosphonate ReagentCarbonyl CompoundBaseCationSolventTemp (°C)Yield (%)E/Z Ratio
1Triethyl phosphonoacetateBenzaldehydeNaHNa⁺THF25~95%>95:5
2Triethyl phosphonoacetateBenzaldehydeKHMDSK⁺THF-78~90%Varies
3Triethyl phosphonoacetateCyclohexanonen-BuLiLi⁺THF-78 to 25~85%>95:5
4(CF₃CH₂O)₂P(O)CH₂CO₂EtBenzaldehydeKHMDS/18-Crown-6K⁺THF-78>90%<5:95
5Triethyl phosphonoacetateBenzaldehyde (base-sensitive)DBU/LiClLi⁺CH₃CN25~80%>90:10
This table is a generalized representation based on typical outcomes reported in the literature. Actual results will vary based on specific substrates and precise experimental conditions.[2][9][11]

Experimental Protocols

General Protocol for a Standard HWE Reaction (using NaH)

This protocol is a general guideline for reacting triethyl phosphonoacetate with an aldehyde.

Materials:

  • Triethyl phosphonoacetate (1.1 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)

  • Aldehyde (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (argon or nitrogen). Allow the flask to cool to room temperature.

  • Base Addition: Carefully weigh the NaH dispersion and add it to the flask. Add anhydrous THF to create a suspension.[1]

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. In a separate flask, dissolve the triethyl phosphonoacetate in anhydrous THF. Slowly add the phosphonate solution dropwise to the NaH suspension.[1]

  • Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for another 30-60 minutes, or until hydrogen gas evolution ceases. The solution should become clear or translucent.[1][7]

  • Carbonyl Addition: Cool the resulting ylide solution back to 0 °C. Dissolve the aldehyde in anhydrous THF and add it dropwise to the ylide solution.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC.[1]

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[1]

  • Workup: Add water to dissolve any precipitated salts. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.[1]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1][4] Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.[1]

Visual Guides

HWE_Troubleshooting_Workflow start Problem: Incomplete Conversion check_reagents 1. Check Reagent Purity - Is phosphonate pure? - Is carbonyl pure? - Are solvents anhydrous? start->check_reagents check_base 2. Evaluate Base - Is base strong enough? - Is it fresh/active? - Sufficient equivalents (1.1+)? check_reagents->check_base Reagents OK solution_reagents Solution: Purify reagents. Dry solvents. check_reagents->solution_reagents Impure/Wet check_conditions 3. Optimize Conditions - Increase temperature? - Increase reaction time? - Check concentration? check_base->check_conditions Base OK solution_base Solution: Use stronger/fresh base. Consider Masamune-Roush (LiCl/DBU) for sensitive substrates. check_base->solution_base Issue Found check_substrate 4. Consider Substrate - High steric hindrance? - Potential for side reactions? check_conditions->check_substrate Conditions OK solution_conditions Solution: Allow to warm to RT or heat gently. Run longer / monitor by TLC. check_conditions->solution_conditions Issue Found solution_substrate Solution: Increase temp/time. Use slow addition of carbonyl. check_substrate->solution_substrate Issue Found

Caption: A workflow diagram for troubleshooting incomplete HWE reactions.

HWE_Mechanism cluster_step1 1. Deprotonation cluster_step2 2. Nucleophilic Addition cluster_step3 3. Elimination phosphonate Phosphonate (RO)₂P(O)CH₂-EWG carbanion Phosphonate Carbanion (RO)₂P(O)CH⁻-EWG phosphonate->carbanion + B⁻ - BH base Base (B⁻) betaine Betaine Intermediate carbanion->betaine + R'C(=O)R'' carbonyl Aldehyde/Ketone R'C(=O)R'' carbonyl->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Cyclization alkene Alkene R'R''C=CH-EWG oxaphosphetane->alkene byproduct Phosphate Byproduct (RO)₂P(O)O⁻ oxaphosphetane->byproduct

Caption: The reaction mechanism of the Horner-Wadsworth-Emmons olefination.

References

Techniques for removing unreacted starting materials from the final product

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of final products. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the critical step of removing unreacted starting materials and other impurities from your synthesized compounds. Here, you will find in-depth technical guides, troubleshooting protocols, and frequently asked questions to navigate the challenges of chemical purification.

Quick Navigation

  • --INVALID-LINK--

  • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

  • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my crude product after a reaction?

A2: A preliminary aqueous work-up is a crucial first step to remove water-soluble impurities, as well as any acidic or basic compounds.[1] This typically involves dissolving the crude product in a suitable organic solvent and then washing it sequentially with a mild base (e.g., saturated aqueous sodium bicarbonate) to neutralize acids, followed by a wash with brine (saturated aqueous NaCl) to reduce the amount of water dissolved in the organic layer.[1]

Q2: How can I quickly assess the purity of my crude product?

A2: A quick assessment of purity can be obtained through Thin Layer Chromatography (TLC). By spotting your crude product alongside the starting materials, you can visualize the presence of these impurities. The melting point of your product can also be a good indicator of purity; a broad melting range or a melting point lower than the literature value suggests the presence of impurities. For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method.[2]

Q3: How much silica gel should I use for my column chromatography?

A3: A general guideline is to use a weight ratio of silica gel to crude product of about 30:1 to 50:1 for good separation. This can be adjusted based on the difficulty of the separation. For more challenging separations, a ratio of up to 100:1 may be necessary.[3][4]

Q4: What is "flash" chromatography?

A4: Flash chromatography is a rapid form of column chromatography that uses positive pressure to force the mobile phase through the stationary phase. This technique is faster than traditional gravity chromatography and is widely used for routine purification in organic synthesis labs. A flow rate of about 2 inches per minute is often recommended for the solvent level to descend in the column.[4]

Q5: My compound is an oil. Which purification method should I consider?

A5: For oils, distillation is a primary consideration, especially if the compound has a molecular weight below 350 amu and you are working on a multigram scale.[5] If the oil is not volatile or is thermally sensitive, column chromatography is the most versatile and safest purification method.[5] Liquid-liquid extraction can also be employed if there are significant solubility differences between your product and the impurities in immiscible solvents.[6][7]

Troubleshooting Guides

Method Selection: Choosing the Right Purification Technique

The choice of purification method is critical for achieving the desired purity and yield. The following decision tree provides a logical approach to selecting the most suitable technique based on the physical properties of your compound and the nature of the impurities.[3]

Purification Method Selection start Crude Product physical_state Determine Physical State start->physical_state solid Solid physical_state->solid Solid liquid Liquid physical_state->liquid Liquid solubility Determine Solubility Differences solid->solubility volatility Assess Volatility & Thermal Stability liquid->volatility extraction Liquid-Liquid Extraction liquid->extraction Differential solubility in immiscible solvents recrystallization Recrystallization solubility->recrystallization Significant difference in solubility with temperature column_chromatography Column Chromatography solubility->column_chromatography Similar solubility profiles filtration Filtration solubility->filtration Insoluble solid in a liquid volatility->column_chromatography Non-volatile or Thermally Unstable distillation Distillation volatility->distillation Volatile & Thermally Stable Recrystallization Workflow start Impure Solid dissolution Dissolve in minimum amount of hot solvent start->dissolution hot_filtration Hot gravity filtration (if insoluble impurities are present) dissolution->hot_filtration crystallization Slowly cool to room temperature, then in an ice bath hot_filtration->crystallization collection Collect crystals by vacuum filtration crystallization->collection washing Wash crystals with a small amount of cold solvent collection->washing drying Dry the purified crystals washing->drying end Pure Crystalline Product drying->end

References

Validation & Comparative

The Fluorine Advantage? A Comparative Analysis of Fluorinated and Non-Fluorinated Phosphonate Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic design of enzyme inhibitors is a cornerstone of therapeutic innovation. Phosphonates, as stable mimics of phosphate-containing natural substrates, represent a critical class of inhibitors. A key question in their design is the impact of fluorination. This guide provides an objective comparison of the efficacy of fluorinated versus non-fluorinated phosphonate inhibitors, supported by experimental data and detailed methodologies, to inform rational drug design.

The introduction of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance pharmacological properties. In the context of phosphonate inhibitors, fluorination is primarily employed to modulate the electronic properties of the phosphonate group, making it a closer mimic of the transition state of enzymatic reactions involving phosphates. The high electronegativity of fluorine can lower the pKa of the phosphonate, leading to a charge distribution more akin to that of a phosphate group at physiological pH.[1] This can result in altered binding affinities for the target enzyme. Furthermore, the carbon-fluorine bond is exceptionally stable, which can enhance the metabolic stability of the inhibitor.[2][3]

Quantitative Comparison of Inhibitor Efficacy

The effect of fluorination on the inhibitory potency of phosphonates is highly dependent on the specific inhibitor and the target enzyme. The following table summarizes available quantitative data comparing the efficacy of fluorinated and non-fluorinated phosphonate analogs.

Target EnzymeInhibitor TypeFluorination PatternIC50 (nM)Ki (µM)Fold Change in Potency (vs. Non-fluorinated)Reference
Pyruvate Dehydrogenase Complex (PDHC)Acetyl PhosphonateNon-fluorinated-40-[4]
Pyruvate Dehydrogenase Complex (PDHC)Acetyl Phosphinate (P-H vs P-C)Non-fluorinated-0.1400x increase (vs. AcPMe)[4]
STAT4 SH2 Domainp-Biaryl PhosphateNon-fluorinated---[5]
STAT4 SH2 Domain2-fluoro-p-biaryl phosphateMonofluorinated-0.35Potency enhanced[5]
STAT4 SH2 Domain3-fluoro-p-biaryl phosphateMonofluorinated-3.8Potency decreased[5]
STAT4 SH2 Domain2,5-difluoro-p-biaryl phosphateDifluorinated-2.0Potency decreased[5]
Glucose 6-phosphate DehydrogenaseG6P phosphonate mimicNon-fluorinated (CH2)--(kcat/Km relative to G6P: 0.23)
Glucose 6-phosphate DehydrogenaseG6P phosphonate mimicMonofluorinated (CHF, S-isomer)--(kcat/Km relative to G6P: 0.46)
Glucose 6-phosphate DehydrogenaseG6P phosphonate mimicMonofluorinated (CHF, R-isomer)--(kcat/Km relative to G6P: 0.043)
Glucose 6-phosphate DehydrogenaseG6P phosphonate mimicDifluorinated (CF2)--(kcat/Km relative to G6P: 0.11)

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below is a generalized methodology for determining the inhibitory potency (IC50 and Ki) of phosphonate inhibitors against a target enzyme.

Protocol: Determination of IC50 and Ki for Phosphonate Inhibitors

1. Materials and Reagents:

  • Purified target enzyme of known concentration.

  • Fluorinated and non-fluorinated phosphonate inhibitor stock solutions (typically in DMSO).

  • Enzyme-specific substrate.

  • Assay buffer (optimized for pH, ionic strength, and any required cofactors for the target enzyme).

  • 96-well or 384-well microplates.

  • Microplate reader (spectrophotometer or fluorometer, depending on the assay method).

2. Enzyme Activity Assay:

  • Determine the optimal enzyme concentration that yields a linear reaction rate over a defined period.

  • Perform the assay by mixing the enzyme, substrate, and assay buffer in a microplate well.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time. The method of detection will depend on the substrate and product (e.g., colorimetric, fluorescent, or coupled enzyme assays).

3. IC50 Determination:

  • Prepare a serial dilution of the phosphonate inhibitor.

  • In a microplate, add the assay buffer, substrate, and the serially diluted inhibitor.

  • Initiate the reaction by adding the pre-determined optimal concentration of the enzyme.

  • Include control wells with no inhibitor (100% activity) and no enzyme (background).

  • Incubate the plate at a constant temperature for a fixed duration within the linear range of the reaction.

  • Measure the enzyme activity in each well.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

4. Determination of Inhibition Constant (Ki) and Mode of Inhibition:

  • To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), perform kinetic experiments at various fixed concentrations of the inhibitor and varying concentrations of the substrate.

  • Measure the initial reaction velocities for each condition.

  • Analyze the data using graphical methods such as Lineweaver-Burk, Dixon, or Cornish-Bowden plots.

  • Alternatively, fit the velocity data directly to the appropriate Michaelis-Menten equation for the different inhibition models using non-linear regression software. This will yield the Michaelis-Menten constant (Km), the maximum velocity (Vmax), and the inhibition constant (Ki).

Visualizing Mechanisms and Workflows

Signaling Pathway Inhibition

Phosphonate inhibitors typically act as competitive inhibitors, mimicking the natural phosphate-containing substrate or the transition state of the enzymatic reaction. They bind to the active site of the enzyme, thereby preventing the substrate from binding and being converted to product.

G General Mechanism of Competitive Inhibition cluster_0 Enzyme Active Site Enzyme Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + S EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex + I Substrate Substrate (S) Substrate->ES_Complex Inhibitor Phosphonate Inhibitor (I) Inhibitor->EI_Complex ES_Complex->Enzyme Product Product (P) ES_Complex->Product EI_Complex->Enzyme

Caption: Competitive inhibition of an enzyme by a phosphonate inhibitor.

Experimental Workflow

The process of comparing inhibitor efficacy follows a structured workflow, from initial assay setup to the final data analysis.

G Experimental Workflow for Inhibitor Efficacy Comparison A 1. Reagent Preparation (Enzyme, Substrate, Inhibitors, Buffer) B 2. Enzyme Activity Optimization A->B C 3. IC50 Determination (Serial Dilution of Inhibitors) B->C D 4. Kinetic Assays (Varying Substrate and Inhibitor Concentrations) B->D E 5. Data Analysis (Dose-Response Curves, Lineweaver-Burk Plots) C->E D->E F 6. Determination of IC50 and Ki Values E->F G 7. Comparative Analysis (Fluorinated vs. Non-fluorinated) F->G

Caption: A streamlined workflow for the comparative evaluation of phosphonate inhibitors.

Conclusion

The strategic incorporation of fluorine into phosphonate inhibitors is a powerful tool for modulating their physicochemical and biological properties. The available data suggests that fluorination can lead to either an increase or a decrease in inhibitory potency, highlighting the nuanced and context-dependent nature of this chemical modification. Therefore, a direct comparison of fluorinated and non-fluorinated analogs is crucial in the early stages of drug discovery. The provided experimental protocols and workflows offer a robust framework for conducting such comparative studies, enabling researchers to make data-driven decisions in the design of next-generation phosphonate-based therapeutics.

References

Comparative Bioavailability of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate and its Analogs: A Research Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is paramount. This guide provides a comparative overview of the bioavailability of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate and its analogs, focusing on the impact of fluorination. Due to the limited availability of direct comparative studies in the public domain, this document synthesizes established principles of fluorination in drug design, general protocols for bioavailability assessment, and available information on related phosphonate compounds.

The incorporation of fluorine into drug molecules is a well-established strategy to enhance pharmacokinetic properties, including bioavailability. For phosphonate-containing compounds, which often exhibit poor absorption due to their high polarity, fluorination can be particularly advantageous. The presence of fluorine atoms, as seen in this compound, can increase lipophilicity, thereby improving membrane permeability and subsequent absorption.

Data Presentation: A Framework for Comparison

While specific quantitative data for this compound and its direct analogs are not publicly available, the following table provides a template for how such data would be presented in a comparative bioavailability study. This structure is based on standard pharmacokinetic parameters obtained from in vivo studies.

Table 1: Hypothetical Comparative Pharmacokinetic Parameters of this compound and Analogs in Rats (Oral Administration)

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Bioavailability (%)
This compound 10Data not availableData not availableData not availableData not available
Analog A (Non-fluorinated)10Data not availableData not availableData not availableData not available
Analog B (Monofluorinated)10Data not availableData not availableData not availableData not available

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a bioavailability study of this compound and its analogs.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the fundamental steps for determining the oral bioavailability of a test compound in a rat model.

1. Animal Model and Acclimatization:

  • Species: Male Sprague-Dawley rats (or other appropriate rodent model).

  • Acclimatization: Animals are housed in a controlled environment for at least one week prior to the study to allow for adaptation.

2. Dosing and Administration:

  • Formulation: The test compound is formulated in a suitable vehicle (e.g., a solution or suspension).

  • Intravenous (IV) Administration: A single dose is administered via the tail vein to a control group to determine the absolute bioavailability.

  • Oral (PO) Administration: A single dose is administered by oral gavage to the experimental groups.

3. Blood Sampling:

  • Serial blood samples are collected from the jugular or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).

4. Plasma Preparation and Analysis:

  • Blood samples are centrifuged to separate the plasma.

  • The concentration of the compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters, including Cmax, Tmax, and AUC, are calculated from the plasma concentration-time data using appropriate software.

  • Oral bioavailability is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.

Analytical Method for Quantification in Plasma

A robust analytical method is crucial for accurate pharmacokinetic analysis.

1. Sample Preparation:

  • Protein precipitation or liquid-liquid extraction is used to remove proteins and other interfering substances from the plasma samples.

2. Chromatographic Separation:

  • The extracted samples are injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column to separate the analyte from other components.

3. Mass Spectrometric Detection:

  • The analyte is detected and quantified using a tandem mass spectrometer (MS/MS) operating in a specific ion monitoring mode for high sensitivity and selectivity.

4. Method Validation:

  • The analytical method is validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.

Mandatory Visualization

The following diagrams illustrate the typical workflow for a bioavailability study and a conceptual signaling pathway that could be influenced by phosphonate compounds.

experimental_workflow cluster_preclinical Preclinical In Vivo Study animal_model Rodent Model (e.g., Rats) dosing Drug Administration (Oral & IV) animal_model->dosing sampling Blood Sampling (Serial Time Points) dosing->sampling analysis Plasma Analysis (LC-MS/MS) sampling->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis bioavailability Bioavailability Determination pk_analysis->bioavailability

Caption: Experimental workflow for a typical in vivo bioavailability study.

signaling_pathway receptor Cell Surface Receptor enzyme Target Enzyme (e.g., Kinase) receptor->enzyme Activation substrate Substrate enzyme->substrate Catalysis product Phosphorylated Product substrate->product response Cellular Response product->response inhibitor Phosphonate Analog (Inhibitor) inhibitor->enzyme

Caption: Conceptual signaling pathway potentially modulated by a phosphonate analog.

Alternative reagents to Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate for olefination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated organic molecules, the introduction of a gem-difluoroalkene moiety is a critical transformation. Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is a commonly utilized Horner-Wadsworth-Emmons (HWE) reagent for this purpose. However, a range of alternative reagents employing different olefination strategies are available, each with its own set of advantages and limitations. This guide provides an objective comparison of the performance of this compound with prominent alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Gem-Difluoroolefination Reagents

The following table summarizes the performance of this compound and its alternatives in the gem-difluoroolefination of a representative aliphatic aldehyde.

Reagent/MethodReagent StructureAldehyde SubstrateProductYield (%)Reaction Conditions
Horner-Wadsworth-Emmons This compoundHeptanal1,1-Difluoro-1-nonen-3-oneData not available in searched literatureTypically NaH or other strong base in an aprotic solvent like THF or DME
Julia-Kocienski Difluoromethyl 2-pyridyl sulfoneHeptanal1,1-Difluorooct-1-ene65LiHMDS, THF, -78 °C to rt
Wittig-type Ph₃P⁺CF₂H·Br⁻ / Base4-Phenylbenzaldehyde1-(2,2-Difluorovinyl)-4-phenylbenzene75DBU, DMF, 50 °C, 4 h
Wittig-type TMSCF₂Cl / PPh₃Heptanal1,1-Difluorooct-1-ene47DMF, 80 °C, 12 h

Experimental Protocols

Detailed methodologies for the key olefination reactions are provided below.

Horner-Wadsworth-Emmons Olefination with this compound (General Protocol)
  • Reagents and Materials: this compound, sodium hydride (NaH), anhydrous tetrahydrofuran (THF), aliphatic aldehyde (e.g., heptanal), saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, a solution of this compound (1.1 equivalents) in anhydrous THF is added dropwise.

    • The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional 30 minutes.

    • The reaction mixture is cooled back to 0 °C, and a solution of the aliphatic aldehyde (1.0 equivalent) in anhydrous THF is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

    • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

    • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the desired gem-difluoroenone.

Julia-Kocienski Olefination with Difluoromethyl 2-pyridyl sulfone[1]
  • Reagents and Materials: Difluoromethyl 2-pyridyl sulfone, lithium bis(trimethylsilyl)amide (LiHMDS), anhydrous tetrahydrofuran (THF), heptanal, saturated aqueous ammonium chloride (NH₄Cl), diethyl ether, brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of difluoromethyl 2-pyridyl sulfone (1.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, LiHMDS (1.2 equivalents, 1.0 M in THF) is added dropwise.

    • The mixture is stirred at -78 °C for 30 minutes.

    • A solution of heptanal (1.0 equivalent) in anhydrous THF is added dropwise.

    • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.

    • The reaction is quenched with saturated aqueous NH₄Cl.

    • The mixture is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to give 1,1-difluorooct-1-ene.

Wittig-type Olefination with Ph₃P⁺CF₂H·Br⁻
  • Reagents and Materials: Difluoromethyltriphenylphosphonium bromide (Ph₃P⁺CF₂H·Br⁻), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), anhydrous N,N-dimethylformamide (DMF), aldehyde, diethyl ether, water, brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Into a mixture of difluoromethyltriphenylphosphonium bromide (3.0 equivalents) and the aldehyde (1.0 equivalent), anhydrous DMF is added under a nitrogen atmosphere.

    • DBU (3.0 equivalents) is then added to the mixture.

    • The resulting mixture is stirred at 50 °C for 4 hours.

    • The reaction mixture is cooled to room temperature and diluted with diethyl ether.

    • The mixture is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the gem-difluoroalkene.

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the mechanistic pathways for each olefination reaction and a general experimental workflow.

Horner_Wadsworth_Emmons_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Phosphonate R₂P(O)CH₂C(O)R¹ Carbanion R₂P(O)⁻CHC(O)R¹ Phosphonate->Carbanion + Base⁻ Base Base⁻ BH BH Carbanion->BH + BH Carbanion2 R₂P(O)⁻CHC(O)R¹ Aldehyde R³CHO Oxaphosphetane_intermediate [Oxaphosphetane Intermediate] Aldehyde->Oxaphosphetane_intermediate + Carbanion Oxaphosphetane_intermediate2 [Oxaphosphetane Intermediate] Alkene R³CH=CHC(O)R¹ Oxaphosphetane_intermediate2->Alkene Elimination Phosphate_byproduct Phosphate_byproduct Alkene->Phosphate_byproduct + R₂P(O)O⁻

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Julia_Kocienski_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Addition cluster_step3 Step 3: Smiles Rearrangement cluster_step4 Step 4: Elimination Sulfone ArSO₂CH₂R¹ Sulfone_anion ArSO₂⁻CHR¹ Sulfone->Sulfone_anion + Base⁻ Base Base⁻ Sulfone_anion2 ArSO₂⁻CHR¹ Aldehyde R²CHO Adduct [β-alkoxy sulfone] Aldehyde->Adduct + Sulfone Anion Adduct2 [β-alkoxy sulfone] Sulfinate [Sulfinate intermediate] Adduct2->Sulfinate Smiles Rearrangement Sulfinate2 [Sulfinate intermediate] Alkene R¹CH=CHR² Sulfinate2->Alkene - SO₂, - ArO⁻

Caption: Julia-Kocienski olefination mechanism.

Wittig_Reaction_Mechanism cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Cycloaddition cluster_step3 Step 3: Elimination Phosphonium_salt Ph₃P⁺CH₂R¹ X⁻ Ylide Ph₃P=CHR¹ Phosphonium_salt->Ylide + Base⁻ Base Base⁻ Ylide2 Ph₃P=CHR¹ Aldehyde R²CHO Oxaphosphetane [Oxaphosphetane] Aldehyde->Oxaphosphetane + Ylide Oxaphosphetane2 [Oxaphosphetane] Alkene R¹CH=CHR² Oxaphosphetane2->Alkene Elimination Phosphine_oxide Phosphine_oxide Alkene->Phosphine_oxide + Ph₃P=O

Caption: Wittig reaction mechanism.

Experimental_Workflow Start Start: Reagent & Aldehyde Reagent_Prep Prepare Olefination Reagent Solution Start->Reagent_Prep Reaction_Setup Set up Reaction Under Inert Atmosphere Reagent_Prep->Reaction_Setup Base_Addition Add Base at Low Temperature Reaction_Setup->Base_Addition Aldehyde_Addition Add Aldehyde Solution Base_Addition->Aldehyde_Addition Reaction_Monitoring Monitor Reaction Progress (TLC/LC-MS) Aldehyde_Addition->Reaction_Monitoring Workup Aqueous Workup and Extraction Reaction_Monitoring->Workup Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End: Pure gem-Difluoroalkene Characterization->End

Comparative Guide to the Inhibition of Chalcone Synthase by Naringenin Chalcone and Other Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of Naringenin Chalcone (CAS 25515-46-2) on Chalcone Synthase (CHS), a pivotal enzyme in the flavonoid biosynthesis pathway. The performance of Naringenin Chalcone is compared with other flavonoid inhibitors, supported by experimental data and detailed protocols.

Introduction to Chalcone Synthase and Its Inhibition

Chalcone Synthase (CHS) (EC 2.3.1.74) is a key enzyme that catalyzes the first committed step in the biosynthesis of flavonoids in plants. It facilitates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce 2',4,4',6'-tetrahydroxychalcone, commonly known as naringenin chalcone[1]. This pathway is crucial for the production of a wide array of secondary metabolites that are vital for plant defense, pigmentation, and UV protection.

The product of the CHS-catalyzed reaction, naringenin chalcone, also acts as a noncompetitive inhibitor of the enzyme. This feedback inhibition is a natural regulatory mechanism within the flavonoid biosynthesis pathway, preventing the excessive accumulation of flavonoids. The inhibitory activity of naringenin chalcone and other flavonoids on CHS is a subject of interest for researchers studying plant biochemistry and those looking to modulate flavonoid production.

Comparative Inhibitory Activity

The inhibitory potential of various flavonoids against Chalcone Synthase is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the available data on the inhibition of CHS by naringenin chalcone and other related flavonoids.

InhibitorEnzyme SourceIC50 Value (µM)Inhibition TypeReference
Naringenin Chalcone Parsley (Petroselinum crispum)~100Noncompetitive(Hinderer and Seitz, 1985, as cited in[2])
Naringenin Parsley (Petroselinum crispum)100Noncompetitive(Hinderer and Seitz, 1985, as cited in[2])
Apigenin Rye (Secale cereale)Inhibitory-(Peters et al., 1988, as cited in[2])
Luteolin Rye (Secale cereale)Inhibitory-(Peters et al., 1988, as cited in[2])

Flavonoid Biosynthesis Pathway and CHS Inhibition

The diagram below illustrates the central role of Chalcone Synthase in the flavonoid biosynthesis pathway and the feedback inhibition mechanism by its product, naringenin chalcone.

Flavonoid_Biosynthesis cluster_pathway Flavonoid Biosynthesis Pathway cluster_inhibition Inhibitory Feedback 4-Coumaroyl-CoA 4-Coumaroyl-CoA CHS Chalcone Synthase (CHS) 4-Coumaroyl-CoA->CHS Malonyl-CoA Malonyl-CoA Malonyl-CoA->CHS Naringenin_Chalcone Naringenin Chalcone CHS->Naringenin_Chalcone CHI Chalcone Isomerase (CHI) Naringenin_Chalcone->CHI Naringenin Naringenin CHI->Naringenin Further_Flavonoids Further Flavonoids (e.g., Apigenin, Luteolin) Naringenin->Further_Flavonoids Naringenin_Chalcone_Inhib Naringenin Chalcone CHS_target CHS Naringenin_Chalcone_Inhib->CHS_target Inhibits Naringenin_Inhib Naringenin Naringenin_Inhib->CHS_target Inhibits

Caption: Flavonoid biosynthesis pathway highlighting CHS and its inhibition.

Experimental Protocols

Recombinant Chalcone Synthase Expression and Purification

A common method for obtaining purified CHS for in vitro assays involves the expression of a His-tagged recombinant protein in E. coli.

a. Expression:

  • Transform E. coli BL21(DE3) cells with a pET expression vector containing the CHS gene fused to a polyhistidine tag.

  • Grow the transformed cells in Luria-Bertani (LB) medium with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Continue the cell culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve the solubility of the recombinant protein.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

b. Purification:

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

  • Lyse the cells using sonication or a French press.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • Load the cleared lysate onto a Ni-NTA affinity column equilibrated with the lysis buffer.

  • Wash the column with a wash buffer containing a slightly higher imidazole concentration (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elute the His-tagged CHS protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

  • Analyze the collected fractions for purity using SDS-PAGE.

  • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT).

Chalcone Synthase Enzyme Inhibition Assay (Spectrophotometric)

This assay quantifies the inhibitory effect of compounds on CHS activity by measuring the rate of naringenin chalcone formation, which absorbs light at approximately 370 nm.

a. Reaction Mixture (per well/cuvette):

  • 100 mM potassium phosphate buffer (pH 7.0-7.5)

  • 1-2 mM Dithiothreitol (DTT)

  • 50 µM 4-coumaroyl-CoA (substrate)

  • 150 µM malonyl-CoA (substrate)

  • Purified CHS enzyme (e.g., 1-5 µg)

  • Test inhibitor (e.g., Naringenin Chalcone) at various concentrations.

  • The final reaction volume is typically 200-250 µL.

b. Assay Procedure:

  • Pre-incubate the reaction mixture (buffer, DTT, CHS enzyme, and inhibitor) at 30°C for 5 minutes.

  • Initiate the reaction by adding the substrates, 4-coumaroyl-CoA and malonyl-CoA.

  • Immediately monitor the increase in absorbance at 370 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity (rate of product formation).

  • Determine the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for CHS Inhibition Assay

The following diagram outlines the typical workflow for validating the inhibitory effect of a compound on Chalcone Synthase.

CHS_Inhibition_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Purify_Enzyme Express & Purify Recombinant CHS Setup_Reaction Set up Reaction Mixtures (Enzyme, Buffer, Inhibitor) Purify_Enzyme->Setup_Reaction Prepare_Reagents Prepare Substrates & Inhibitor Solutions Prepare_Reagents->Setup_Reaction Initiate_Reaction Initiate Reaction with Substrates (CoA's) Setup_Reaction->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 370 nm over Time Initiate_Reaction->Measure_Absorbance Calculate_Velocity Calculate Initial Reaction Velocities Measure_Absorbance->Calculate_Velocity Determine_Inhibition Determine % Inhibition vs. Control Calculate_Velocity->Determine_Inhibition Calculate_IC50 Calculate IC50 Value Determine_Inhibition->Calculate_IC50

Caption: Workflow for a Chalcone Synthase (CHS) inhibition assay.

Conclusion

Naringenin chalcone serves as a natural, noncompetitive inhibitor of Chalcone Synthase, playing a role in the feedback regulation of the flavonoid biosynthesis pathway. While direct comparisons of IC50 values with other flavonoids like apigenin and luteolin are limited by the availability of specific enzyme inhibition data, the established protocols provide a clear framework for conducting such comparative studies. The information and methodologies presented in this guide are intended to support researchers in the fields of plant biochemistry, enzymology, and drug discovery in their efforts to investigate and modulate the activity of Chalcone Synthase.

References

Unveiling Enzyme-Inhibitor Interactions: A Comparative Guide to X-ray Crystallography of Enzyme-Phosphonate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise interactions between enzymes and their inhibitors is paramount for designing effective therapeutics. X-ray crystallography provides an unparalleled atomic-level view of these interactions, guiding structure-based drug design. This guide offers a comparative overview of X-ray crystallographic studies of enzyme-phosphonate inhibitor complexes, presenting key experimental data, detailed methodologies, and visual workflows to facilitate a deeper understanding of this critical analytical technique.

Phosphonates are potent inhibitors of various enzymes, acting as transition-state analogs or mimics of natural substrates.[1][2] Their inherent stability compared to phosphates makes them attractive candidates for drug development.[3] X-ray crystallography remains the gold standard for elucidating the three-dimensional structure of enzyme-inhibitor complexes, revealing the intricate network of interactions that drive inhibitor potency and selectivity.[4][5]

Comparative Analysis of Enzyme-Phosphonate Inhibitor Crystal Structures

The following table summarizes key crystallographic and kinetic data from a selection of publicly available enzyme-phosphonate inhibitor complex structures. This data allows for a direct comparison of the quality of the structural models and the potency of the inhibitors across different enzyme systems.

Enzyme TargetPDB IDInhibitorResolution (Å)R-workR-freeKᵢ (µM)
Staphylococcal Serine Protease (SplA)4MVNCbz-Pheᴾ-(OC₆H₄-4-SO₂CH₃)₂1.700.1650.209ND
Staphylococcal Serine Protease (SplA)3UFASuc-Val-Pro-Pheᴾ-(OC₆H₅)₂1.800.1900.237ND
Metallo-β-lactamase (IMP-1)5HH56-(phosphonomethyl)pyridine-2-carboxylate1.55NDND0.03-1.5
Metallo-β-lactamase (L1)5HH66-(phosphonomethyl)pyridine-2-carboxylate derivative1.85NDND0.03-1.5
D-Ala-D-Ala peptidase1L2STripeptide phosphonate1.10NDNDND
α-Lytic Protease1P12Boc-Ala-Ala-Pro-Valᴾ-(OPh)₂-Ala-Ala-OMe1.90NDNDND
Staphylococcus aureus β-lactamase1BLSp-nitrophenyl[[N-(benzyloxycarbonyl)amino]methyl]phosphonate2.30NDNDND

ND: Not Disclosed in the provided search results.

Experimental Protocols: A Generalized Workflow

The determination of an enzyme-phosphonate inhibitor complex structure via X-ray crystallography involves a multi-step process. The following protocols are a generalized summary based on common practices reported in the field.[5][6][7]

Protein Expression and Purification

High-purity, homogenous protein is a prerequisite for successful crystallization.

  • Expression System: The choice of expression system (e.g., E. coli, insect cells, mammalian cells) depends on the specific enzyme and its requirements for post-translational modifications.

  • Cloning and Transformation: The gene encoding the target enzyme is cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.[6] The vector is then transformed into the chosen expression host.

  • Cell Culture and Induction: Cells are cultured to an optimal density, and protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

  • Lysis and Clarification: Cells are harvested and lysed to release the protein. The lysate is then clarified by centrifugation to remove cell debris.

  • Affinity Chromatography: The clarified lysate is passed over an affinity resin that specifically binds the tag, allowing for the separation of the target protein from other cellular proteins.

  • Further Purification: Additional purification steps, such as ion-exchange and size-exclusion chromatography, are often necessary to achieve the high level of purity required for crystallization.[7]

  • Purity and Homogeneity Assessment: The purity and homogeneity of the final protein sample are assessed using techniques like SDS-PAGE and dynamic light scattering.

Crystallization of the Enzyme-Inhibitor Complex

Two primary methods are employed to obtain crystals of the enzyme-inhibitor complex: co-crystallization and soaking.

  • Co-crystallization:

    • The purified enzyme is incubated with a molar excess of the phosphonate inhibitor to ensure complex formation.

    • This pre-formed complex is then subjected to crystallization screening, where it is mixed with a wide array of crystallization reagents (precipitants, buffers, salts) using vapor diffusion methods (hanging or sitting drop).[5]

    • Crystallization plates are incubated under controlled temperature conditions, and crystal growth is monitored over time.

  • Soaking:

    • Crystals of the apo-enzyme (enzyme without the inhibitor) are first grown.

    • These crystals are then transferred to a solution containing the phosphonate inhibitor, allowing the inhibitor to diffuse into the crystal lattice and bind to the enzyme's active site.[6]

    • The soaking time and inhibitor concentration need to be optimized to achieve full occupancy of the active site without damaging the crystal.

X-ray Data Collection and Processing

Once suitable crystals are obtained, their diffraction properties are analyzed using X-ray sources.

  • Cryo-protection: To prevent damage from the intense X-ray radiation, crystals are typically cryo-cooled in liquid nitrogen. A cryoprotectant is often added to the crystal harvesting solution to prevent ice formation.

  • Data Collection: The cryo-cooled crystal is mounted on a goniometer and exposed to a focused beam of X-rays, either from a rotating anode source or a synchrotron.[8]

  • Diffraction Pattern: The crystal diffracts the X-rays, producing a pattern of spots that is recorded on a detector.[5]

  • Data Processing: The intensities and positions of the diffraction spots are measured and processed to determine the unit cell dimensions and space group of the crystal. This data is then used to calculate an electron density map.

  • Structure Solution and Refinement: The initial phases of the structure factors are determined using methods like molecular replacement. An atomic model of the enzyme-inhibitor complex is then built into the electron density map and refined to best fit the experimental data. The quality of the final model is assessed using parameters like R-work and R-free.[4]

Visualizing the Process and Interactions

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the X-ray crystallography of enzyme-phosphonate inhibitor complexes.

G cluster_prep Protein Preparation & Complex Formation cluster_cryst Crystallization cluster_xray X-ray Crystallography Protein Expression & Purification Protein Expression & Purification Complex Formation Complex Formation Protein Expression & Purification->Complex Formation Inhibitor Synthesis Inhibitor Synthesis Inhibitor Synthesis->Complex Formation Crystallization Screening Crystallization Screening Complex Formation->Crystallization Screening Crystal Optimization Crystal Optimization Crystallization Screening->Crystal Optimization Data Collection Data Collection Crystal Optimization->Data Collection Data Processing Data Processing Data Collection->Data Processing Structure Solution & Refinement Structure Solution & Refinement Data Processing->Structure Solution & Refinement Final Structure (PDB) Final Structure (PDB) Structure Solution & Refinement->Final Structure (PDB)

Caption: Workflow for X-ray Crystallography of Enzyme-Inhibitor Complexes.

G cluster_enzyme Enzyme Active Site cluster_key Interaction Types Active Site Residue 1 Active Site Residue 1 Active Site Residue 2 Active Site Residue 2 Catalytic Residue Catalytic Residue Phosphonate Inhibitor Phosphonate Inhibitor Phosphonate Inhibitor->Active Site Residue 1 H-Bond Phosphonate Inhibitor->Active Site Residue 2 Hydrophobic Interaction Phosphonate Inhibitor->Catalytic Residue Covalent or Non-covalent Interaction H-Bond H-Bond Hydrophobic Hydrophobic Covalent/Non-covalent Covalent/Non-covalent

Caption: Enzyme-Phosphonate Inhibitor Binding Interactions.

References

Comparative review of different phosphonate derivatives as antiviral agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiviral therapeutics has been significantly shaped by the development of phosphonate derivatives. These compounds, acting as mimics of natural nucleotides or pyrophosphate, have demonstrated broad-spectrum activity against a range of clinically significant DNA viruses. This guide provides a comparative overview of key phosphonate antiviral agents: Cidofovir, Foscarnet, Tenofovir in its two prominent prodrug forms (Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide), and the lipid-conjugated derivative, Brincidofovir. We present a synthesis of their antiviral potency, cytotoxicity, mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Quantitative Comparison of Antiviral Activity and Cytotoxicity

The following tables summarize the in vitro antiviral activity (EC₅₀) and cytotoxicity (CC₅₀) of selected phosphonate derivatives against various DNA viruses. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the therapeutic window of each compound. It is important to note that these values can vary depending on the specific virus strain, cell line, and assay conditions used in different studies.

Table 1: Antiviral Activity (EC₅₀, µM) of Phosphonate Derivatives against DNA Viruses

CompoundVirusCell LineEC₅₀ (µM)Reference
Cidofovir Human Cytomegalovirus (HCMV)MRC-50.25 - 0.65[1]
Herpes Simplex Virus-1 (HSV-1)Vero3.2 (ACV-resistant)[2]
Herpes Simplex Virus-2 (HSV-2)Vero3.6 (ACV-resistant)[2]
AdenovirusHuman Embryonic Lung Fibroblasts0.7 - 3[3]
Variola Virus12 - 46[4]
Foscarnet Human Cytomegalovirus (HCMV)Resistant strains may be sensitive[5]
Herpes Simplex Virus-1 (HSV-1)Mouse Embryo FibroblastMore active than against HSV-2 in vitro[6]
Herpes Simplex Virus-2 (HSV-2)Mouse Embryo FibroblastLess active than against HSV-1 in vitro[6]
Tenofovir Disoproxil Fumarate (TDF) Hepatitis B Virus (HBV)Suppresses HBV DNA[7][8]
Tenofovir Alafenamide (TAF) Hepatitis B Virus (HBV)Suppresses HBV DNA[7][9]
Brincidofovir (BCV) Human Cytomegalovirus (HCMV)Low nanomolar range (e.g., 0.0009)[4]
Herpes Simplex Virus-1 (HSV-1)0.008 - 0.06[4]
Herpes Simplex Virus-2 (HSV-2)0.008 - 0.06[4]
Adenovirus0.04 - 1.1[4]
Variola Virus0.03 - 0.10[4]

Table 2: Cytotoxicity (CC₅₀, µM) and Selectivity Index (SI) of Phosphonate Derivatives

CompoundCell LineCC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
Cidofovir MRC-5>100>150 (for HCMV)[1]
HEK293 (OAT1 transfected)Increased cytotoxicity[10]
Foscarnet
Tenofovir HEK293 (OAT1 transfected)Less intrinsic cytotoxicity than Cidofovir[10]
Brincidofovir Generally high[1]

Mechanisms of Action and Intracellular Activation

The antiviral activity of most phosphonate derivatives relies on their ability to inhibit viral DNA polymerases. However, their mechanisms of activation and interaction with the polymerase differ.

Cidofovir, Tenofovir, and Brincidofovir are nucleotide analogues that require intracellular phosphorylation to their active diphosphate forms.[11][12] These active metabolites then compete with the natural deoxynucleotide triphosphates for incorporation into the growing viral DNA chain, leading to chain termination.[12][13] A key advantage of these acyclic nucleoside phosphonates is that the initial phosphorylation step is catalyzed by cellular enzymes, bypassing the need for viral kinases, which can be a site of resistance mutations for other antivirals like acyclovir.[4][11]

Foscarnet , in contrast, is a pyrophosphate analogue and does not require intracellular activation.[14][15][16] It directly inhibits the pyrophosphate binding site on viral DNA polymerases, preventing the cleavage of pyrophosphate from deoxynucleoside triphosphates and thereby halting DNA chain elongation.[15][16]

Brincidofovir is a prodrug of cidofovir, where cidofovir is conjugated to a lipid molecule.[17] This lipid modification enhances its oral bioavailability and intracellular penetration.[17][18] Once inside the cell, the lipid moiety is cleaved, releasing cidofovir, which is then phosphorylated to its active form, cidofovir diphosphate.[17][19]

Below are diagrams illustrating the activation pathways and mechanisms of action for these phosphonate derivatives.

Cidofovir_Activation Cidofovir Cidofovir CDV_MP Cidofovir Monophosphate Cidofovir->CDV_MP Pyrimidine Nucleoside Monophosphate Kinase CDV_DP Cidofovir Diphosphate (Active Form) CDV_MP->CDV_DP Nucleoside Diphosphate Kinase / Pyruvate Kinase Viral_DNA_Polymerase Viral DNA Polymerase CDV_DP->Viral_DNA_Polymerase Competitive Inhibition (dCTP analogue) DNA_Chain_Termination DNA Chain Termination Viral_DNA_Polymerase->DNA_Chain_Termination Incorporation into Viral DNA

Caption: Intracellular activation pathway of Cidofovir.

Foscarnet_Mechanism cluster_polymerase Viral DNA Polymerase Complex Foscarnet Foscarnet (Pyrophosphate Analogue) Pyrophosphate_Site Pyrophosphate Binding Site Foscarnet->Pyrophosphate_Site Direct Binding Viral_DNA_Polymerase Viral DNA Polymerase DNA_Elongation Viral DNA Elongation Viral_DNA_Polymerase->DNA_Elongation Inhibition Inhibition of Pyrophosphate Release Pyrophosphate_Site->Inhibition dNTP dATP, dGTP, dCTP, TTP dNTP->Viral_DNA_Polymerase Inhibition->DNA_Elongation Blocks

Caption: Mechanism of action of Foscarnet.

Tenofovir_Activation cluster_prodrugs Prodrugs TDF Tenofovir Disoproxil Fumarate (TDF) Tenofovir Tenofovir TDF->Tenofovir Hydrolysis TAF Tenofovir Alafenamide (TAF) TAF->Tenofovir Intracellular Hydrolysis Tenofovir_MP Tenofovir Monophosphate Tenofovir->Tenofovir_MP Cellular Kinases Tenofovir_DP Tenofovir Diphosphate (Active Form) Tenofovir_MP->Tenofovir_DP Cellular Kinases Viral_RT_Polymerase Viral Reverse Transcriptase/ DNA Polymerase Tenofovir_DP->Viral_RT_Polymerase Competitive Inhibition (dATP analogue) DNA_Chain_Termination DNA Chain Termination Viral_RT_Polymerase->DNA_Chain_Termination Incorporation into Viral DNA

Caption: Intracellular activation of Tenofovir prodrugs.

Brincidofovir_Activation Brincidofovir Brincidofovir (Lipid-Cidofovir Conjugate) Cidofovir Cidofovir Brincidofovir->Cidofovir Intracellular Cleavage of Lipid Moiety CDV_MP Cidofovir Monophosphate Cidofovir->CDV_MP Pyrimidine Nucleoside Monophosphate Kinase CDV_DP Cidofovir Diphosphate (Active Form) CDV_MP->CDV_DP Nucleoside Diphosphate Kinase / Pyruvate Kinase Viral_DNA_Polymerase Viral DNA Polymerase CDV_DP->Viral_DNA_Polymerase Competitive Inhibition (dCTP analogue) DNA_Chain_Termination DNA Chain Termination Viral_DNA_Polymerase->DNA_Chain_Termination Incorporation into Viral DNA

Caption: Intracellular activation of Brincidofovir.

Experimental Protocols

Standardized in vitro assays are essential for the comparative evaluation of antiviral compounds. Below are detailed methodologies for key experiments cited in the evaluation of phosphonate derivatives.

Plaque Reduction Assay

This assay is a widely used method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (EC₅₀).

  • Cell Seeding: Plate susceptible host cells in 6-well or 12-well plates at a density that will form a confluent monolayer overnight.

  • Virus Preparation: Prepare serial dilutions of the virus stock in a serum-free medium.

  • Compound Preparation: Prepare serial dilutions of the test compound in a serum-free medium.

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with a predetermined amount of virus (typically 50-100 plaque-forming units per well).

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium (e.g., containing 1% methylcellulose) with varying concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque development (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound). The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Viral Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of new infectious virus particles.

  • Cell Seeding and Infection: Seed cells in multi-well plates and infect with the virus at a specific multiplicity of infection (MOI).

  • Treatment: After viral adsorption, wash the cells and add a fresh medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).

  • Virus Harvest: At the end of the incubation period, harvest the supernatant and/or cell lysate, which contains the progeny virus.

  • Virus Titration: Determine the titer of the harvested virus from each well using a standard titration method, such as a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay.

  • Data Analysis: The reduction in viral titer in the presence of the compound is calculated relative to the untreated virus control. The EC₅₀ is the concentration of the compound that reduces the viral yield by 50%.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and, conversely, cytotoxicity of a compound.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a period equivalent to the duration of the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is determined by plotting cell viability against the compound concentration.

Conclusion

The phosphonate derivatives discussed herein represent a cornerstone of antiviral therapy against DNA viruses. While they share a common target in the viral DNA polymerase, their distinct activation pathways, potencies, and safety profiles offer a range of therapeutic options. Cidofovir and Foscarnet are established agents, particularly for herpesvirus infections. The development of Tenofovir prodrugs, TDF and TAF, has revolutionized the management of HIV and HBV, with TAF offering an improved safety profile. Brincidofovir, a lipid-linked prodrug of cidofovir, demonstrates significantly enhanced in vitro potency and oral bioavailability, highlighting the ongoing innovation in this class of antiviral agents. The selection of an appropriate phosphonate derivative for clinical use or further development depends on a careful consideration of its antiviral spectrum, potency, and potential for toxicity, as determined by the rigorous experimental methodologies outlined in this guide.

References

Assessing the Target Selectivity of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is a fluorinated phosphonate compound that has garnered interest within synthetic and medicinal chemistry.[1][2] Its utility primarily lies in its role as a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical and agrochemical agents.[1][3] The introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1][2] This guide provides a comparative assessment of the currently understood, albeit limited, target selectivity of this compound, alongside relevant experimental context.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₉H₁₇F₂O₄P[4][5]
Molecular Weight258.2 g/mol [4][5]
AppearanceColorless to Light yellow clear liquid[6]
Purity>98.0% (GC)[6]
CAS Number50889-46-8[5]

Known Applications and Potential Biological Relevance

Currently, this compound is primarily recognized as a building block in organic synthesis.[7] It serves as a precursor for creating a variety of other compounds, some of which are explored for therapeutic applications.[1][3] While specific target selectivity data for this exact molecule is not extensively available in public literature, its structural motifs suggest potential interactions with enzymes that process analogous substrates.

The presence of the phosphonate group is significant, as this functional group is a key feature of bisphosphonates, a class of drugs known to target bone metabolism.[8] However, it is crucial to note that this compound is not a bisphosphonate. Bisphosphonates are characterized by two phosphonate groups attached to the same carbon atom, which is critical for their high affinity for bone mineral and their mechanism of action.[8]

Comparative Compounds

To provide a framework for understanding potential target selectivity, it is useful to compare this compound with related compounds for which more biological data is available.

CompoundStructural FeaturesKnown Biological Targets/Activity
This compound Monophosphonate, difluorinated alkyl chainPrimarily a synthetic intermediate; specific biological targets not well-documented.[1][3]
Nitrogen-containing Bisphosphonates (e.g., Alendronate, Risedronate) Geminal bisphosphonate, often with a nitrogen-containing side chainInhibit farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway, leading to osteoclast apoptosis.[8]
Non-nitrogen-containing Bisphosphonates (e.g., Clodronate) Geminal bisphosphonate, simple side chainMetabolized to cytotoxic ATP analogs that induce osteoclast apoptosis.[8]

Experimental Protocols

General Workflow for Target Identification and Selectivity Profiling

cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Target Validation and Selectivity cluster_3 In vivo Evaluation A Compound Synthesis and Purification B High-Throughput Screening (e.g., cell-based assays, biochemical assays) A->B C Affinity Chromatography B->C D Mass Spectrometry-based Proteomics (e.g., CETSA, KiNativ) B->D E In vitro Enzyme Inhibition Assays C->E D->E F Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) E->F G Cellular Target Engagement Assays (e.g., NanoBRET, Western Blot) E->G H Broad Kinase/Protease Panel Screening G->H I Animal Model Studies (Pharmacokinetics and Efficacy) H->I cluster_0 Mevalonate Pathway cluster_1 Inhibition HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP ... GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP GGPP Synthase Prenylation Protein Prenylation FPP->Prenylation GGPP->Prenylation Function Osteoclast Function and Survival Prenylation->Function N_BP Nitrogen-containing Bisphosphonates N_BP->FPP Inhibits FPPS

References

In-Vitro vs. In-Vivo Performance of Phosphonate-Based Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphonate-based compounds, particularly bisphosphonates, are a cornerstone in the treatment of bone-related diseases such as osteoporosis and metastatic bone cancer. Their efficacy hinges on their strong affinity for bone mineral and their potent inhibition of osteoclast-mediated bone resorption. Understanding the correlation between in-vitro activity and in-vivo performance is crucial for the efficient development of novel phosphonate drug candidates. This guide provides an objective comparison of their performance in both settings, supported by experimental data and detailed methodologies.

In-Vitro Performance of Phosphonate-Based Drug Candidates

The in-vitro evaluation of phosphonate drug candidates primarily focuses on their direct effects on bone cells, particularly osteoclasts, and their molecular targets. Key assays are designed to quantify their potency in inhibiting bone resorption, inducing apoptosis in osteoclasts, and inhibiting specific enzymes.

Key In-Vitro Assays and Comparative Data

Several standardized in-vitro assays are employed to characterize the activity of phosphonate-based drugs. The most common among these are bone resorption assays, osteoclast apoptosis assays, and enzyme inhibition assays targeting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.

Drug Candidate In-Vitro Assay Endpoint Result (IC50/EC50) Reference
AlendronateOsteoclast ViabilityDecreased cell viabilityCytotoxic at high concentrations[1]
Osteoblast ViabilityIncreased cell viabilityEffective at lower concentrations[2][3]
Osteoblast ALP ActivityUpregulated ALP activitySignificant increase after 48h and 72h[2][3]
Zoledronic AcidOsteoclast ViabilityDecreased cell viabilityCytotoxic at high concentrations[1]
FPPS InhibitionIC50Potent inhibitor[4]
RisedronateOsteoclast ApoptosisIncreased apoptosisStrong inducer of apoptosis[5]
FPPS InhibitionIC50Potent inhibitor[4]
PamidronateOsteoclast ApoptosisIncreased apoptosisInducer of apoptosis[5]
Bone Resorption (Fluorescence)Inhibition of resorptionDose-dependent inhibition[6][7]
Bone Resorption (Pit Area)Inhibition of resorptionDose-dependent inhibition[6][7]
ClodronateOsteoclast ApoptosisIncreased apoptosisInducer of apoptosis[5]
Incadronate (YM175)Osteoclast Cytotoxicity (CPK release)Increased CPK releaseConcentration-dependent increase[8]
Osteoclast ViabilityDecreased cell viabilityDecreased at 3 x 10⁻⁴ and 3 x 10⁻³ M[8]

In-Vivo Performance of Phosphonate-Based Drug Candidates

The in-vivo assessment of phosphonate drug candidates is essential to understand their pharmacokinetic and pharmacodynamic properties, overall efficacy, and safety in a complex biological system. Animal models that mimic human diseases are instrumental in these evaluations.

Key In-Vivo Models and Comparative Data

The most widely used preclinical models for evaluating anti-osteoporotic agents are the ovariectomized (OVX) rodent models, which mimic postmenopausal osteoporosis. For bone metastasis, various cancer cell lines are injected into animals to induce bone tumors.

Drug Candidate Animal Model Key Efficacy Metric Results Reference
AlendronateOvariectomized (OVX) RatPrevention of bone lossPrevented bone loss and increased bone mass[9]
Ovariectomized (OVX) RatBone Mineral DensitySignificantly increased[10]
Ovariectomized (OVX) RatBone StrengthSignificantly increased[3]
Adjuvant-induced Osteoporosis (Mouse)Bone DensitySignificant improvement
Adjuvant-induced Osteoporosis (Mouse)Pain ThresholdSignificant improvement
Zoledronic AcidProstate Cancer Bone Metastasis (Mouse)Serum TRAP 5b (Osteoclast activity)~42% decrease[11][12]
Prostate Cancer Bone Metastasis (Mouse)Serum Osteocalcin (Osteoblast activity)~50% decrease[11][12]
Breast Cancer Bone Metastasis (Mouse)Tumor BurdenUp to 83% decrease (preventive protocol)[13]
Neuroblastoma Bone Metastasis (Mouse)Formation of osteolytic lesionsInhibited[14]
RisedronateNormal and Osteolytic MiceOsteoclast Apoptosis4- to 24-fold increase[5]
PamidronateNormal and Osteolytic MiceOsteoclast Apoptosis4- to 24-fold increase[5]
ClodronateNormal and Osteolytic MiceOsteoclast Apoptosis4- to 24-fold increase[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key in-vitro and in-vivo experimental protocols.

In-Vitro Bone Resorption Assay

This assay quantifies the ability of a compound to inhibit osteoclast-mediated resorption of a bone-like substrate.

  • Cell Culture : Isolate osteoclast precursors from bone marrow or use a cell line like RAW264.7.

  • Plate Coating : Coat 96-well plates with a thin layer of calcium phosphate.

  • Osteoclast Differentiation : Culture precursor cells on the coated plates in the presence of M-CSF and RANKL to induce differentiation into mature osteoclasts.

  • Compound Treatment : Introduce the phosphonate drug candidates at various concentrations to the mature osteoclast cultures.

  • Quantification of Resorption : After a set incubation period, remove the cells. The resorbed area (pits) can be quantified by staining with silver nitrate and analyzing the images. Alternatively, if a fluorescently labeled substrate is used, the fluorescence released into the medium can be measured.[6][7][15]

In-Vivo Ovariectomized (OVX) Rat Model of Osteoporosis

This model is the gold standard for studying postmenopausal osteoporosis.

  • Animal Model : Use skeletally mature female Sprague-Dawley or Wistar rats.

  • Surgery : Perform bilateral ovariectomy to induce estrogen deficiency. A sham-operated group serves as the control.

  • Treatment : Administer the phosphonate drug candidate at various doses and schedules (e.g., daily, weekly) via oral gavage or subcutaneous injection. A vehicle-treated OVX group serves as the disease control.

  • Efficacy Assessment : After a defined treatment period (e.g., 8-12 weeks), euthanize the animals and collect femurs and vertebrae.

  • Analysis :

    • Bone Mineral Density (BMD) : Measure using dual-energy X-ray absorptiometry (DXA).

    • Micro-computed Tomography (µCT) : Analyze bone microarchitecture (e.g., bone volume/total volume (BV/TV), trabecular number, trabecular thickness).

    • Biomechanical Testing : Determine bone strength through tests like three-point bending of the femur.

    • Histomorphometry : Analyze bone cell activity and bone formation/resorption rates.[10]

In-Vivo Bone Metastasis Model

This model is used to evaluate the efficacy of drugs in preventing or treating cancer-induced bone disease.

  • Cell Lines : Use cancer cell lines known to metastasize to bone (e.g., human breast cancer cell line MDA-MB-231, prostate cancer cell line PC-3).

  • Animal Model : Typically, immunodeficient mice (e.g., nude or SCID) are used to prevent rejection of human tumor cells.

  • Tumor Cell Inoculation : Inject tumor cells into the animals. Common routes include intracardiac or intratibial injection to ensure delivery to the bone.

  • Treatment Protocol :

    • Preventive : Start drug administration before or at the time of tumor cell inoculation.

    • Therapeutic : Start drug administration after bone metastases are established (confirmed by imaging).

  • Monitoring : Monitor tumor growth and bone destruction using non-invasive imaging techniques like bioluminescence imaging (if cells are luciferase-tagged), X-ray, or µCT.

  • Endpoint Analysis : At the end of the study, collect bones for histological analysis to quantify tumor burden and osteoclast numbers.[11][12][13]

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Mevalonate_Pathway_Inhibition HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple Steps GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP GGPP Synthase Protein_Prenylation Protein Prenylation GGPP->Protein_Prenylation Osteoclast_Function Osteoclast Function & Survival (e.g., Ruffled Border) Protein_Prenylation->Osteoclast_Function Bone_Resorption Bone Resorption Osteoclast_Function->Bone_Resorption Statins Statins Statins->HMG_CoA Inhibit N_BPs Nitrogen-containing Bisphosphonates (e.g., Zoledronic Acid) N_BPs->FPP Inhibit FPPS

Caption: Inhibition of the Mevalonate Pathway by Nitrogen-containing Bisphosphonates.

Experimental_Workflow_In_Vivo Model Animal Model Selection (e.g., OVX Rat, Nude Mouse) Induction Disease Induction (e.g., Ovariectomy, Tumor Cell Injection) Model->Induction Grouping Randomization into Treatment Groups (Vehicle, Drug Candidate) Induction->Grouping Treatment Drug Administration (Dose, Route, Frequency) Grouping->Treatment Monitoring In-Life Monitoring (Imaging, Biomarkers) Treatment->Monitoring Endpoint Endpoint Analysis (BMD, µCT, Histology, Biomechanics) Monitoring->Endpoint Data Data Analysis & Interpretation Endpoint->Data

Caption: General Experimental Workflow for In-Vivo Efficacy Studies.

Correlation Between In-Vitro and In-Vivo Performance

A strong correlation between in-vitro potency and in-vivo efficacy is highly desirable in drug development. For bisphosphonates, a significant correlation has been observed between their in-vitro ability to inhibit FPPS and their in-vivo anti-resorptive potency.[4] For instance, zoledronic acid, which is a highly potent inhibitor of FPPS in vitro, also demonstrates strong efficacy in reducing bone resorption and tumor burden in various in-vivo models.[4][11][12][13]

However, the translation from in-vitro to in-vivo is not always direct. Several factors can influence the in-vivo performance of a drug candidate, including:

  • Pharmacokinetics : Absorption, distribution, metabolism, and excretion (ADME) properties determine the drug's concentration and persistence at the target site (bone).

  • Bioavailability : The oral bioavailability of many phosphonates is low, which can lead to a discrepancy between in-vitro potency and in-vivo efficacy when administered orally.

  • Off-target effects : In a complex biological system, a drug may have unforeseen effects on other cells or tissues.

It is noteworthy that some bisphosphonates exhibit effects on osteoblasts and osteocytes in addition to their well-characterized actions on osteoclasts.[16] These effects, which can include the promotion of osteoblast differentiation and inhibition of apoptosis, may contribute to the overall in-vivo efficacy and are not always captured in standard in-vitro osteoclast assays.[2][3][16]

References

A Researcher's Guide to Characterizing the Binding Affinity of Phosphonate Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding affinity of phosphonate inhibitors is crucial for effective drug design and development. This guide provides an objective comparison of key methods used to characterize these interactions, complete with supporting data, detailed experimental protocols, and visual workflows to aid in experimental design.

Phosphonates are a significant class of enzyme inhibitors, acting as stable mimics of phosphate esters or tetrahedral transition states.[1] Their ability to form strong interactions with active sites makes them potent inhibitors for a wide range of enzymes, including proteases, kinases, and phosphatases.[1][2] Accurate determination of their binding affinity is paramount for structure-activity relationship (SAR) studies and lead optimization.

This guide explores and compares five widely used techniques for measuring the binding affinity of phosphonate inhibitors: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP) Assay, Radioligand Binding Assay, and Enzyme Kinetic Assays. Each method offers distinct advantages and disadvantages in terms of the information provided, experimental setup, and throughput.

Comparative Analysis of Binding Affinity Characterization Methods

The choice of method for characterizing the binding affinity of phosphonate inhibitors depends on various factors, including the nature of the target protein, the required throughput, and the specific information sought (e.g., thermodynamics, kinetics). The following table summarizes the key quantitative parameters and typical affinity ranges for each technique.

MethodPrincipleParameters DeterminedTypical Affinity Range (Kd)ThroughputLabel Required?
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.[3]Kd, ΔH (Enthalpy), ΔS (Entropy), Stoichiometry (n)[4]10 µM to 10 nM[5]LowNo
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.[6]Kd, kon (Association rate), koff (Dissociation rate)[4]mM to pM[7]Medium to HighNo (for analyte)
Fluorescence Polarization (FP) Assay Measures the change in the tumbling rate of a fluorescently labeled molecule upon binding.[8]Kd, IC50[9]µM to nMHighYes (probe)
Radioligand Binding Assay Measures the displacement of a radiolabeled ligand by the inhibitor.[4]Ki, IC50, Bmax[10]pM to µMMedium to HighYes (probe)
Enzyme Kinetic Assays Measures the effect of the inhibitor on the rate of an enzyme-catalyzed reaction.[11]Ki, IC50, Mechanism of Inhibition[12]Dependent on enzyme kineticsHighNo

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are intended as a starting point and may require optimization for specific enzyme-inhibitor systems.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[4]

Objective: To determine the dissociation constant (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of a phosphonate inhibitor binding to its target protein.

Materials:

  • Purified target protein (10-50 µM)

  • Phosphonate inhibitor (100-500 µM)

  • Identical buffer for both protein and inhibitor (e.g., phosphate or HEPES buffer with low ionization enthalpy)[13]

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Exhaustively dialyze the protein against the chosen buffer.[13]

    • Dissolve the phosphonate inhibitor in the final dialysis buffer.[13]

    • Accurately determine the concentrations of both the protein and the inhibitor.

    • Degas both solutions to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell (typically ~1.4 mL for a standard volume instrument).[13]

    • Load the inhibitor solution into the injection syringe (typically ~300 µL).[13]

  • Titration:

    • Perform a series of small, sequential injections (e.g., 10-20 injections of 2-5 µL each) of the inhibitor solution into the protein solution.

    • Allow the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine Kd, ΔH, and n.[5]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor surface.[6]

Objective: To determine the association rate (kon), dissociation rate (koff), and dissociation constant (Kd) of a phosphonate inhibitor binding to its target protein.

Materials:

  • Purified target protein (ligand)

  • Phosphonate inhibitor (analyte)

  • SPR instrument and sensor chip (e.g., CM5 chip)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Running buffer (e.g., HBS-EP)

  • Activation reagents (EDC/NHS)

  • Deactivation reagent (ethanolamine)

  • Regeneration solution (e.g., low pH glycine or high salt)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.[14]

    • Inject the purified protein solution over the activated surface to achieve covalent immobilization via amine coupling.[14] The desired immobilization level will depend on the molecular weights of the interactants.

    • Inject ethanolamine to deactivate any remaining active esters.[14]

  • Analyte Binding:

    • Prepare a series of dilutions of the phosphonate inhibitor in running buffer (typically spanning a concentration range from 0.1 to 10 times the expected Kd).

    • Inject the different concentrations of the inhibitor over the immobilized protein surface at a constant flow rate.

    • Monitor the change in response units (RU) over time to generate sensorgrams showing the association and dissociation phases.

  • Surface Regeneration:

    • After each inhibitor injection, inject the regeneration solution to remove the bound inhibitor and prepare the surface for the next injection.[14]

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • Calculate the Kd from the ratio of koff/kon.

Fluorescence Polarization (FP) Assay

FP assays measure the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger partner. In a competitive format, an unlabeled inhibitor displaces the tracer, leading to a decrease in polarization.[8]

Objective: To determine the IC50 and subsequently the Ki of a phosphonate inhibitor.

Materials:

  • Purified target protein

  • Fluorescently labeled tracer (a ligand known to bind to the target)

  • Phosphonate inhibitor

  • Assay buffer (e.g., Tris or HEPES buffer with 0.01% Triton X-100)

  • Black, low-binding microplates (e.g., 384-well)

  • Plate reader with FP capabilities

Procedure:

  • Assay Optimization:

    • Determine the optimal concentration of the target protein and fluorescent tracer that gives a stable and robust FP signal.

  • Inhibitor Titration:

    • Prepare serial dilutions of the phosphonate inhibitor.

    • In the microplate, add the target protein, fluorescent tracer, and the inhibitor dilutions.

    • Include controls for high polarization (protein + tracer) and low polarization (tracer only).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours), protected from light.[15]

    • Measure the fluorescence polarization using the plate reader.

  • Data Analysis:

    • Plot the FP signal as a function of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd,tracer).[12]

Radioligand Binding Assay

This technique uses a radiolabeled ligand to quantify the binding of an unlabeled inhibitor to a receptor or enzyme through competition.[4]

Objective: To determine the Ki of a phosphonate inhibitor.

Materials:

  • Cell membranes or purified protein expressing the target

  • Radiolabeled ligand (e.g., with 3H or 125I)

  • Phosphonate inhibitor

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter or filter-based detection system

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the cell membranes or purified protein, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and varying concentrations of the phosphonate inhibitor.[10]

    • Include wells for total binding (no inhibitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[10]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.[10]

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection and Analysis:

    • Dry the filters, add scintillation cocktail, and count the radioactivity.[10]

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the inhibitor concentration and fit to a competition binding model to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation.[10]

Enzyme Kinetic Assays

Enzyme kinetic assays determine the inhibitor constant (Ki) by measuring the effect of the inhibitor on the initial rate of the enzyme-catalyzed reaction.

Objective: To determine the Ki and the mechanism of inhibition of a phosphonate inhibitor.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Phosphonate inhibitor

  • Assay buffer

  • Spectrophotometer or other detection instrument

Procedure:

  • Determine Michaelis-Menten Parameters:

    • Measure the initial reaction velocity at various substrate concentrations in the absence of the inhibitor to determine the Km and Vmax.

  • Inhibitor Studies:

    • Measure the initial reaction velocity at a fixed substrate concentration with varying concentrations of the phosphonate inhibitor to determine the IC50.

    • To determine the mechanism of inhibition, measure the initial reaction velocities at several fixed inhibitor concentrations over a range of substrate concentrations.

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk or Dixon plot.

    • The pattern of the lines will indicate the mechanism of inhibition (competitive, non-competitive, or uncompetitive).

    • Calculate the Ki from the IC50 value using the appropriate Cheng-Prusoff equation for the determined mechanism of inhibition.[12]

Visualizing Experimental Workflows and Signaling Pathways

Understanding the broader context of inhibitor action and the experimental process is facilitated by clear diagrams. The following are examples of a generic experimental workflow for inhibitor characterization and a simplified signaling pathway, both generated using the DOT language for Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cluster_outcome Outcome p Purified Protein itc ITC p->itc spr SPR p->spr fp FP Assay p->fp rla Radioligand Assay p->rla eka Enzyme Kinetics p->eka i Phosphonate Inhibitor i->itc i->spr i->fp i->rla i->eka da Determine Kd, Ki, IC50, kon, koff, Thermodynamics itc->da spr->da fp->da rla->da eka->da sar Structure-Activity Relationship da->sar

Caption: General experimental workflow for characterizing phosphonate inhibitor binding affinity.

signaling_pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 (Target) kinase1->kinase2 Phosphorylates substrate Substrate kinase2->substrate Phosphorylates response Cellular Response substrate->response inhibitor Phosphonate Inhibitor inhibitor->kinase2 Inhibits

Caption: Simplified kinase signaling pathway illustrating the action of a phosphonate inhibitor.

References

Safety Operating Guide

Navigating the Safe Disposal of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate, a fluorinated organophosphorus compound. Due to the limited specific disposal data for this compound, the following procedures are based on the general principles for handling organophosphorus esters and fluorinated organic substances. All procedures should be carried out in strict accordance with local, state, and federal regulations by trained personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Summary:

Hazard ClassificationDescriptionPrecautionary Statement
Acute Oral ToxicityHarmful if swallowed.Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.
Skin Corrosion/IrritationCauses skin irritation.Wash hands thoroughly after handling. Wear protective gloves.
Serious Eye Damage/IrritationCauses serious eye irritation.Wear eye protection/face protection.
Respiratory Tract IrritationMay cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling outside of a fume hood or in case of spills, a NIOSH-approved respirator may be necessary.

Operational and Disposal Plan

The disposal of this compound should be approached with a clear and systematic plan that prioritizes safety and regulatory compliance. The following workflow outlines the decision-making process and procedural steps for its disposal.

start Start: Unused or Waste This compound assess Assess Quantity and Contamination start->assess small_quant Small, Uncontaminated Quantity assess->small_quant Small large_quant Large Quantity or Contaminated assess->large_quant Large/Contaminated spill Spill assess->spill Spill collect Collect Waste in a Designated, Labeled Container small_quant->collect large_quant->collect spill_contain Contain Spill with Inert Absorbent Material spill->spill_contain disposal_options Evaluate Disposal Options collect->disposal_options chemical_degradation Option 1: Chemical Degradation (Alkaline Hydrolysis) disposal_options->chemical_degradation If equipped for chemical treatment incineration Option 2: High-Temperature Incineration disposal_options->incineration Preferred method for fluorinated compounds hydrolysis_protocol Follow Alkaline Hydrolysis Protocol chemical_degradation->hydrolysis_protocol incineration_protocol Package for Licensed Hazardous Waste Incineration incineration->incineration_protocol neutralize Neutralize Hydrolysate hydrolysis_protocol->neutralize end End: Proper Disposal incineration_protocol->end dispose_aqueous Dispose of Aqueous Waste (in accordance with local regulations) neutralize->dispose_aqueous dispose_aqueous->end spill_collect Collect Spill Debris in a Sealed Container spill_contain->spill_collect spill_decontaminate Decontaminate Spill Area with Alcohol spill_collect->spill_decontaminate spill_decontaminate->collect

Essential Safety and Operational Guide for Handling Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate (CAS No. 50889-46-8). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Summary

This compound is a chemical intermediate that requires careful handling due to its potential health effects.[1] The primary hazards associated with this compound are summarized below.

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity, Oral (Category 4)Harmful if swallowed.H302
Skin Corrosion/Irritation (Category 2)Causes skin irritation.H315
Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritation.H319
Specific Target Organ Toxicity, Single Exposure (Category 3)May cause respiratory irritation.H335

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The following table outlines the required PPE.

PPE CategorySpecificationsRationale
Hand Protection Nitrile or Butyl rubber gloves (minimum 8 mil thickness). Double-gloving is recommended.Provides chemical resistance against organophosphorus compounds.[2][3][4]
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and aerosols that can cause serious eye irritation.
Body Protection Chemical-resistant lab coat or apron.Prevents skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.Minimizes the risk of inhaling vapors or aerosols that can cause respiratory irritation.

Operational Plan: Step-by-Step Handling Protocol

Follow these steps to ensure the safe handling of this compound:

  • Preparation and Area Setup :

    • Work in a designated area, preferably within a certified chemical fume hood.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Have a spill kit readily available.

  • Donning PPE :

    • Put on all required PPE as specified in the table above before handling the chemical.

  • Handling the Compound :

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the handling area.[1]

    • Use caution when opening and closing containers to prevent splashes or aerosol generation.

    • If transferring the liquid, use a pipette or other appropriate dispensing device. Avoid pouring directly from large containers.

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1]

    • Decontaminate all work surfaces and equipment after use.

    • Properly store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Collect all waste containing this compound in a designated, properly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling :

    • Label the waste container with "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Decontamination of Empty Containers :

    • Rinse empty containers with a suitable solvent (e.g., acetone or methanol) three times.

    • Collect the rinsate as hazardous waste.

    • Deface the label on the empty container before disposal as regular laboratory glass or plastic waste, in accordance with institutional guidelines.

  • Disposal of Contaminated Materials :

    • Any materials that have come into contact with the compound, such as gloves, pipette tips, and absorbent pads, must be disposed of as hazardous waste.

  • Final Disposal :

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Exposure
Exposure RouteFirst Aid Measures
In case of eye contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1]
In case of skin contact Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.
If inhaled Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]
If swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[1]
Spills
  • Evacuate : Immediately evacuate the area and alert others.

  • Ventilate : Ensure the area is well-ventilated, if it is safe to do so.

  • Contain : For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials, such as sawdust.

  • Neutralize (for organophosphorus compounds) : For larger spills or as directed by your EHS office, a decontamination solution may be used. A 10% solution of sodium hydroxide (lye) or sodium carbonate (washing soda) can be used to treat organophosphorus compounds.[5][6] Caution : Lye is corrosive and should be handled with appropriate PPE.[6]

  • Collect : Carefully collect the absorbed material and any contaminated soil or surfaces into a labeled hazardous waste container.

  • Decontaminate : Clean the spill area with a detergent and water solution, followed by a clean water rinse. Collect all cleaning materials as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS office.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency prep_area Prepare Work Area (Fume Hood) don_ppe Don PPE prep_area->don_ppe handle_chem Handle Chemical don_ppe->handle_chem decon_equip Decontaminate Equipment handle_chem->decon_equip collect_waste Collect Waste handle_chem->collect_waste spill Spill Occurs handle_chem->spill exposure Exposure Occurs handle_chem->exposure store_chem Store Chemical decon_equip->store_chem dispose_waste Dispose via EHS collect_waste->dispose_waste emergency_proc Follow Emergency Procedures spill->emergency_proc exposure->emergency_proc

Caption: Workflow for handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.